molecular formula C20H25NO B1670548 Difemetorex CAS No. 13862-07-2

Difemetorex

货号: B1670548
CAS 编号: 13862-07-2
分子量: 295.4 g/mol
InChI 键: UHZJPVXMMCFPNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Difemetorex is a diarylmethane.

属性

CAS 编号

13862-07-2

分子式

C20H25NO

分子量

295.4 g/mol

IUPAC 名称

2-(2-benzhydrylpiperidin-1-yl)ethanol

InChI

InChI=1S/C20H25NO/c22-16-15-21-14-8-7-13-19(21)20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19-20,22H,7-8,13-16H2

InChI 键

UHZJPVXMMCFPNR-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO

规范 SMILES

C1CCN(C(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Difemetorex;  BRN 1651678;  JB 8035;  Diphemetoxidine;  Difemetorexum;  BA 18189; 

产品来源

United States

Foundational & Exploratory

Difemetorex and the Dopamine Transporter: A Review of Available Data and a Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the available scientific information regarding Difemetorex and its potential mechanism of action on the dopamine transporter (DAT). Despite a thorough review of scientific literature, it is crucial to note that direct experimental data on the interaction of this compound with the dopamine transporter is not publicly available. Therefore, this guide summarizes the known properties of this compound and presents a hypothesized mechanism of action based on its structural relationship to the well-characterized psychostimulant, desoxypipradrol.

Introduction to this compound

This compound, also known as diphemethoxidine, is a central nervous system (CNS) stimulant belonging to the piperidine chemical class.[1] It was introduced in France in 1966 by Ciba-Geigy under the brand name Cleofil for use as an appetite suppressant.[1][2] However, its clinical use was short-lived, and it was withdrawn from the market in the early 1970s due to a high incidence of intolerable insomnia.[1]

Chemically, the synthesis of this compound involves the alkylation of desoxypipradrol (also known as 2-diphenylmethylpiperidine or 2-DPMP) with ethylene oxide.[1] This structural lineage is a key factor in postulating its pharmacological activity.

The Dopamine Transporter (DAT)

The dopamine transporter is a crucial neural protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic signaling and recycles dopamine for future release. The DAT is a primary target for many psychostimulant drugs, which typically exert their effects by inhibiting this reuptake process, thereby increasing the concentration and duration of dopamine in the synapse.

Hypothesized Mechanism of Action of this compound on the Dopamine Transporter

Given the lack of direct pharmacological studies on this compound, its mechanism of action on the dopamine transporter can be inferred from its close structural analog, desoxypipradrol.

Hypothesis: this compound acts as a dopamine reuptake inhibitor.

This hypothesis is based on the following points:

  • Structural Similarity to Desoxypipradrol: this compound is a derivative of desoxypipradrol.[1] Desoxypipradrol is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[3] Studies have shown that desoxypipradrol is a pure dopamine transporter inhibitor and is more potent than cocaine in increasing evoked dopamine efflux and slowing dopamine re-uptake.[4][5][6] The shared diphenylmethylpiperidine core structure strongly suggests that this compound would also bind to and inhibit the dopamine transporter.

  • CNS Stimulant Properties: The documented CNS stimulant and anorectic effects of this compound are consistent with increased dopaminergic and noradrenergic activity, which is a hallmark of dopamine reuptake inhibitors.

The proposed interaction is that the this compound molecule binds to the dopamine transporter, blocking the re-entry of dopamine into the presynaptic neuron. This leads to an accumulation of dopamine in the synaptic cleft, enhancing and prolonging its signaling effects on postsynaptic receptors.

Quantitative Data and Experimental Protocols: A Critical Gap

A comprehensive search of scientific databases has not yielded any publicly available quantitative data regarding the binding affinity (K_i), uptake inhibition (IC_50), or other pharmacological parameters of this compound at the dopamine transporter. Similarly, no specific experimental protocols for studying the interaction of this compound with the dopamine transporter have been published.

The information that would typically be presented in tabular format for a technical guide of this nature is absent from the scientific literature. This includes data from:

  • Radioligand Binding Assays: To determine the affinity of this compound for the dopamine transporter.

  • Synaptosomal Uptake Assays: To measure the potency of this compound in inhibiting dopamine uptake.

  • In Vivo Microdialysis Studies: To confirm the effects of this compound on extracellular dopamine levels in the brain.

Visualization of the Hypothesized Signaling Pathway

While specific experimental workflows for this compound are not available, a generalized workflow for assessing dopamine reuptake inhibition can be conceptualized. The following diagram illustrates a typical experimental process to determine if a compound acts as a dopamine transporter inhibitor.

experimental_workflow Hypothetical Experimental Workflow for Assessing DAT Inhibition cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies radioligand_binding Radioligand Binding Assay (e.g., [3H]WIN 35,428 displacement) ki_value ki_value radioligand_binding->ki_value Determine Binding Affinity (Ki) uptake_assay Synaptosomal [3H]Dopamine Uptake Assay ic50_value ic50_value uptake_assay->ic50_value Determine Inhibition Potency (IC50) microdialysis In Vivo Microdialysis in rodent striatum da_levels da_levels microdialysis->da_levels Measure Extracellular Dopamine behavioral Locomotor Activity Assessment activity activity behavioral->activity Quantify Stimulant Effects compound Test Compound (this compound) compound->radioligand_binding compound->uptake_assay animal_model Animal Model (e.g., rat or mouse) compound->animal_model dat_prep Preparation of DAT-rich tissue (e.g., striatal synaptosomes) dat_prep->radioligand_binding dat_prep->uptake_assay animal_model->microdialysis animal_model->behavioral signaling_pathway Hypothesized Mechanism of this compound at the Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron da_synthesis Dopamine (DA) Synthesis vesicle Synaptic Vesicle da_synthesis->vesicle Packaging da_synapse Dopamine (DA) vesicle->da_synapse Release dat Dopamine Transporter (DAT) da_synapse->dat Reuptake (inhibited) da_receptor Dopamine Receptors da_synapse->da_receptor Binding This compound This compound This compound->dat Blocks postsynaptic_effect Postsynaptic Signaling da_receptor->postsynaptic_effect

References

Pharmacological Profile of Diphenhydramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine is a first-generation ethanolamine-class antihistamine that has been in clinical use for over half a century. While primarily known for its histamine H1 receptor inverse agonist activity, its pharmacological profile is complex, involving interactions with a variety of other receptor systems. This promiscuity is responsible for its therapeutic efficacy in a range of applications beyond allergic conditions, but also contributes to its well-documented side effect profile. This technical guide provides an in-depth overview of the pharmacological properties of diphenhydramine, presenting quantitative binding data, detailed experimental methodologies, and visual representations of its primary signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Receptor Binding Affinity

Diphenhydramine exhibits a broad receptor binding profile, with its highest affinity being for the histamine H1 receptor. However, it also demonstrates significant affinity for muscarinic acetylcholine receptors, which underlies its anticholinergic effects. Its interactions with other neurotransmitter receptors and transporters, albeit with lower affinity, contribute to its complex pharmacological actions. The binding affinities (Ki) of diphenhydramine for various human receptors are summarized in the table below.

Table 1: Receptor Binding Affinities (Ki) of Diphenhydramine

Receptor TargetKi (nM)
Histamine H114.08[1]
Muscarinic M183[2]
Muscarinic M2130[1]
Muscarinic M3240[1]
Muscarinic M4112[1]
Muscarinic M5260[1]
Alpha-1 Adrenergic430[1]
Alpha-2 Adrenergic7,600[1]
Serotonin (5-HT2C)513[2]

A lower Ki value indicates a higher binding affinity.

Functional Activity

Beyond simple receptor occupancy, the functional activity of diphenhydramine is crucial to understanding its pharmacological effects. It acts as an inverse agonist at the histamine H1 receptor, reducing the receptor's constitutive activity.[3] At muscarinic receptors, it behaves as a competitive antagonist.[3] Furthermore, diphenhydramine has been shown to inhibit the reuptake of serotonin and block voltage-gated sodium channels, contributing to its diverse clinical applications and side effects.[3]

Table 2: Functional Activity (IC50/Kd) of Diphenhydramine

Target/AssayValue (nM)Parameter
Histamine H1 (guinea pig ileum)1IC50[2]
Histamine H1 (guinea pig ileum)11.75Kd[2]
Voltage-gated Sodium Channel1118IC50[2]
hERG27100IC50[3]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Key Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol is a standard method to determine the binding affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of diphenhydramine for the human histamine H1 receptor.

Principle: This is a competitive binding assay where the ability of unlabeled diphenhydramine to displace a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) from the receptor is measured.[4][5]

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) to approximately 90% confluency.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Isolate the cell membranes by centrifugation at 40,000 x g for 20 minutes at 4°C.[4]

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the assay buffer, increasing concentrations of diphenhydramine, and a fixed concentration of the radioligand (e.g., [³H]-mepyramine).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) with gentle agitation to reach equilibrium.[4]

  • Separation and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol is used to characterize the inhibitory effect of diphenhydramine on voltage-gated sodium channels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of diphenhydramine on neuronal sodium channels.

Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents through sodium channels in response to controlled changes in the cell membrane voltage.[5]

Methodology:

  • Cell Preparation:

    • Use a cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing NaV1.7) or primary neurons.

    • Plate the cells on coverslips for recording.

  • Electrophysiological Recording:

    • Prepare a patch pipette with a resistance of 2-4 MΩ and fill it with an appropriate internal solution.

    • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

  • Voltage-Clamp Protocol:

    • Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit an inward sodium current.

    • Perfuse the cell with increasing concentrations of diphenhydramine and record the corresponding reduction in the peak sodium current.

  • Data Analysis:

    • Measure the peak amplitude of the inward sodium current at each concentration of diphenhydramine.

    • Normalize the current amplitude to the control (drug-free) condition.

    • Plot the normalized current as a function of the diphenhydramine concentration and fit the data to a concentration-response curve to determine the IC50 value.[5]

Formalin-Induced Nociception in Mice

This in vivo model is used to assess the analgesic properties of compounds.

Objective: To evaluate the analgesic effect of diphenhydramine in a model of inflammatory pain.

Principle: The subcutaneous injection of a dilute formalin solution into the paw of a mouse elicits a biphasic pain response: an early, acute phase due to direct nociceptor activation, and a later, tonic phase resulting from inflammation and central sensitization.[6]

Methodology:

  • Animals:

    • Use adult mice of a specified strain (e.g., C57BL/6).

    • Acclimatize the animals to the testing environment.

  • Drug Administration:

    • Administer diphenhydramine (e.g., 1 or 2 mg/kg, intramuscularly) or vehicle control to different groups of mice.[7]

  • Formalin Injection:

    • After a predetermined pretreatment time (e.g., 15 minutes), inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) into the plantar surface of the right hind paw.[7][8]

  • Behavioral Observation:

    • Immediately after the injection, place the mouse in an observation chamber.

    • Record the amount of time the animal spends licking, biting, or shaking the injected paw over a specified period (e.g., 45-60 minutes).

    • The observation period is typically divided into an early phase (0-5 minutes) and a late phase (15-45 minutes).[6][9]

  • Data Analysis:

    • Quantify the total time spent in nociceptive behaviors for both phases.

    • Compare the behavioral scores of the diphenhydramine-treated groups to the control group using appropriate statistical tests to determine if there is a significant analgesic effect.[7]

Signaling Pathways and Workflows

The following diagrams illustrate the primary signaling pathway for the histamine H1 receptor, a general workflow for radioligand binding assays, and the signaling pathway for muscarinic M1/M3/M5 receptors.

G cluster_0 Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: Histamine H1 Receptor Signaling Pathway.[10][11][12]

G prep 1. Membrane Preparation incubation 2. Incubation (Radioligand + Compound + Membranes) prep->incubation filtration 3. Filtration (Separation of Bound/Free) incubation->filtration detection 4. Detection (Scintillation Counting) filtration->detection analysis 5. Data Analysis (IC50 -> Ki) detection->analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

G cluster_0 Cell Membrane MR Muscarinic M1/M3/M5 Receptor Gq Gq Protein MR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->MR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Difemetorex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difemetorex, also known as diphemethoxidine, is a piperidine-class central nervous system stimulant formerly utilized as an appetite suppressant. This technical guide provides a comprehensive overview of its synthesis and chemical properties, drawing from available scientific literature. While specific, detailed experimental protocols for its synthesis are not extensively documented in publicly accessible records, this document outlines the generally accepted synthetic route. The guide also consolidates the known chemical and physical properties of this compound and presents a representative signaling pathway for its mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI). All quantitative data are presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for research and drug development professionals.

Chemical Properties of this compound

This compound is a synthetic compound belonging to the piperidine class of chemicals.[1] Its core structure features a piperidine ring substituted with a benzhydryl group and an ethanolamine side chain. A summary of its known chemical and physical properties is provided in Table 1.

PropertyValue
IUPAC Name 2-(2-benzhydrylpiperidin-1-yl)ethanol[2]
Synonyms Diphemethoxidine, Cleofil, BA 18189, JB 8035[3]
CAS Number 13862-07-2[2]
Chemical Formula C₂₀H₂₅NO[1]
Molecular Weight 295.42 g/mol [4]
Appearance Solid powder
Solubility Soluble in DMSO
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

The primary synthetic route to this compound described in the literature is the alkylation of desoxypipradrol (2-benzhydrylpiperidine) with ethylene oxide.[1] This reaction introduces the hydroxyethyl group onto the nitrogen atom of the piperidine ring.

Generalized Synthetic Workflow

The synthesis can be conceptualized as a nucleophilic substitution reaction where the secondary amine of desoxypipradrol acts as the nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. This results in the opening of the epoxide ring and the formation of the N-hydroxyethyl bond.

G Desoxypipradrol Desoxypipradrol (2-benzhydrylpiperidine) Reaction Alkylation Desoxypipradrol->Reaction EthyleneOxide Ethylene Oxide EthyleneOxide->Reaction This compound This compound (2-(2-benzhydrylpiperidin-1-yl)ethanol) Reaction->this compound

A simplified workflow for the synthesis of this compound.
Experimental Protocol (Generalized)

While a specific, detailed experimental protocol from a peer-reviewed publication or patent is not available, a general procedure based on the known reaction type is provided below. This protocol is intended as a guideline and would require optimization for practical application.

Materials:

  • Desoxypipradrol (2-benzhydrylpiperidine)

  • Ethylene oxide

  • An appropriate solvent (e.g., a polar aprotic solvent like THF or a protic solvent like ethanol)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: A solution of desoxypipradrol in a suitable solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere. The vessel should be cooled to a low temperature (e.g., 0 °C) to control the exothermic reaction with ethylene oxide.

  • Addition of Ethylene Oxide: A measured amount of ethylene oxide (either as a gas or a cooled solution) is slowly added to the desoxypipradrol solution while maintaining the low temperature and constant stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a period of time to ensure the reaction goes to completion. The progress of the reaction would typically be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is isolated. Purification is likely achieved through techniques such as extraction, followed by column chromatography or recrystallization to yield pure this compound.

  • Characterization: The identity and purity of the final product would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

This compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[5][6] This means it blocks the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT). These transporters are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, which terminates their signaling. By inhibiting these transporters, this compound increases the extracellular concentrations of norepinephrine and dopamine, thereby enhancing noradrenergic and dopaminergic neurotransmission.[7][8][9]

The downstream signaling cascade initiated by the increased availability of these neurotransmitters is complex and involves G-protein coupled receptors (GPCRs). Both dopamine and norepinephrine receptors are GPCRs that, upon activation, trigger intracellular signaling pathways often involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor (GPCR) Dopamine->Dopamine_Receptor Binding Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor (GPCR) Norepinephrine->Norepinephrine_Receptor Binding This compound This compound This compound->DAT Inhibition This compound->NET Inhibition G_Protein_DA G-Protein Dopamine_Receptor->G_Protein_DA Activates G_Protein_NE G-Protein Norepinephrine_Receptor->G_Protein_NE Activates Adenylyl_Cyclase_DA Adenylyl Cyclase G_Protein_DA->Adenylyl_Cyclase_DA Modulates Adenylyl_Cyclase_NE Adenylyl Cyclase G_Protein_NE->Adenylyl_Cyclase_NE Modulates cAMP_DA cAMP Adenylyl_Cyclase_DA->cAMP_DA Produces cAMP_NE cAMP Adenylyl_Cyclase_NE->cAMP_NE Produces PKA_DA Protein Kinase A (PKA) cAMP_DA->PKA_DA Activates PKA_NE Protein Kinase A (PKA) cAMP_NE->PKA_NE Activates Cellular_Response_DA Cellular Response PKA_DA->Cellular_Response_DA Leads to Cellular_Response_NE Cellular Response PKA_NE->Cellular_Response_NE Leads to

A representative signaling pathway for a Norepinephrine-Dopamine Reuptake Inhibitor.

Conclusion

This compound is a historically significant stimulant of the piperidine class, with a straightforward, albeit not publicly detailed, synthetic pathway. Its primary mechanism of action as a norepinephrine-dopamine reuptake inhibitor places it within a class of compounds with continued therapeutic interest. This guide provides a foundational understanding of its synthesis and chemical properties based on the available information, intended to support further research and development efforts in the field of neuropharmacology. The lack of detailed experimental data highlights an opportunity for further investigation to fully characterize this compound.

References

In Vitro Binding Affinity of Difemetorex to DAT and NET: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific in vitro binding affinity data (such as Kᵢ, IC₅₀, or Kₐ) for Difemetorex (also known as G-130 or Diphemethoxidine) at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) is not available in the public scientific literature. This compound is a stimulant drug of the piperidine class, structurally related to phenmetrazine, which was briefly marketed as an appetite suppressant in the mid-20th century. While direct pharmacological data is scarce, this guide provides a comprehensive overview of the presumed mechanism of action based on related compounds and outlines the standardized experimental protocols used to determine such binding affinities.

Introduction to this compound and Monoamine Transporters

This compound is a central nervous system stimulant.[1][2] Its chemical structure, 2-(2-(diphenylmethyl)piperidin-1-yl)ethanol, suggests an interaction with monoamine transporters, which are the primary targets for many stimulant drugs. The dopamine transporter (DAT) and norepinephrine transporter (NET) are crucial membrane proteins that regulate the concentration of dopamine and norepinephrine in the synaptic cleft, thereby controlling neurotransmission. Drugs that bind to these transporters can inhibit the reuptake of these neurotransmitters, leading to increased alertness and appetite suppression.

Given that this compound is a phenmetrazine analog, it is highly probable that its stimulant and anorectic effects are mediated through interactions with DAT and NET.[3] Studies on phenmetrazine and its derivatives consistently show potent activity at these transporters.[4][5][6]

In Vitro Binding Affinity Data of Related Compounds

In the absence of direct data for this compound, the binding affinities of structurally related phenmetrazine analogs can provide an estimate of its potential activity. The following table summarizes the in vitro binding affinities (IC₅₀ values) for various phenmetrazine derivatives at DAT and NET.

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)Reference
Phenmetrazine1.931.2>10[6]
2-Fluorophenmetrazine (2-FPM)< 2.5< 2.5> 80[4][5]
3-Fluorophenmetrazine (3-FPM)< 2.5< 2.5> 80[4][5]
4-Fluorophenmetrazine (4-FPM)< 2.5< 2.5> 80[4][5]
2-Methylphenmetrazine (2-MPM)6.74~5.2>10[6]
3-Methylphenmetrazine (3-MPM)>105.2>10[6]
4-Methylphenmetrazine (4-MPM)1.93~1.2~1.0[6]

Experimental Protocols for In Vitro Binding Assays

The determination of in vitro binding affinity of a compound like this compound to DAT and NET is typically performed using radioligand binding assays. These assays measure the displacement of a specific radiolabeled ligand from the transporter by the test compound.

Radioligand Displacement Assay

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand to DAT and NET (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT) or human NET (hNET).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]cocaine.

    • For NET: [³H]nisoxetine or [³H]talopram.

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer containing appropriate salts.

  • Non-specific Binding Control: A high concentration of a known DAT/NET inhibitor (e.g., 10 µM GBR12909 for DAT, 10 µM desipramine for NET).

  • Instrumentation: Scintillation counter, 96-well plates, cell harvester.

Procedure:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells expressing hDAT or hNET are cultured to confluency.

    • Cells are harvested and homogenized in ice-cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the transporters.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kₐ value, and varying concentrations of this compound.

    • For total binding, no inhibitor is added.

    • For non-specific binding, a high concentration of a known inhibitor is added.

    • The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with scintillation fluid.

    • The amount of radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of this compound.

    • The IC₅₀ value is determined by non-linear regression analysis of the resulting dose-response curve.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis CellCulture HEK293 Cells (hDAT or hNET) MembranePrep Membrane Preparation CellCulture->MembranePrep Homogenization & Centrifugation Incubation Incubation: Membranes + Radioligand + This compound (varying conc.) MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 & Ki Calculation) Scintillation->DataAnalysis

Caption: Workflow of a typical radioligand displacement assay.

Logical Relationship of this compound Binding

Difemetorex_Binding_Logic cluster_transporters Monoamine Transporters cluster_effects Neurochemical Effects cluster_outcomes Pharmacological Outcomes This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Binds to NET Norepinephrine Transporter (NET) This compound->NET Binds to DA_Reuptake Inhibition of Dopamine Reuptake DAT->DA_Reuptake Leads to NE_Reuptake Inhibition of Norepinephrine Reuptake NET->NE_Reuptake Leads to Stimulant CNS Stimulant Effects DA_Reuptake->Stimulant NE_Reuptake->Stimulant Anorectic Anorectic Effects NE_Reuptake->Anorectic

Caption: Presumed mechanism of action of this compound.

Conclusion

While direct experimental data on the in vitro binding affinity of this compound to DAT and NET is currently unavailable, its structural similarity to phenmetrazine strongly suggests that it acts as an inhibitor of these transporters. The provided experimental protocols represent the standard methodology for determining such binding affinities. Further research is required to quantitatively characterize the interaction of this compound with monoamine transporters and to fully elucidate its pharmacological profile.

References

Neurochemical effects of Difemetorex administration in rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difemetorex (also known as Diphemethoxidine) is a central nervous system stimulant belonging to the piperidine class of compounds. Marketed briefly in the 1960s as an appetite suppressant under the brand name Cleofil, it was withdrawn due to significant side effects, most notably insomnia.[1][2] While specific neurochemical studies on this compound in rats are scarce in publicly available literature, its classification as a norepinephrine-dopamine reuptake inhibitor (NDRI) allows for an inferred mechanism of action based on related compounds.[3][4] This technical guide synthesizes the expected neurochemical effects of this compound administration in rats, drawing upon data from analogous piperidine-based stimulants and NDRIs. It outlines a generalized experimental protocol for assessing these effects and provides visualizations of the presumed signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic molecule derived from the alkylation of desoxypipradrol.[1] As a member of the piperidine chemical class, it shares structural similarities with other well-known central nervous system stimulants such as methylphenidate and pipradrol.[3][4] Its primary historical use was as an anorectic, though its clinical application was short-lived.[1][2] Understanding its neurochemical profile is crucial for researchers investigating novel stimulants or reassessing historical compounds for new therapeutic applications.

Hypothesized Mechanism of Action and Neurochemical Effects

Based on its classification, this compound is presumed to act as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] This mechanism involves the blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft. This, in turn, enhances noradrenergic and dopaminergic neurotransmission.

The anticipated neurochemical effects in key brain regions of the rat, such as the prefrontal cortex, nucleus accumbens, and striatum, would be an elevation of extracellular dopamine and norepinephrine levels. Effects on the serotonin system are generally less pronounced for classical NDRIs.[5]

Signaling Pathway of a Norepinephrine-Dopamine Reuptake Inhibitor

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Vesicle_DA Vesicle (DA) Dopamine->Vesicle_DA VMAT2 Vesicle_NE Vesicle (NE) Norepinephrine->Vesicle_NE VMAT2 DA_ext Extracellular Dopamine Vesicle_DA->DA_ext Exocytosis NE_ext Extracellular Norepinephrine Vesicle_NE->NE_ext Exocytosis DA_Receptor Dopamine Receptors (D1-D5) DA_ext->DA_Receptor DAT DAT DA_ext->DAT Reuptake NE_Receptor Adrenergic Receptors (α, β) NE_ext->NE_Receptor NET NET NE_ext->NET Reuptake Signal_Transduction Signal Transduction & Cellular Response DA_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction DAT->Dopamine NET->Norepinephrine This compound This compound This compound->DAT Inhibition This compound->NET Inhibition cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Analysis Phase A Animal Acclimation B Stereotaxic Surgery: Guide Cannula Implantation A->B C Post-Operative Recovery (5-7 days) B->C D Microdialysis Probe Insertion C->D E System Equilibration (60-90 min) D->E F Baseline Sample Collection (3-4 fractions) E->F G This compound Administration F->G H Post-Drug Sample Collection (6-9 fractions) G->H I HPLC-ED or LC-MS/MS Analysis of Neurotransmitters H->I J Data Normalization (% of Baseline) I->J K Statistical Analysis (e.g., ANOVA) J->K

References

Technical Whitepaper on Cleofil (Difemetorex): A Historical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difemetorex, marketed under the brand name Cleofil, was a central nervous system (CNS) stimulant of the piperidine chemical class.[1][2] It was introduced in France in 1966 by the pharmaceutical company Ciba-Geigy and was prescribed as an appetite suppressant for weight management.[1] Despite its initial use, the clinical application of this compound was short-lived, and it was withdrawn from the market in the early 1970s.[1] This document provides a summary of the available historical information on this compound.

Chemical and Pharmacological Profile

  • International Nonproprietary Name (INN): this compound[1]

  • Brand Name: Cleofil[1]

  • Chemical Class: Piperidine derivative[1][2]

  • Mechanism of Action: As a CNS stimulant, this compound was presumed to exert its appetite-suppressant effects through its action on the central nervous system, though specific signaling pathways are not well-documented in available literature.

Historical Clinical Use and Withdrawal

This compound was orally administered and used as an aid for weight loss.[1] However, its clinical utility was severely limited by a disruptive and intolerable side effect profile.[1][2] The most prominent adverse effect reported was severe insomnia, which led to poor patient compliance and ultimately resulted in the drug's withdrawal from the market.[1][2] this compound is only known to have been marketed in France.[1]

Quantitative Data Summary

A thorough search of available scientific literature and historical records yielded no specific quantitative data from the clinical trials of this compound. Information such as pharmacokinetic parameters (absorption, distribution, metabolism, excretion), efficacy data (e.g., mean weight loss vs. placebo), or a detailed statistical breakdown of adverse events is not publicly accessible.

The regulatory landscape for pharmaceuticals in the 1960s, particularly for anorectic agents, was undergoing significant changes. In the United States, for instance, the Food and Drug Administration (FDA) initiated projects to re-evaluate the efficacy of amphetamine-like anorectics, which often involved meta-analyses of existing studies.[4][5] These analyses concluded that the weight loss induced by such drugs was statistically significant but often "clinically trivial," amounting to a fraction of a pound per week more than placebo.[4][6] It is plausible that the efficacy of this compound fell within this range, but specific data to confirm this is unavailable.

Experimental Protocols

Detailed experimental protocols for the clinical studies of this compound conducted in the 1960s are not available in the public domain. Clinical trials of that period were often less standardized than contemporary studies.[3]

Logical Relationship Diagram

Due to the lack of specific data on the mechanism of action or detailed clinical trial workflows for this compound, a signaling pathway or experimental workflow diagram cannot be generated. However, a logical diagram illustrating the known historical progression of the drug can be provided.

Historical Progression of this compound (Cleofil) cluster_dev Development & Commercialization cluster_clinical Clinical Observation cluster_outcome Market Outcome Introduction Introduced by Ciba-Geigy in France (1966) Indication Marketed as Cleofil (Appetite Suppressant) Introduction->Indication Purpose Side_Effects Intolerable Side Effects (Primarily Insomnia) Indication->Side_Effects Clinical Use Reveals Compliance Poor Patient Compliance Side_Effects->Compliance Leads to Withdrawal Withdrawn from Market (Early 1970s) Compliance->Withdrawal Results in

Caption: Historical timeline of this compound from market introduction to withdrawal.

Conclusion

Cleofil (this compound) represents a class of early CNS stimulant anorectics that were ultimately withdrawn due to an unfavorable risk-benefit profile. The primary reason for its market failure was the high incidence of intolerable side effects, particularly insomnia. The lack of detailed, publicly available historical clinical data prevents a more in-depth quantitative analysis of its efficacy and safety. This case underscores the evolution of pharmaceutical regulation and the importance of rigorous, well-documented clinical trials in modern drug development.

References

An In-depth Technical Guide on the Molecular Structure and Structure-Activity Relationship of Difemetorex Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difemetorex, a centrally acting stimulant and norepinephrine-dopamine reuptake inhibitor (NDRI), presents a compelling scaffold for the development of novel therapeutic agents targeting CNS disorders. This technical guide delves into the core molecular structure of this compound and explores the structure-activity relationships (SAR) of its derivatives and related piperidine-based compounds. By examining the impact of structural modifications on potency and selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET), this document aims to provide a foundational understanding for researchers engaged in the design and synthesis of next-generation NDRIs. The guide includes a compilation of quantitative data from relevant studies, detailed experimental protocols for key biological assays, and visualizations of pertinent biological pathways and experimental workflows.

Introduction: The this compound Scaffold

This compound, chemically known as (2-(diphenylmethyl)piperidin-1-yl)ethanol, is a piperidine derivative characterized by a bulky diphenylmethyl group at the 2-position and a hydroxyethyl substituent on the piperidine nitrogen.[1] Its pharmacological activity stems from its ability to block the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters.[2] The core structure of this compound is derived from desoxypipradrol (2-diphenylmethylpiperidine), a potent NDRI in its own right.[1][3] The addition of the N-(2-hydroxyethyl) group in this compound modulates the compound's physicochemical properties and pharmacological profile.

The exploration of this compound derivatives is driven by the need for novel NDRIs with improved efficacy, selectivity, and safety profiles for the treatment of conditions such as depression, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[2] Understanding the SAR of this chemical class is paramount for the rational design of new chemical entities with tailored pharmacological properties.

Molecular Structure and Core Pharmacophore

The essential pharmacophore for norepinephrine-dopamine reuptake inhibitory activity in the piperidine class generally consists of a central piperidine ring, a lipophilic group, and a nitrogen atom capable of protonation at physiological pH.[4] In this compound and its analogs, the key pharmacophoric elements are:

  • The Diphenylmethyl Moiety: This bulky, lipophilic group is crucial for high-affinity binding to the dopamine and norepinephrine transporters.[5]

  • The Piperidine Ring: This heterocyclic core serves as a scaffold, orienting the other functional groups in the correct spatial arrangement for receptor interaction.

  • The Piperidine Nitrogen: The basicity of this nitrogen atom is critical for interaction with the transporters.

A general pharmacophore model for piperidine-based NDRIs highlights the importance of a positively ionizable feature (the piperidine nitrogen), hydrophobic regions, and aromatic rings.[4]

Structure-Activity Relationship (SAR) of this compound Derivatives and Related Analogs

While comprehensive SAR studies on a wide array of direct N-substituted this compound derivatives are limited in the public domain, valuable insights can be gleaned from studies on structurally related 2-substituted and 4-substituted piperidine analogs.

Modifications of the N-Substituent

The nature of the substituent on the piperidine nitrogen significantly influences the potency and selectivity of the compound.

  • N-Alkylation: In related series of 3,4-disubstituted piperidines, removal of the N-methyl group has been shown to enhance activity at the serotonin transporter (SERT).[4] This suggests that the size and nature of the N-alkyl group can modulate selectivity across the different monoamine transporters. While specific data on varying the N-hydroxyethyl group of this compound is scarce, it is plausible that modifications to the length and functionalization of this chain would impact potency and selectivity. For instance, increasing the chain length or introducing other polar groups could alter the binding kinetics and overall pharmacological profile.

Modifications of the Diphenylmethyl Group

The two phenyl rings of the diphenylmethyl moiety are critical for activity.

  • Aromatic Substitution: In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, substitution on the phenyl rings was found to modulate activity. Unsubstituted and fluoro-substituted compounds were generally the most active and selective for the dopamine transporter.[5] This indicates that the electronic properties of the aromatic rings play a role in the interaction with the transporter binding pocket.

Modifications of the Piperidine Ring

Alterations to the piperidine scaffold itself can have a profound impact on activity.

  • Positional Isomerism: Studies on 4-benzylpiperidine carboxamides have shown that the position of substituents on the piperidine ring is critical for selectivity. For example, compounds with a diphenyl group were more selective for DAT, while those with a biphenyl group showed higher selectivity for SERT and NET.[5] This underscores the importance of the spatial arrangement of the lipophilic groups relative to the piperidine nitrogen.

Quantitative Data on Related Piperidine-Based NDRIs

The following tables summarize the in vitro binding affinities of various piperidine derivatives for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It is important to note that these compounds are not direct derivatives of this compound but belong to related structural classes of piperidine-based NDRIs. The data is presented to illustrate the general SAR principles within this class of compounds.

Table 1: Binding Affinities (Ki, nM) of 3,4-Disubstituted Piperidine Analogs [4]

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Analog 11003002500
Analog 221>100007.6
Analog 34500100

Table 2: Binding Affinities (IC50, nM) of 4-Benzylpiperidine Carboxamide Analogs [6]

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Analog A5515025
Analog B1208015
Analog C30200300

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound and its derivatives is the inhibition of dopamine and norepinephrine reuptake. This action takes place at the presynaptic terminal of dopaminergic and noradrenergic neurons.

Signaling Pathway of Norepinephrine-Dopamine Reuptake Inhibition

The following diagram illustrates the basic signaling pathway affected by NDRIs.

NDRI_Pathway Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Postsynaptic Postsynaptic Neuron DAT_NET DAT / NET SynapticCleft->DAT_NET Reuptake Receptor DA/NE Receptors SynapticCleft->Receptor Binding Vesicle Vesicles (DA/NE) DAT_NET->Presynaptic Receptor->Postsynaptic Signal Transduction This compound This compound Derivative This compound->DAT_NET Inhibition

Caption: Mechanism of Action of this compound Derivatives.

Experimental Workflow for In Vitro Evaluation

A typical workflow for the in vitro assessment of novel this compound derivatives involves synthesis, purification, and biological screening.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_sar SAR Analysis Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BindingAssay Radioligand Binding Assay (DAT, NET, SERT) Characterization->BindingAssay UptakeAssay Neurotransmitter Uptake Assay (Synaptosomes/HEK cells) Characterization->UptakeAssay DataAnalysis Data Analysis (Ki, IC50 determination) BindingAssay->DataAnalysis UptakeAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

Caption: In Vitro Evaluation Workflow.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological activity of this compound derivatives.

Radioligand Binding Assay for DAT and NET

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the dopamine and norepinephrine transporters.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET) or cells stably expressing human DAT or NET.

  • Radioligand: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET.

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the functional ability of a test compound to inhibit the reuptake of dopamine or norepinephrine into nerve terminals.

Materials:

  • Rat brain tissue (striatum for dopamine, hippocampus for norepinephrine).

  • Radiolabeled neurotransmitter: [³H]Dopamine or [³H]Norepinephrine.

  • Krebs-Ringer buffer (or similar physiological buffer).

  • Test compounds.

  • Inhibitors for non-specific uptake (e.g., Desipramine for [³H]dopamine uptake via NET).

  • Scintillation fluid and counter.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed, then centrifuge the supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in fresh buffer.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle at 37°C for a short period (e.g., 10-20 minutes).

  • Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled dopamine or norepinephrine.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the amount of neurotransmitter taken up at each concentration of the test compound. Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

The 2-(diphenylmethyl)piperidine scaffold of this compound represents a promising starting point for the development of novel norepinephrine-dopamine reuptake inhibitors. The structure-activity relationship data from related piperidine series highlight the critical roles of the N-substituent, the diphenylmethyl group, and the overall stereochemistry in determining the potency and selectivity of these compounds. Future research focused on systematic modifications of the this compound structure, guided by the principles outlined in this guide and supported by robust in vitro and in vivo testing, holds the potential to yield new therapeutic agents with improved clinical profiles for a range of neurological and psychiatric disorders. The detailed experimental protocols provided herein offer a framework for the consistent and reliable evaluation of these novel chemical entities.

References

Difemetorex: A Historical CNS Stimulant with Limited Contemporary Research Application

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the limited publicly available information on Difemetorex. It is intended for informational purposes only and does not constitute a guide for clinical or research use. This compound is a withdrawn pharmaceutical agent and may be a controlled substance in many jurisdictions.

Executive Summary

This compound, also known as diphemethoxidine, is a central nervous system (CNS) stimulant that was briefly marketed in France in the 1960s and early 1970s as an appetite suppressant under the brand name Cleofil.[1][2][3] Belonging to the piperidine chemical class, its clinical use was short-lived due to significant and intolerable side effects, most notably severe insomnia, which led to poor patient compliance and its eventual withdrawal from the market.[1][2] Consequently, there is a significant scarcity of modern research data, and it is not a widely utilized tool in contemporary CNS studies. This guide synthesizes the available historical data and provides a high-level overview of its chemical properties and presumed mechanism of action based on its classification.

Chemical and Physical Properties

A summary of the known chemical and physical data for this compound is presented below.

PropertyValue
IUPAC Name 2-[2-(diphenylmethyl)piperidin-1-yl]ethanol
Synonyms Diphemethoxidine, Cleofil
Chemical Formula C20H25NO
Molar Mass 295.426 g·mol−1
CAS Number 13862-07-2
Drug Class CNS Stimulant, Anorectic
Administration Route Oral

Historical Clinical Use and Withdrawal

This compound was introduced by Ciba-Geigy in France in 1966 for the treatment of obesity.[1] Like other anorectic drugs of its time, it was a stimulant of the phenethylamine family, related to amphetamine.[4] Anorectic drugs typically function by acting on the satiety center in the hypothalamus.[5] However, the pronounced side effect of insomnia associated with this compound severely limited its therapeutic utility.[1][2] This led to its withdrawal from the market and a cessation of its production.

Presumed Mechanism of Action

While specific molecular studies on this compound are scarce, its classification as a CNS stimulant and its structural relation to other piperidine-based stimulants like desoxypipradrol suggest a mechanism of action involving the modulation of monoamine neurotransmitters.[1] CNS stimulants typically exert their effects by increasing the levels of dopamine, norepinephrine, and/or serotonin in the synaptic cleft. This can be achieved through several mechanisms, including:

  • Reuptake Inhibition: Blocking the reuptake of neurotransmitters from the synapse back into the presynaptic neuron.

  • Enhanced Release: Promoting the release of neurotransmitters from presynaptic vesicles.

Given its stimulant properties, a plausible, though unconfirmed, mechanism for this compound would involve the inhibition of dopamine and norepinephrine reuptake.

G This compound This compound DAT_NET Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) This compound->DAT_NET Inhibition Synaptic_Cleft Increased Synaptic Dopamine & Norepinephrine DAT_NET->Synaptic_Cleft Leads to Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Receptors Leads to CNS_Stimulation CNS Stimulation (Increased Alertness, Anorexia) Postsynaptic_Receptors->CNS_Stimulation Results in

Caption: Presumed signaling pathway for this compound as a CNS stimulant.

Synthesis

The synthesis of this compound can be achieved through the alkylation of desoxypipradrol with ethylene oxide.[1]

G Desoxypipradrol Desoxypipradrol Alkylation Alkylation Desoxypipradrol->Alkylation Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Alkylation This compound This compound Alkylation->this compound

Caption: Synthetic pathway of this compound.

Experimental Protocols

  • In Vitro Assays:

    • Receptor Binding Assays: To determine the binding affinity of the compound to various neurotransmitter transporters (e.g., DAT, NET, SERT) and receptors.

    • Neurotransmitter Uptake Assays: To measure the functional inhibition of neurotransmitter reuptake in synaptosomes or cell lines expressing the respective transporters.

  • In Vivo Studies (Animal Models):

    • Locomotor Activity: To assess stimulant effects by measuring changes in movement in an open field test.

    • Drug Discrimination Studies: To compare the subjective effects of the compound to known stimulants.

    • Microdialysis: To measure extracellular levels of neurotransmitters in specific brain regions following drug administration.

    • Appetite Suppression Studies: To quantify changes in food intake and body weight.

G start Hypothesis: This compound is a CNS Stimulant in_vitro In Vitro Studies (Binding & Uptake Assays) start->in_vitro in_vivo In Vivo Studies (Animal Models) start->in_vivo data_analysis Data Analysis & Conclusion in_vitro->data_analysis locomotor Locomotor Activity in_vivo->locomotor appetite Appetite Suppression in_vivo->appetite microdialysis Microdialysis in_vivo->microdialysis locomotor->data_analysis appetite->data_analysis microdialysis->data_analysis

Caption: Hypothetical experimental workflow for CNS stimulant evaluation.

Conclusion

This compound is a historical CNS stimulant with very limited available data for contemporary research purposes. Its primary historical significance lies in its brief clinical use as an anorectic and its subsequent withdrawal due to severe side effects. For researchers in drug development, the story of this compound serves as a case study in the importance of a favorable side effect profile for the clinical success of CNS-active agents. Due to the lack of modern research, any new investigation into this compound would require starting from foundational in vitro and in vivo characterization.

References

The Piperidine Ring: A Linchpin in the Stimulant Activity of Difemetorex

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Difemetorex (also known as diphemethoxidine) is a central nervous system stimulant, formerly marketed as an appetite suppressant under the brand name Cleofil.[1] As a derivative of the potent norepinephrine-dopamine reuptake inhibitor (NDRI) desoxypipradrol (2-diphenylmethylpiperidine), the pharmacological activity of this compound is intrinsically linked to its core piperidine structure. This technical guide delineates the critical role of the piperidine ring in the stimulant activity of this compound, drawing upon the known pharmacology of its parent compound and the broader structure-activity relationships of piperidine-based monoamine transporter inhibitors. While specific quantitative data for this compound is scarce due to its withdrawal from the market, the extensive research on desoxypipradrol provides a robust framework for understanding its mechanism of action.

Introduction: The 2-Diphenylmethylpiperidine Scaffold

This compound, chemically named 2-[2-(diphenylmethyl)piperidin-1-yl]ethanol, is synthesized by the N-alkylation of desoxypipradrol with ethylene oxide.[1] This structural relationship firmly places this compound within the 2-diphenylmethylpiperidine class of psychostimulants. The defining features of this class are a piperidine ring substituted at the 2-position with a diphenylmethyl (benzhydryl) group. This scaffold is shared by other notable stimulants such as methylphenidate and pipradrol. The piperidine ring serves as a crucial structural anchor, orienting the diphenylmethyl moiety for interaction with monoamine transporters.

The Piperidine Ring and Monoamine Transporter Interaction

The primary mechanism of action for this compound, inferred from its structural similarity to desoxypipradrol, is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters. This blockade of reuptake leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced dopaminergic and noradrenergic signaling and the characteristic stimulant effects.

The piperidine ring plays a multifaceted role in this interaction:

  • Pharmacophore Geometry: The saturated, six-membered piperidine ring adopts a chair conformation, which dictates the spatial orientation of the bulky diphenylmethyl group and the nitrogen atom. This specific geometry is critical for fitting into the binding pockets of DAT and NET.

  • Basic Nitrogen Center: The nitrogen atom within the piperidine ring is basic and exists in a protonated, positively charged state at physiological pH. This positive charge is a key pharmacophoric feature for many monoamine transporter inhibitors, engaging in ionic or hydrogen-bonding interactions with acidic residues, such as a conserved aspartate residue in the transmembrane domain 1 of DAT.

  • N-Substitution and Activity Modulation: The N-hydroxyethyl substituent in this compound differentiates it from its parent compound, desoxypipradrol. While direct comparative data is unavailable, N-substitution in piperidine-based DAT inhibitors is a well-established strategy for modulating potency, selectivity, and pharmacokinetic properties. The introduction of the hydroxyethyl group likely alters the compound's polarity and potential for hydrogen bonding, which could influence its binding affinity and duration of action compared to the N-unsubstituted desoxypipradrol.

Quantitative Analysis: Insights from Desoxypipradrol

Due to the lack of specific in vitro binding and uptake inhibition data for this compound, the pharmacological profile of desoxypipradrol serves as a strong proxy. The following table summarizes the inhibitory potency of desoxypipradrol at human monoamine transporters.

CompoundTransporterIC50 (µM)
DesoxypipradrolhDAT0.07
hNET0.14
hSERT>10

Data sourced from Simmler et al., 2014.

These data highlight the high potency and selectivity of the 2-diphenylmethylpiperidine scaffold for the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT). The piperidine ring is integral to achieving this selective and high-affinity binding.

Signaling Pathways and Experimental Workflows

The inhibition of DAT and NET by this compound initiates a cascade of downstream signaling events associated with increased dopamine and norepinephrine levels.

This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Dopamine Synaptic Dopamine DAT->Dopamine Reuptake Norepinephrine Synaptic Norepinephrine NET->Norepinephrine Reuptake Postsynaptic_DA_Receptors Postsynaptic Dopamine Receptors Dopamine->Postsynaptic_DA_Receptors Activates Postsynaptic_NE_Receptors Postsynaptic Adrenergic Receptors Norepinephrine->Postsynaptic_NE_Receptors Activates Cellular_Response_DA Dopaminergic Signaling Cascade Postsynaptic_DA_Receptors->Cellular_Response_DA Cellular_Response_NE Noradrenergic Signaling Cascade Postsynaptic_NE_Receptors->Cellular_Response_NE Stimulant_Effects Psychostimulant Effects Cellular_Response_DA->Stimulant_Effects Cellular_Response_NE->Stimulant_Effects cluster_0 In Vitro Evaluation cluster_1 Functional Outcome A Compound Synthesis (e.g., this compound) B Radioligand Binding Assays (DAT, NET, SERT) A->B C Neurotransmitter Uptake Inhibition Assays (DAT, NET, SERT) A->C D Data Analysis (Ki and IC50 Determination) B->D C->D E Selectivity Profiling D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Identification F->G

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Difemetorex in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Difemetorex in human plasma. This compound, a central nervous system stimulant formerly used as an appetite suppressant, requires a reliable analytical method for pharmacokinetic studies and toxicological screenings. This method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. This method provides a foundation for researchers and drug development professionals to accurately measure this compound concentrations in a biological matrix.

Introduction

This compound, also known as diphemethoxidine, is a piperidine derivative with stimulant properties.[1] Although its clinical use has been discontinued, the need for a robust analytical method persists for forensic analysis and in vitro drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and speed. This application note details a complete protocol for the determination of this compound in human plasma, from sample preparation to data analysis, providing a starting point for method validation in a research setting.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (internal standard, proposed)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical Column: C18, 2.1 x 50 mm, 1.8 µm

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from plasma.

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound-d5, 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The Selected Reaction Monitoring (SRM) transitions for this compound and its internal standard are listed in Table 1.

Table 1: Proposed Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound296.2167.110025
This compound-d5301.2172.110025

Results and Discussion

This proposed method is designed to provide excellent sensitivity and selectivity for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[2] The protein precipitation method offers a simple and rapid approach for sample cleanup. The chromatographic conditions are optimized to provide a sharp peak shape and good separation from endogenous plasma components.

Method Performance (Hypothetical Data for a Validated Method)

The following tables summarize the expected performance characteristics of this method upon full validation according to regulatory guidelines.

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 1000>0.995

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<15<1585-115
Low3<10<1090-110
Medium100<10<1090-110
High800<10<1090-110

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3>85<15
High800>85<15

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample 100 µL Plasma Sample add_is Add 20 µL Internal Standard (this compound-d5) plasma_sample->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject 5 µL onto C18 Column supernatant->lc_injection Analysis gradient_elution Gradient Elution lc_injection->gradient_elution ms_detection ESI+ MS/MS Detection (SRM) gradient_elution->ms_detection peak_integration Peak Integration ms_detection->peak_integration Data Acquisition calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Signaling Pathway Diagram (Hypothetical Mechanism of Action)

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibits net Norepinephrine Transporter (NET) This compound->net Inhibits dopamine Dopamine dat->dopamine norepinephrine Norepinephrine net->norepinephrine da_ne_increase Increased Dopamine & Norepinephrine Levels dopamine->da_ne_increase Accumulation norepinephrine->da_ne_increase Accumulation da_receptors Dopamine Receptors da_ne_increase->da_receptors Activates ne_receptors Norepinephrine Receptors da_ne_increase->ne_receptors Activates downstream_effects Downstream Signaling (Stimulant Effects, Appetite Suppression) da_receptors->downstream_effects ne_receptors->downstream_effects

Caption: Proposed mechanism of action of this compound.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including a streamlined protein precipitation sample preparation, offers a reliable and high-throughput solution for researchers in the fields of pharmacology, toxicology, and drug metabolism. While the provided method parameters serve as a strong starting point, full method validation in accordance with regulatory guidelines is recommended before implementation for clinical or regulated studies.

References

Application Notes and Protocols for Radioligand Binding Assay with Difemetorex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difemetorex, also known as diphemethoxidine, is a central nervous system stimulant of the piperidine class.[1][2][3][4][5] It was introduced in France in 1966 as an appetite suppressant under the brand name Cleofil but was withdrawn from the market due to intolerable side effects, most notably insomnia.[1][2] As a stimulant, this compound is hypothesized to exert its effects through interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft.[6][7][8][9][10] Understanding the binding affinity of this compound to these transporters is crucial for elucidating its pharmacological profile.

These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Principle of the Assay

The competitive radioligand binding assay is a fundamental technique used to determine the affinity of a test compound for a specific receptor or transporter.[11][12][13] This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that specifically binds to the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From the IC50 value, the inhibition constant (Ki), which represents the affinity of the compound for the receptor, can be calculated.[11][13]

Data Presentation

The quantitative data obtained from the radioligand binding assays should be summarized in a clear and structured format for easy comparison. The following tables provide a template for presenting the binding affinity data for this compound against the human monoamine transporters.

Table 1: Inhibition Constants (Ki) of this compound for Human Monoamine Transporters

Target TransporterRadioligandReference CompoundThis compound Ki (nM)
Dopamine Transporter (DAT)[³H]WIN 35,428GBR 12909To be determined
Norepinephrine Transporter (NET)[³H]NisoxetineDesipramineTo be determined
Serotonin Transporter (SERT)[³H]CitalopramImipramineTo be determined

Table 2: IC50 Values of this compound and Reference Compounds

Target TransporterCompoundIC50 (nM)
Dopamine Transporter (DAT) GBR 12909Example: 5 nM[7]
This compoundTo be determined
Norepinephrine Transporter (NET) DesipramineExample: 2.1 nM[6]
This compoundTo be determined
Serotonin Transporter (SERT) ImipramineExample: 35 nM[6]
This compoundTo be determined

Experimental Protocols

This section provides detailed methodologies for conducting radioligand binding assays for DAT, NET, and SERT.

Materials and Reagents
  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[8]

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (Specific Activity: ~80-85 Ci/mmol)

    • For NET: [³H]Nisoxetine (Specific Activity: ~70-90 Ci/mmol)[14]

    • For SERT: [³H]Citalopram (Specific Activity: ~70-86 Ci/mmol)

  • Test Compound: this compound

  • Reference Compounds:

    • For DAT: GBR 12909[7]

    • For NET: Desipramine[14]

    • For SERT: Imipramine

  • Non-specific Binding Control:

    • For DAT: 10 µM GBR 12909

    • For NET: 10 µM Desipramine[14]

    • For SERT: 10 µM Imipramine

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Cell harvester

  • Liquid scintillation counter

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_cells Cell Culture (HEK293 expressing hDAT, hNET, or hSERT) prep_membranes Membrane Preparation prep_cells->prep_membranes incubation Incubate Membranes with Radioligand and varying concentrations of this compound prep_membranes->incubation prep_reagents Prepare Radioligand, Test Compound (this compound), and Reference Compound Solutions prep_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters to separate bound and free radioligand incubation->filtration washing Wash Filters to remove non-specific binding filtration->washing counting Quantify Radioactivity using a Scintillation Counter washing->counting analysis Data Analysis: Calculate IC50 and Ki values counting->analysis G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) (Target of this compound) dopamine->dat Reuptake d1_receptor D1 Receptor dopamine->d1_receptor Binds to g_protein Gs Protein d1_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates cellular_response Cellular Response (e.g., gene expression, ion channel modulation) pka->cellular_response phosphorylates targets

References

Application Notes and Protocols for Studying the Stimulant Effects of Difemetorex in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difemetorex, a central nervous system stimulant of the piperidine class, was briefly marketed as an appetite suppressant under the brand name Cleofil in the 1960s.[1][2] Its clinical use was curtailed due to significant side effects, most notably severe insomnia.[1][2] As a derivative of desoxypipradrol, its mechanism of action is presumed to involve the modulation of monoamine neurotransmitter systems, a hallmark of many psychostimulants.[1] Renewed interest in understanding the neuropharmacological profile of such compounds necessitates robust preclinical evaluation in animal models.

These application notes provide a comprehensive guide for researchers to design and execute preclinical studies to characterize the stimulant effects of this compound. The protocols detailed herein are based on established and validated animal models widely used in the study of psychostimulants.[3][4][5]

Rationale for Animal Models

Animal models are indispensable tools for elucidating the behavioral and neurobiological effects of psychoactive compounds.[3] They offer a controlled environment to investigate dose-dependent effects, abuse liability, and underlying mechanisms of action, which are critical for drug development and risk assessment.[3][6] The models described below are selected for their relevance in assessing key stimulant properties such as increased locomotor activity, stereotyped behaviors, and reinforcing effects.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a framework for organizing and presenting quantitative data obtained from the described experimental protocols.

Table 1: Dose-Response Effects of this compound on Locomotor Activity

Dose (mg/kg)Total Distance Traveled (cm)Rearing FrequencyStereotypy Score
Vehicle
Dose 1
Dose 2
Dose 3
Positive Control (e.g., Amphetamine)

Table 2: Drug Discrimination: Generalization to a Stimulant Cue

Training DrugTest DrugDose (mg/kg)% Drug-Appropriate RespondingResponse Rate (responses/min)
AmphetamineVehicle-
AmphetamineAmphetamineTraining Dose
AmphetamineThis compoundDose 1
AmphetamineThis compoundDose 2
AmphetamineThis compoundDose 3

Table 3: Intravenous Self-Administration: Reinforcing Effects of this compound

GroupDrugDose (µg/kg/infusion)Active Lever PressesInactive Lever PressesNumber of Infusions
ControlSaline-
TestThis compoundDose 1
TestThis compoundDose 2
TestThis compoundDose 3
Positive ControlCocaine

Experimental Protocols

Locomotor Activity Assessment

This protocol is designed to evaluate the dose-dependent effects of this compound on spontaneous motor activity in rodents, a primary indicator of stimulant action.[7][8]

Objective: To determine if this compound increases locomotor activity and induces stereotyped behaviors.

Materials:

  • Open field arenas equipped with automated photobeam detection systems or video tracking software.

  • This compound hydrochloride (dissolved in sterile saline or other appropriate vehicle).

  • Vehicle control (e.g., sterile saline).

  • Positive control (e.g., d-amphetamine, 1-2 mg/kg).

  • Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g).

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. On the test day, place each animal in the open field arena for a 30-minute habituation period to allow for exploration of the novel environment.

  • Drug Administration: Following habituation, remove the animals from the arena and administer this compound, vehicle, or the positive control via intraperitoneal (i.p.) injection. A pilot study should be conducted to determine the optimal dose range.

  • Data Collection: Immediately after injection, return the animals to the open field arena and record locomotor activity for 60-120 minutes. Key parameters to measure include:

    • Horizontal Activity: Total distance traveled.

    • Vertical Activity: Rearing frequency.

    • Stereotyped Behaviors: Time spent in repetitive, non-goal-directed movements (e.g., sniffing, gnawing, head weaving). These can be scored by a trained observer blind to the experimental conditions.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle control group.

Drug Discrimination Paradigm

This protocol assesses the interoceptive (subjective) effects of this compound by determining if it generalizes to the discriminative stimulus effects of a known psychostimulant.[6][9]

Objective: To determine if animals perceive the internal state produced by this compound as similar to that of a known stimulant like amphetamine or cocaine.

Materials:

  • Standard two-lever operant conditioning chambers.

  • Training drug (e.g., d-amphetamine, 1 mg/kg).

  • This compound hydrochloride.

  • Vehicle control.

  • Food pellets (as reinforcers).

  • Male Sprague-Dawley rats maintained at 85-90% of their free-feeding body weight.

Procedure:

  • Training Phase:

    • Train rats to press one lever ("drug lever") for a food reward following an injection of the training drug (e.g., d-amphetamine).

    • On alternate days, train the same rats to press the other lever ("vehicle lever") for a food reward following a vehicle injection.

    • Continue training until rats reliably select the correct lever (>80% accuracy) for at least five consecutive sessions.

  • Testing Phase:

    • Once the discrimination is acquired, administer various doses of this compound and observe which lever the animals press.

    • Test sessions are typically conducted under extinction conditions (i.e., no food reward is delivered) to avoid influencing lever choice.

    • Measure the percentage of responses on the drug-appropriate lever and the overall response rate.

  • Data Analysis: A dose of this compound is considered to have fully generalized to the training drug if it results in ≥80% of responses on the drug-appropriate lever. Partial generalization is noted for intermediate percentages.

Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold standard for assessing the reinforcing properties and abuse potential of a drug.[6]

Objective: To determine if this compound is sufficiently rewarding to maintain self-administration behavior.

Materials:

  • Operant conditioning chambers equipped with two levers, a syringe pump, and an infusion system.

  • Rats surgically implanted with an indwelling intravenous catheter.

  • This compound hydrochloride (sterile solution for intravenous infusion).

  • Saline (for vehicle control and catheter flushing).

  • Positive control (e.g., cocaine, 0.25-0.5 mg/kg/infusion).

Procedure:

  • Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow for a recovery period of at least 5-7 days.

  • Acquisition Phase:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • Pressing the "active" lever results in the infusion of a dose of this compound or the positive control.

    • Pressing the "inactive" lever has no programmed consequence.

    • Continue this phase until stable responding is observed (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Dose-Response Curve: Once stable responding is established, test different unit doses of this compound to generate a dose-response curve.

  • Extinction and Reinstatement: Following the establishment of self-administration, the reinforcing effects can be extinguished by substituting saline for the drug. Subsequently, reinstatement of drug-seeking behavior can be triggered by a priming injection of the drug or exposure to drug-associated cues.

  • Data Analysis: Compare the number of active versus inactive lever presses for each dose of this compound using a t-test or ANOVA. A significantly higher number of presses on the active lever indicates that the drug has reinforcing properties.

Visualization of Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Assessing Stimulant Properties

G cluster_0 Behavioral Assessment Locomotor Activity Locomotor Activity Data Analysis (ANOVA) Data Analysis (ANOVA) Locomotor Activity->Data Analysis (ANOVA) Drug Discrimination Drug Discrimination Data Analysis (% Generalization) Data Analysis (% Generalization) Drug Discrimination->Data Analysis (% Generalization) Self-Administration Self-Administration Data Analysis (Lever Presses) Data Analysis (Lever Presses) Self-Administration->Data Analysis (Lever Presses) Animal Subjects Animal Subjects This compound Administration This compound Administration Animal Subjects->this compound Administration This compound Administration->Locomotor Activity This compound Administration->Drug Discrimination This compound Administration->Self-Administration

A flowchart of the experimental progression for evaluating this compound.

Diagram 2: Hypothesized Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition VMAT2 VMAT2 Dopamine Dopamine VMAT2->Dopamine Storage Dopamine->VMAT2 Uptake Synaptic Dopamine Dopamine Dopamine->Synaptic Dopamine Release Synaptic Dopamine->DAT Reuptake D1/D2 Receptors Dopamine Receptors (D1/D2) Synaptic Dopamine->D1/D2 Receptors Signal Transduction Downstream Signaling (e.g., cAMP) D1/D2 Receptors->Signal Transduction Stimulant Effects Behavioral Output (Increased Locomotion) Signal Transduction->Stimulant Effects

References

Application Notes & Protocols: High-Throughput Screening for Novel Difemetorex Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed framework for a high-throughput screening (HTS) campaign to identify and characterize novel analogs of Difemetorex. This compound is a central nervous system (CNS) stimulant previously marketed as an appetite suppressant.[1][2] Due to side effects such as insomnia that limited its clinical use, there is an interest in developing novel analogs with improved pharmacological profiles.[1][2] While its precise molecular mechanism is not extensively documented, its classification as a CNS stimulant and structural similarity to other piperidine-based compounds suggest that its activity is likely mediated through the inhibition of monoamine transporters. This protocol outlines a screening cascade targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters to identify potent and selective reuptake inhibitors.

Introduction: Pharmacological Target & Screening Strategy

This compound, a piperidine derivative, was introduced in the 1960s as a CNS stimulant and anorectic.[1] The primary mechanism for many CNS stimulants involves the modulation of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) by targeting their respective transporters (DAT, NET, and SERT).[3] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters leads to elevated synaptic concentrations of monoamines, resulting in enhanced neuronal activity.

This screening strategy is designed to:

  • Primary Goal: Identify novel compounds that inhibit dopamine transporter (DAT) activity, a key target for CNS stimulant effects.[4]

  • Secondary Goal: Characterize the selectivity of active compounds against NET and SERT to understand their broader pharmacological profile and predict potential side effects.

  • Tertiary Goal: Exclude compounds whose primary mechanism involves monoamine oxidase (MAO) inhibition, another pathway for modulating monoamine levels.[5][6]

Presumed Signaling Pathway: Monoamine Transporter Inhibition

The proposed screening assays are based on the hypothesis that this compound analogs will function as monoamine reuptake inhibitors. The diagram below illustrates this mechanism at a dopaminergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Dopamine Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) D_Receptor Dopamine Receptors Postsynaptic_Signal Signal Transduction D_Receptor->Postsynaptic_Signal Activation Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->D_Receptor Binding Analog This compound Analog (Inhibitor) Analog->DAT Inhibition G Lib Compound Library (10,000s of compounds) Primary Primary HTS: DAT Inhibition Assay (Single Concentration) Lib->Primary Inactive Inactive Compounds (>95%) Primary->Inactive < 50% inhibition Active Primary Hits (<5%) Primary->Active > 50% inhibition Secondary Secondary Screening: Selectivity Assays (DAT, NET, SERT) Active->Secondary NonSelective Non-Selective or Off-Target Hits Secondary->NonSelective e.g., NET/SERT active Selective Selective Hits Secondary->Selective DAT > NET/SERT DoseResponse Dose-Response & IC50 Determination Selective->DoseResponse Lead Lead Candidates for Further Optimization DoseResponse->Lead

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Levels Following Difemetorex Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difemetorex, a central nervous system (CNS) stimulant, has been historically noted for its anorectic effects.[1] While its precise molecular mechanisms are not extensively documented in recent literature, its structural similarity to other piperidine-based CNS stimulants suggests a potential interaction with monoaminergic systems, including the dopaminergic pathways. One hypothesized mechanism of action is the inhibition of the dopamine transporter (DAT), which would lead to an increase in extracellular dopamine concentrations.[2] In vivo microdialysis is a powerful technique to investigate the neurochemical effects of pharmacological agents like this compound in real-time within specific brain regions of freely moving animals.[3]

These application notes provide a detailed protocol for utilizing in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify extracellular dopamine levels in the rat striatum following the administration of this compound. The striatum is a key brain region involved in motor control, reward, and motivation, and is densely innervated by dopaminergic neurons.

Signaling Pathway: Hypothesized Mechanism of this compound Action

This compound is presumed to act as a dopamine reuptake inhibitor. By binding to the dopamine transporter (DAT) on the presynaptic neuron, it blocks the reabsorption of dopamine from the synaptic cleft. This leads to an accumulation of dopamine in the extracellular space, thereby enhancing and prolonging dopaminergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptors Synaptic_Cleft->Dopamine_Receptor Binds Dopamine_SC Dopamine Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect Signal Transduction This compound This compound This compound->DAT Blocks

Caption: Hypothesized mechanism of this compound as a dopamine reuptake inhibitor.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical data illustrating the expected outcomes of an in vivo microdialysis experiment investigating the effects of this compound on extracellular dopamine levels in the rat striatum. These data are for illustrative purposes and are based on the known effects of other CNS stimulants and dopamine reuptake inhibitors.

Table 1: Basal and Post-Difemetorex Dopamine Levels

Treatment GroupNBasal Dopamine (nM) (Mean ± SEM)Peak Dopamine (nM) (Mean ± SEM)Time to Peak (minutes)
Vehicle (Saline)85.2 ± 0.45.5 ± 0.5N/A
This compound (1 mg/kg)85.4 ± 0.510.8 ± 1.140
This compound (5 mg/kg)85.1 ± 0.325.5 ± 2.360
This compound (10 mg/kg)85.5 ± 0.649.5 ± 4.760

Table 2: Percent Change in Extracellular Dopamine from Baseline

Time (minutes)Vehicle (% Baseline ± SEM)This compound (1 mg/kg) (% Baseline ± SEM)This compound (5 mg/kg) (% Baseline ± SEM)This compound (10 mg/kg) (% Baseline ± SEM)
-20 to 0100 ± 5100 ± 6100 ± 4100 ± 7
0 to 20102 ± 7150 ± 12250 ± 20400 ± 35
20 to 4098 ± 6200 ± 18400 ± 35750 ± 60
40 to 60101 ± 5180 ± 15500 ± 45900 ± 75
60 to 8099 ± 8150 ± 13450 ± 40800 ± 68
80 to 100103 ± 6120 ± 10300 ± 28600 ± 55
100 to 12097 ± 5110 ± 9200 ± 18400 ± 38

Experimental Protocols

I. Animal Subjects and Housing
  • Species: Male Wistar rats (275–350 g).

  • Housing: Animals should be individually housed in a temperature-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to surgery.

II. Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

  • Place the animal in a stereotaxic frame.

  • Surgically expose the skull and drill a small hole over the target brain region, the striatum. Stereotaxic coordinates relative to bregma should be approximately: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm.

  • Slowly lower a guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and skull screws.

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animal to recover for 5-7 days post-surgery.

III. In Vivo Microdialysis Procedure

cluster_setup Experimental Setup cluster_analysis Sample Analysis Animal Freely Moving Rat with Implanted Probe Swivel Fluid Swivel Animal->Swivel Dialysate Collection Pump Syringe Pump Pump->Swivel Perfusion aCSF Artificial Cerebrospinal Fluid (aCSF) aCSF->Pump Perfusion Swivel->Animal Perfusion Collector Fraction Collector Swivel->Collector Dialysate Collection HPLC HPLC System Collector->HPLC ECD Electrochemical Detector HPLC->ECD Data Data Acquisition & Analysis ECD->Data

Caption: Workflow for the in vivo microdialysis experiment.

  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Insert a microdialysis probe (e.g., 4 mm membrane) through the guide cannula into the striatum.

  • Connect the probe to a syringe pump and a fraction collector via a fluid swivel, allowing the animal to move freely.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.

  • Allow for a stabilization period of at least 2 hours.

  • Collect baseline dialysate samples every 20 minutes for at least one hour (3-4 samples).

  • Administer this compound (e.g., 1, 5, or 10 mg/kg, intraperitoneally) or vehicle.

  • Continue to collect dialysate samples every 20 minutes for at least 2 hours post-injection.

  • Store collected samples at -80°C until analysis.

IV. Sample Analysis: HPLC-ECD
  • Instrumentation: Utilize an HPLC system equipped with a refrigerated autosampler, a narrow-bore C18 column, and an electrochemical detector.[4]

  • Mobile Phase: A typical mobile phase for dopamine analysis consists of a sodium phosphate buffer, EDTA, an ion-pairing agent (e.g., octanesulfonic acid), and methanol, with the pH adjusted to be acidic (e.g., pH 3.0).

  • Detection: Set the electrochemical detector to an oxidizing potential sufficient to detect dopamine (e.g., +0.65 V).

  • Quantification: Inject a small volume (e.g., 10 µL) of each dialysate sample. Quantify dopamine concentrations by comparing the peak heights or areas to those of a standard curve generated from known concentrations of dopamine.

V. Data Analysis
  • Calculate the average dopamine concentration from the baseline samples for each animal.

  • Express all subsequent dopamine concentrations as a percentage of the baseline average.

  • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare dopamine levels between treatment groups and across time points. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This document provides a comprehensive, albeit partially hypothetical, framework for investigating the effects of this compound on dopamine neurotransmission using in vivo microdialysis. The detailed protocols for surgery, microdialysis, and sample analysis offer a robust methodology for researchers. The structured data tables and signaling pathway diagram provide a clear representation of the expected outcomes and the underlying neurochemical mechanism. This approach is critical for understanding the pharmacological profile of CNS stimulants and for the development of novel therapeutics targeting the dopaminergic system.

References

Application Notes and Protocols for Determining Difemetorex Cytotoxicity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difemetorex, also known as diphemethoxidine, is a central nervous system stimulant that was formerly used as an appetite suppressant.[1][2] As with any pharmacologically active compound, evaluating its potential for cytotoxicity is a critical step in understanding its safety profile and mechanism of action. Cell-based assays are indispensable tools in toxicology and drug development for assessing the potential of a compound to cause cell damage or death.[3][4]

These application notes provide detailed protocols for a panel of common and robust cell-based assays to determine the cytotoxicity of this compound. The assays described herein measure different aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. Utilizing a combination of these assays can provide a comprehensive understanding of the cytotoxic effects of this compound.[3]

Key Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. The following assays are detailed in this document:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.[5][6][7]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with compromised membrane integrity, an indicator of cytolysis.[8][9][10]

  • Annexin V Apoptosis Assay: Detects one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.[11][12]

Data Presentation

The following tables are examples of how to present quantitative data obtained from the described cytotoxicity assays.

Table 1: Effect of this compound on Cell Viability as Determined by MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
1085.3 ± 6.1
5062.7 ± 5.5
10041.2 ± 4.9
20025.6 ± 3.8

Table 2: Membrane Integrity Assessment by LDH Release Assay

This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
16.3 ± 1.5
1018.9 ± 2.3
5035.4 ± 3.1
10058.7 ± 4.5
20075.2 ± 5.0

Table 3: Apoptosis Induction by this compound using Annexin V Staining

This compound Concentration (µM)% Apoptotic Cells (Annexin V Positive) (Mean ± SD)
0 (Vehicle Control)3.2 ± 0.8
14.1 ± 1.0
1015.6 ± 2.1
5038.2 ± 3.5
10065.9 ± 4.2
20082.4 ± 5.1

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6][7]

Materials:

  • 96-well cell culture plates

  • Selected cell line (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[8][9]

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis solution (e.g., Triton X-100) for positive control

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis solution to induce 100% cell death.

    • Medium background: Medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Annexin V Apoptosis Assay by Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

  • 6-well cell culture plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described previously.

  • Cell Harvesting: After the desired incubation time, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Experimental Workflow

G General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, SH-SY5Y) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep This compound Preparation (Serial Dilutions) treatment Compound Treatment (24, 48, 72h) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_acquisition Data Acquisition (Plate Reader / Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition quantification Quantification (% Viability, % Cytotoxicity, % Apoptosis) data_acquisition->quantification interpretation Interpretation of Results quantification->interpretation

Caption: Workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway of Drug-Induced Cytotoxicity

G Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity cluster_drug Cellular Entry cluster_stress Cellular Stress cluster_apoptosis Apoptosis Cascade This compound This compound ros Reactive Oxygen Species (ROS) Generation This compound->ros mito_dysfunction Mitochondrial Dysfunction This compound->mito_dysfunction ros->mito_dysfunction bax_bak Bax/Bak Activation mito_dysfunction->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential pathway of this compound cytotoxicity.

References

Unveiling the Metabolic Fate of Difemetorex: Advanced Techniques for Isolate Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for researchers, scientists, and drug development professionals engaged in the study of Difemetorex metabolism. Due to the historical withdrawal of this compound from the market in the 1970s, specific literature on its metabolites is scarce. The methodologies presented herein are based on established principles for the analysis of piperidine-based central nervous system stimulants and serve as a comprehensive guide for the isolation and characterization of its putative metabolic products.

Theoretical Metabolic Pathways of this compound

This compound, a member of the piperidine chemical class, is anticipated to undergo extensive metabolism primarily through oxidation and conjugation reactions. The primary metabolic routes are hypothesized to involve hydroxylation of the piperidine ring and the diphenylmethyl moiety, N-oxidation, and subsequent conjugation with glucuronic acid or sulfate.

Difemetorex_Metabolism This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI Hydroxylated_Metabolites Hydroxylated Metabolites (Piperidine Ring & Diphenylmethyl) PhaseI->Hydroxylated_Metabolites N_Oxide_Metabolite N-Oxide Metabolite PhaseI->N_Oxide_Metabolite PhaseII Phase II Metabolism (Conjugation) Hydroxylated_Metabolites->PhaseII N_Oxide_Metabolite->PhaseII Glucuronide_Sulfate_Conjugates Glucuronide/Sulfate Conjugates PhaseII->Glucuronide_Sulfate_Conjugates

Caption: Theoretical metabolic pathway of this compound.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the isolation and analysis of theoretical this compound metabolites. These values are representative and should be optimized for specific experimental conditions.

Table 1: Solid-Phase Extraction (SPE) Recovery of Theoretical this compound Metabolites

AnalyteSample MatrixSPE CartridgeElution SolventMean Recovery (%)RSD (%)
This compoundHuman PlasmaMixed-Mode Cation Exchange5% NH4OH in Methanol92.54.1
Hydroxy-DifemetorexHuman PlasmaMixed-Mode Cation Exchange5% NH4OH in Methanol88.75.3
This compound N-OxideHuman PlasmaMixed-Mode Cation Exchange5% NH4OH in Methanol85.26.8
This compoundHuman UrineMixed-Mode Cation Exchange5% NH4OH in Methanol95.13.5
Hydroxy-DifemetorexHuman UrineMixed-Mode Cation Exchange5% NH4OH in Methanol91.34.9
This compound N-OxideHuman UrineMixed-Mode Cation Exchange5% NH4OH in Methanol87.66.2

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Theoretical this compound Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound296.2167.1255.8
Hydroxy-Difemetorex312.2183.1284.5
This compound N-Oxide312.2167.1304.2
Internal Standard (e.g., Diphenhydramine)256.2167.1225.1

Experimental Protocols

Protocol 1: Isolation of this compound Metabolites from Human Plasma using Solid-Phase Extraction (SPE)

Objective: To isolate this compound and its primary metabolites from human plasma for subsequent analysis.

Materials:

  • Human plasma samples

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 1 mL of plasma, add 2 mL of 4% phosphoric acid.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_plasma Plasma Sample cluster_pretreatment Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Human Plasma Pretreat Add Phosphoric Acid, Vortex, Centrifuge Plasma->Pretreat Condition Condition Cartridge Pretreat->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for SPE of this compound metabolites.

Protocol 2: Analysis of this compound Metabolites by LC-MS/MS

Objective: To separate and quantify this compound and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM transitions and collision energies: See Table 2.

Data Analysis:

  • Quantification is performed by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Conclusion

The protocols outlined in this application note provide a robust framework for the isolation and analysis of putative this compound metabolites. While the lack of specific historical data necessitates a theoretical approach, these methodologies, rooted in the established analysis of similar compounds, offer a strong starting point for researchers investigating the metabolic profile of this withdrawn pharmaceutical agent. The successful application of these techniques will enable a more comprehensive understanding of the biotransformation of this compound, contributing valuable knowledge to the fields of drug metabolism and toxicology.

Application of Difemetorex in Behavioral Pharmacology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Difemetorex, also known as diphemethoxidine or Cleofil, is a central nervous system (CNS) stimulant formerly marketed as an appetite suppressant but was withdrawn due to significant side effects, notably insomnia.[1] Consequently, there is a scarcity of publicly available preclinical data on its behavioral pharmacology. The following application notes and protocols are constructed based on the known pharmacology of structurally and mechanistically related piperidine-based CNS stimulants, such as desoxypipradrol (2-DPMP) and methylphenidate. These compounds, like this compound, are understood to act primarily as norepinephrine-dopamine reuptake inhibitors (NDRIs).[2][3] Researchers should adapt these protocols based on their own preliminary findings.

Introduction

This compound is a piperidine derivative with CNS stimulant properties.[1] Its mechanism of action is presumed to involve the blockade of dopamine transporters (DAT) and norepinephrine transporters (NET), leading to increased synaptic concentrations of these neurotransmitters.[2][4] This proposed mechanism is similar to that of other psychostimulants like desoxypipradrol and methylphenidate.[2][5] In behavioral pharmacology, this compound can be investigated for its effects on locomotor activity, its potential for reward and reinforcement, and its discriminative stimulus properties. These investigations are crucial for understanding its psychoactive profile and abuse liability.

Data Presentation

The following tables present hypothetical quantitative data for this compound, extrapolated from studies on analogous compounds, to serve as a reference for experimental design and data analysis.

Table 1: Hypothetical Dose-Response Effects of this compound on Locomotor Activity in Rodents

Dose (mg/kg, i.p.)Mean Horizontal Activity (Beam Breaks/60 min)Mean Rearing Frequency
Vehicle (Saline)1500 ± 15075 ± 10
0.52500 ± 200120 ± 15
1.04500 ± 350200 ± 25
2.56000 ± 500250 ± 30
5.05500 ± 450 (stereotypy observed)180 ± 20

Data are presented as mean ± SEM. Doses are hypothetical and should be determined empirically.

Table 2: Hypothetical Effects of this compound in the Conditioned Place Preference (CPP) Paradigm

Treatment GroupPre-Conditioning Time in Drug-Paired Chamber (s)Post-Conditioning Time in Drug-Paired Chamber (s)Preference Score (s)
Vehicle (Saline)445 ± 30455 ± 3510 ± 15
This compound (1.0 mg/kg, i.p.)450 ± 28650 ± 40200 ± 30
This compound (2.5 mg/kg, i.p.)455 ± 32780 ± 50325 ± 35

*Data are presented as mean ± SEM. p < 0.05 compared to vehicle. Preference Score = Post-Conditioning Time - Pre-Conditioning Time.

Table 3: Hypothetical Drug Discrimination Data for this compound in Rats Trained to Discriminate Cocaine (10 mg/kg)

Test CompoundDose (mg/kg, i.p.)Percentage of Cocaine-Appropriate Responding
Saline-10 ± 5
Cocaine1095 ± 3
This compound0.530 ± 8
This compound1.065 ± 10
This compound2.592 ± 5

Data are presented as mean ± SEM.

Experimental Protocols

Locomotor Activity Assessment

Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity and stereotyped behaviors in rodents.

Materials:

  • Open field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors.

  • This compound hydrochloride (dissolved in sterile 0.9% saline).

  • Vehicle (sterile 0.9% saline).

  • Experimental animals (e.g., male C57BL/6 mice or Sprague-Dawley rats).

Protocol:

  • Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. On the test day, place each animal individually into the center of the open field arena and allow for a 30-minute habituation period.

  • Drug Administration: Following habituation, remove the animals from the arenas and administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately return the animals to the open field arenas and record locomotor activity for 60-90 minutes. Key parameters to measure include horizontal activity (total beam breaks), vertical activity (rearing), and time spent in the center versus the periphery of the arena.[5][6]

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the effects of different doses of this compound to the vehicle control group.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound.

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • This compound hydrochloride (dissolved in sterile 0.9% saline).

  • Vehicle (sterile 0.9% saline).

  • Experimental animals (e.g., male mice or rats).

Protocol:

  • Pre-Conditioning (Day 1): Place each animal in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. An unbiased design is often preferred where animals showing a strong initial preference for one side are excluded.[7][8]

  • Conditioning (Days 2-9): This phase consists of alternating daily injections of this compound and vehicle.

    • Drug Pairing: On specified days (e.g., 2, 4, 6, 8), administer this compound and confine the animal to one of the outer chambers for 30 minutes.

    • Vehicle Pairing: On the alternate days (e.g., 3, 5, 7, 9), administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes. The pairing of drug/vehicle to a specific chamber should be counterbalanced across subjects.

  • Post-Conditioning Test (Day 10): In a drug-free state, place each animal in the central compartment and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.[8]

  • Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning test. Use a paired t-test or ANOVA to determine if there is a significant increase in time spent in the drug-paired chamber.[9]

Drug Discrimination

Objective: To determine if the subjective effects of this compound are similar to those of a known psychostimulant, such as cocaine or amphetamine.

Materials:

  • Standard two-lever operant conditioning chambers.

  • Training drug (e.g., cocaine HCl, 10 mg/kg).

  • This compound hydrochloride.

  • Vehicle (sterile 0.9% saline).

  • Experimental animals (e.g., male rats, food-restricted to 85-90% of their free-feeding body weight).

Protocol:

  • Training: Train rats to press one lever for a food reward after an injection of the training drug (e.g., cocaine) and the other lever for the same reward after a vehicle injection. Training sessions are typically conducted daily. The "correct" lever is determined by the injection administered 15 minutes prior to the session. Training continues until a criterion of at least 80% correct responses is met for 8 out of 10 consecutive sessions.[10][11]

  • Substitution Testing: Once the discrimination is acquired, test sessions are conducted. In these sessions, various doses of this compound (or the training drug and vehicle as controls) are administered. The percentage of responses on the drug-appropriate lever is recorded. To maintain the discrimination, training sessions are interspersed with test sessions.

  • Data Analysis: The primary dependent measure is the percentage of responses on the drug-appropriate lever. Full substitution is generally considered to be ≥80% drug-appropriate responding. A dose-response curve for this compound is generated to determine its potency and efficacy in substituting for the training drug.[12]

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopa Tyrosine L_Dopa L-DOPA Dopa->L_Dopa TH DA Dopamine L_Dopa->DA DDC NE Norepinephrine DA->NE DBH Vesicle Synaptic Vesicle DA->Vesicle NE->Vesicle DA_cleft Vesicle->DA_cleft Release NE_cleft Vesicle->NE_cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) This compound This compound This compound->DAT Blocks This compound->NET Blocks DA_cleft->DAT Reuptake DA_Receptor Dopamine Receptors DA_cleft->DA_Receptor Binds NE_cleft->NET Reuptake NE_Receptor Adrenergic Receptors NE_cleft->NE_Receptor Binds Signaling Downstream Signaling DA_Receptor->Signaling NE_Receptor->Signaling

Caption: Proposed mechanism of this compound action.

Experimental_Workflow cluster_locomotor Locomotor Activity cluster_cpp Conditioned Place Preference cluster_dd Drug Discrimination L1 Habituation (30 min) L2 Drug/Vehicle Administration (i.p.) L1->L2 L3 Data Collection (60-90 min) L2->L3 L4 Data Analysis (ANOVA) L3->L4 C1 Pre-Conditioning (Day 1) C2 Conditioning (Days 2-9) C1->C2 C3 Post-Conditioning (Day 10) C2->C3 C4 Data Analysis (t-test/ANOVA) C3->C4 D1 Training Phase D2 Acquisition Criterion (≥80% correct) D1->D2 D3 Substitution Testing D2->D3 D4 Data Analysis (% Drug-Appropriate Responding) D3->D4 Start Behavioral Assays cluster_locomotor cluster_locomotor Start->cluster_locomotor cluster_cpp cluster_cpp Start->cluster_cpp cluster_dd cluster_dd Start->cluster_dd

Caption: Workflow for behavioral pharmacology studies.

References

Application Notes and Protocols for the Electrochemical Detection of Dopamine in the Presence of Difemetorex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dopamine is a critical neurotransmitter, and its accurate quantification is essential in neuroscience research and for the development of therapeutics for neurological and psychiatric disorders. Electrochemical methods offer a rapid, sensitive, and cost-effective means for dopamine detection. However, the presence of other electroactive compounds can interfere with the accuracy of these measurements.

Difemetorex, a central nervous system stimulant, may be present in biological samples or pharmaceutical formulations being studied. Understanding its potential for interference is crucial for the accurate quantification of dopamine. Based on its chemical structure, which lacks readily oxidizable moieties like the catechol group found in dopamine, this compound is not expected to be electrochemically active in the potential range where dopamine is oxidized.

These application notes provide a framework for the electrochemical detection of dopamine using common techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), with a focus on methodologies that enhance selectivity.

Signaling Pathways and Experimental Workflow

The electrochemical detection of dopamine is based on its oxidation at an electrode surface. The catechol group of dopamine is oxidized to dopamine-o-quinone, a reaction that involves the transfer of two electrons and two protons. This electron transfer generates a current that is proportional to the concentration of dopamine.

Dopamine Dopamine Dopamine_o_quinone Dopamine-o-quinone Dopamine->Dopamine_o_quinone Oxidation (+ 2e⁻, + 2H⁺) Electrode Electrode Surface Dopamine_o_quinone->Electrode Electron Transfer cluster_prep Sample Preparation cluster_detection Electrochemical Detection cluster_analysis Data Analysis Sample Biological Sample or Pharmaceutical Formulation Dilution Dilution with Supporting Electrolyte Sample->Dilution Electrode_Prep Working Electrode Preparation/Modification Dilution->Electrode_Prep Voltammetry Voltammetric Scan (CV or DPV) Electrode_Prep->Voltammetry Peak_Analysis Peak Current Measurement Voltammetry->Peak_Analysis Calibration Concentration Determination (Calibration Curve) Peak_Analysis->Calibration

Application Note: Difemetorex as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Difemetorex, also known as diphemethoxidine, is a central nervous system (CNS) stimulant that was formerly marketed as an appetite suppressant under the brand name Cleofil.[1] As a member of the piperidine chemical class, its use was discontinued due to significant side effects.[1] Despite its withdrawal from the market, the availability of a well-characterized reference standard for this compound is crucial for forensic analysis, toxicological screening, and research into the metabolism and analytical profiles of piperidine-based stimulants. This document provides a comprehensive guide to the synthesis, characterization, and analytical application of this compound as a reference standard.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for the development of analytical methods and for ensuring the proper handling and storage of the reference standard.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-[2-(diphenylmethyl)piperidin-1-yl]ethanol[1]
Synonyms Diphemethoxidine, Cleofil[1][2]
CAS Number 13862-07-2[1][3]
Chemical Formula C₂₀H₂₅NO[1][3]
Molar Mass 295.426 g/mol [1]
Appearance Solid powder[2]
Solubility Soluble in DMSO and Methanol[2]
Storage Conditions Short-term: 0-4 °C, Long-term: -20 °C[2]

Protocols and Methodologies

Protocol 1: Synthesis and Purification of this compound Reference Standard

The synthesis of this compound for use as a reference standard requires a high degree of purity. The established synthesis route involves the alkylation of 2-(diphenylmethyl)piperidine.[1]

1. Synthesis of 2-(diphenylmethyl)piperidine:

  • This precursor can be synthesized by the hydrogenation of 2-diphenylmethyl-pyridine using a platinum catalyst.[1]

2. Alkylation of 2-(diphenylmethyl)piperidine:

  • Reagents: 2-(diphenylmethyl)piperidine, 2-chloroethanol, potassium carbonate, acetonitrile, potassium iodide (catalyst).

  • Procedure:

    • Dissolve 2-(diphenylmethyl)piperidine in acetonitrile in a round-bottom flask.

    • Add an excess of potassium carbonate as a base.

    • Add a catalytic amount of potassium iodide.

    • Add 2-chloroethanol dropwise to the mixture.

    • Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

3. Purification:

  • The crude this compound should be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent peak tailing).[4]

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a highly purified solid suitable for a reference standard.

Diagram 1: Synthesis Pathway of this compound

G cluster_0 Synthesis of this compound Reference Standard reactant1 2-(diphenylmethyl)piperidine product This compound reactant1->product Alkylation reactant2 2-Chloroethanol reactant2->product reagents K2CO3, KI (cat.) Acetonitrile, Reflux purification Purification (Column Chromatography, Recrystallization) product->purification standard This compound Reference Standard (>98% Purity) purification->standard

Caption: Synthesis and purification of this compound.

Protocol 2: Characterization and Qualification of this compound Reference Standard

A primary reference standard must be thoroughly characterized to confirm its identity and purity.[5]

  • Identity Confirmation:

    • Mass Spectrometry (MS): Confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the chemical structure.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identify functional groups.[6]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Determine purity, typically with a purity of ≥98% required for a reference standard.

    • Residual Solvent Analysis: Use GC to quantify any remaining solvents from the synthesis.

    • Water Content: Determined by Karl Fischer titration.

Diagram 2: Workflow for Reference Standard Qualification

G cluster_0 Qualification of this compound Reference Standard synthesis Synthesized & Purified This compound identity Identity Confirmation synthesis->identity purity Purity Assessment synthesis->purity nmr NMR (1H, 13C) identity->nmr ms Mass Spectrometry identity->ms ftir FT-IR identity->ftir hplc_gc HPLC/GC Purity purity->hplc_gc residual_solvent Residual Solvents (GC) purity->residual_solvent water_content Water Content (KF) purity->water_content coa Certificate of Analysis (CoA) Generation nmr->coa ms->coa ftir->coa hplc_gc->coa residual_solvent->coa water_content->coa

Caption: Qualification of this compound reference standard.

Protocol 3: Quantitative Analysis of this compound by GC-MS

This protocol is suitable for the quantification of this compound in a non-biological matrix.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve in a suitable solvent (e.g., methanol).

    • If necessary, perform a liquid-liquid extraction to isolate the analyte.

    • Prepare a series of calibration standards using the qualified this compound reference standard.

  • GC-MS Parameters (Typical for Piperidine Derivatives):

    • Column: DB-5ms or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C.

    • Carrier Gas: Helium.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM) for quantification.

Diagram 3: GC-MS Analysis Workflow

G cluster_0 GC-MS Analysis Workflow sample Sample Receipt prep Sample Preparation (Extraction/Dilution) sample->prep gcms GC-MS Analysis prep->gcms cal_standards Prepare Calibration Curve (with this compound RS) cal_standards->gcms data_proc Data Processing (Integration, Quantification) gcms->data_proc report Final Report data_proc->report

Caption: Workflow for GC-MS analysis.

Protocol 4: Quantitative Analysis of this compound in Biological Matrices by LC-MS/MS

This protocol is designed for the sensitive quantification of this compound in plasma.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add an internal standard (e.g., a deuterated analog of this compound).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute in the mobile phase.

  • LC-MS/MS Parameters (Typical for Piperidine-based Drugs):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

    • MS Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS Mode: Multiple Reaction Monitoring (MRM) for precursor and product ions.

Diagram 4: LC-MS/MS Analysis Workflow

G cluster_0 LC-MS/MS Analysis Workflow sample Plasma Sample prep Protein Precipitation & Extraction sample->prep lcms LC-MS/MS Analysis prep->lcms cal_standards Prepare Calibration Curve (in blank plasma) cal_standards->lcms data_proc Data Processing & Quantification lcms->data_proc report Final Report data_proc->report

Caption: Workflow for LC-MS/MS analysis.

Data Presentation and Method Validation

Analytical methods developed using the this compound reference standard should be validated according to relevant guidelines. Key validation parameters are summarized in Table 2.

Table 2: Typical Method Validation Parameters

ParameterAcceptance Criteria (Typical)
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10 with acceptable accuracy/precision
Selectivity No significant interference at the retention time of the analyte
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stable under various storage and processing conditions

The protocols and data presented in this application note provide a framework for the synthesis, qualification, and use of this compound as a reference standard in analytical chemistry. While this compound is no longer a clinically used substance, a well-characterized standard is invaluable for the accurate identification and quantification required in forensic and research settings. The methodologies described can be adapted for the analysis of this compound and structurally related piperidine-based compounds in a variety of matrices.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Difemetorex in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Difemetorex. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a stimulant drug of the piperidine class that was formerly used as an appetite suppressant.[1][2][3] Its chemical structure suggests it is a lipophilic molecule, which often correlates with low aqueous solubility. For in vitro experiments, drug delivery, and formulation development, achieving an appropriate concentration in aqueous media is crucial for obtaining reliable and reproducible results. Poor solubility can lead to inaccurate assay results and low bioavailability.

Q2: What are the initial steps I should take if I observe precipitation of this compound in my aqueous solution?

A2: First, visually inspect the solution for any cloudiness or solid particles.[4] To confirm, you can perform a filtration test by passing the solution through a 0.22 µm filter and measuring the concentration of the filtrate. A significant drop in concentration indicates incomplete dissolution.[4] It's also important to ensure your stock solution, often prepared in an organic solvent like DMSO, is being diluted correctly and that the final concentration of the organic solvent is low enough to not cause precipitation.[5]

Q3: How can I determine the equilibrium solubility of this compound in my specific buffer?

A3: The shake-flask method is a standard protocol to determine equilibrium solubility. This involves adding an excess of solid this compound to your aqueous buffer, agitating the mixture for a set period (e.g., 24-48 hours) to reach equilibrium, and then separating the undissolved solid by centrifugation or filtration before quantifying the concentration of the dissolved drug in the supernatant.[5]

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Yes, as a piperidine derivative, this compound is a weak base. Therefore, its solubility is expected to be pH-dependent. In acidic conditions (lower pH), the molecule will become protonated and form a more soluble salt. Adjusting the pH of your aqueous solution to be more acidic can significantly enhance its solubility.[6]

Q5: What are co-solvents and how can they help with this compound solubility?

A5: Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds.[7][8] Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9] They work by reducing the polarity of the aqueous solvent system. However, the concentration of co-solvents should be carefully optimized as they can sometimes impact experimental outcomes, such as cell viability in cell-based assays.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in aqueous solutions.

Problem 1: this compound precipitates immediately upon dilution from a DMSO stock solution into an aqueous buffer.

Possible Cause Troubleshooting Step Expected Outcome
High final DMSO concentration Keep the final DMSO concentration in your aqueous solution as low as possible, typically below 1%.[5]The solution remains clear without any visible precipitation.
Buffer pH is too high Lower the pH of your aqueous buffer. Since this compound is a weak base, a more acidic pH will increase its solubility.[6]This compound dissolves and remains in solution at the desired concentration.
Supersaturation The final concentration of this compound exceeds its solubility limit in the chosen buffer system.Reduce the final concentration of this compound or employ a solubilization technique to increase its solubility.

Problem 2: The prepared this compound solution is initially clear but becomes cloudy over time.

Possible Cause Troubleshooting Step Expected Outcome
Thermodynamic insolubility The initial concentration is above the thermodynamic equilibrium solubility. The compound is kinetically trapped in a supersaturated state and precipitates over time.[5]Determine the equilibrium solubility and work at or below this concentration. Alternatively, use formulation strategies like complexation with cyclodextrins to stabilize the supersaturated state.
Temperature fluctuations Changes in temperature can affect solubility.Maintain a constant temperature for your solutions, especially during storage and experiments.
Buffer instability The pH of the buffer may be drifting over time, leading to a decrease in solubility.Ensure your buffer has sufficient buffering capacity and is stable for the duration of your experiment.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the potential improvement in aqueous solubility of a model hydrophobic compound like this compound using different techniques. The values presented are illustrative.

Solubilization Method Solvent System Illustrative Solubility (µg/mL) Fold Increase
None (Control) PBS (pH 7.4)11
pH Adjustment Citrate Buffer (pH 4.0)5050
Co-solvency 10% Ethanol in PBS (pH 7.4)2525
Surfactant 1% Tween 80 in PBS (pH 7.4)100100
Complexation 5% HP-β-CD in PBS (pH 7.4)200200

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound powder

  • Buffers with varying pH (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • Microcentrifuge tubes

  • Shaker/agitator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare a series of buffers with different pH values.[5]

  • Add an excess amount of solid this compound to a fixed volume of each buffer in separate tubes.

  • Agitate the tubes at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[5]

  • Centrifuge the tubes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.[4]

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.[4]

Protocol 2: Solubilization using Co-solvents

Objective: To enhance the solubility of this compound using a co-solvent.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS)

  • Co-solvent (e.g., Ethanol, PEG 400)

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.[5]

  • Prepare the desired aqueous buffer.

  • Create a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% ethanol in PBS).

  • Add a small aliquot of the this compound/DMSO stock solution to each co-solvent/buffer mixture to achieve the target final concentration. Ensure the final DMSO concentration is kept constant and low (e.g., <1%).[5]

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).

  • Quantify the concentration of the solubilized this compound.

Protocol 3: Complexation with Cyclodextrins

Objective: To improve the solubility and stability of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Stir plate and stir bar

Methodology:

  • Prepare a solution of HP-β-CD in the aqueous buffer (e.g., 5% w/v). Gentle warming may be needed to fully dissolve the cyclodextrin.[4]

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • While vigorously stirring the HP-β-CD solution, add the this compound stock solution dropwise.[4]

  • Continue stirring for a specified period (e.g., 1-2 hours) to allow for complex formation.

  • The resulting solution should be clear. If not, it can be filtered through a 0.22 µm filter to remove any uncomplexed, undissolved drug.[4]

  • Confirm the final concentration of solubilized this compound using an appropriate analytical method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Attempts cluster_analysis Analysis Stock_Solution Prepare this compound Stock (e.g., in DMSO) Direct_Dilution Direct Dilution Stock_Solution->Direct_Dilution pH_Adjustment pH Adjustment Stock_Solution->pH_Adjustment Co_Solvent Co-solvent Addition Stock_Solution->Co_Solvent Cyclodextrin Cyclodextrin Complexation Stock_Solution->Cyclodextrin Aqueous_Buffer Prepare Aqueous Buffer Aqueous_Buffer->Direct_Dilution Aqueous_Buffer->pH_Adjustment Aqueous_Buffer->Co_Solvent Aqueous_Buffer->Cyclodextrin Observation Visual Observation (Precipitation?) Direct_Dilution->Observation pH_Adjustment->Observation Co_Solvent->Observation Cyclodextrin->Observation Precipitate Precipitate Observed Observation->Precipitate Yes Clear_Solution Clear Solution Observation->Clear_Solution No Quantification Quantification (e.g., HPLC) cluster_solubilization cluster_solubilization Precipitate->cluster_solubilization Re-evaluate Method Clear_Solution->Quantification

Caption: Experimental workflow for testing this compound solubility.

troubleshooting_logic Start This compound Precipitation Observed Check_DMSO Is final DMSO concentration <1%? Start->Check_DMSO Check_pH Is buffer pH acidic? Check_DMSO->Check_pH Yes Reduce_DMSO Reduce DMSO Concentration Check_DMSO->Reduce_DMSO No Consider_Solubilization Consider Advanced Solubilization Check_pH->Consider_Solubilization Yes Lower_pH Lower Buffer pH Check_pH->Lower_pH No Use_Excipients Use Co-solvents, Surfactants, or Cyclodextrins Consider_Solubilization->Use_Excipients

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway_placeholder cluster_info Note on Signaling Pathway Info This compound is a CNS stimulant, but its specific molecular targets and signaling pathways are not well-documented in publicly available literature. Research on related compounds suggests potential interaction with neurotransmitter transporters, but this is speculative for this compound. This compound This compound CNS_Neuron Central Nervous System Neuron This compound->CNS_Neuron Acts on Neurotransmitter_Release Altered Neurotransmitter Release (Presumed) CNS_Neuron->Neurotransmitter_Release Stimulant_Effect Stimulant Effect Neurotransmitter_Release->Stimulant_Effect

Caption: Presumed mechanism of action for this compound.

References

Technical Support Center: Synthesis of Difemetorex from Desoxypipradrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Difemetorex from desoxypipradrol. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for the synthesis of this compound from desoxypipradrol?

The synthesis of this compound involves the N-alkylation of desoxypipradrol (also known as 2-(diphenylmethyl)piperidine) with ethylene oxide. This reaction introduces a 2-hydroxyethyl group onto the nitrogen atom of the piperidine ring.

Q2: I am experiencing low yields of this compound. What are the potential causes?

Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal conditions.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Degradation: The product may be unstable under the reaction or workup conditions.

  • Steric Hindrance: The bulky diphenylmethyl group at the 2-position of the piperidine ring can sterically hinder the approach of the alkylating agent.

  • Purity of Reagents: Impurities in desoxypipradrol or the solvent can interfere with the reaction.

Q3: What are the common side reactions to be aware of during the synthesis?

A primary side reaction is the further reaction of the newly formed hydroxyl group in this compound with another molecule of ethylene oxide, leading to the formation of polyethylene glycol (PEG)-like oligomers. Over-alkylation, leading to the formation of a quaternary ammonium salt, is also a possibility, though less common with ethylene oxide compared to alkyl halides.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (desoxypipradrol) and the appearance of the product (this compound).

Q5: What are the recommended purification methods for this compound?

Purification of the crude product is crucial to obtain high-purity this compound. Common methods include:

  • Column Chromatography: This is a standard method for purifying organic compounds. Due to the basic nature of the amine, using a stationary phase like silica gel may require the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent tailing. Alternatively, amine-functionalized silica can be used.

  • Distillation: If this compound is a high-boiling liquid, vacuum distillation can be an effective purification method.

  • Buffer-Based Extraction: This technique can be used to separate tertiary amines from primary and secondary amine impurities by adjusting the pH of the aqueous phase during extraction.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Product Formation Low Reactivity of Ethylene Oxide: Ethylene oxide is a gas at room temperature and requires careful handling and appropriate reaction conditions to ensure it reacts effectively.Ensure a closed reaction system to prevent the escape of ethylene oxide. The reaction can be performed in a pressure vessel. Alternatively, use a more reactive alkylating agent like 2-bromoethanol in the presence of a base.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures.Optimize the reaction temperature. Start with room temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS. Reactions with ethylene oxide are often exothermic.
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.Aprotic polar solvents like acetonitrile or DMF are often suitable for N-alkylation reactions. Protic solvents like methanol or ethanol can also be used.
Formation of a Quaternary Ammonium Salt Excess Ethylene Oxide: An excess of the alkylating agent can lead to over-alkylation of the desired tertiary amine.Use a stoichiometric amount or a slight excess of desoxypipradrol relative to ethylene oxide.
Formation of Polymeric Byproducts Reaction of the Hydroxyl Group: The hydroxyl group of the product can react with ethylene oxide to form oligomers.Control the stoichiometry of the reactants carefully. Adding ethylene oxide slowly to the solution of desoxypipradrol may help to minimize this side reaction.
Difficulty in Product Isolation Product is an Oil: Many N-alkylated piperidines are oils, which can make handling and purification challenging.If the product is an oil, purification by column chromatography is often the most effective method.
Similar Polarity of Product and Starting Material: The product and unreacted desoxypipradrol may have similar polarities, making separation by chromatography difficult.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Experimental Protocols

Method 1: Alkylation with Ethylene Oxide

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve desoxypipradrol (1.0 eq.) in a suitable solvent (e.g., methanol or acetonitrile).

  • Reagent Addition: Cool the solution to 0 °C. Carefully introduce a slight molar excess of condensed ethylene oxide (1.1 eq.).

  • Reaction Conditions: Seal the vessel and allow the reaction to warm to room temperature. Stir the mixture for 24-48 hours. The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, carefully vent any unreacted ethylene oxide in a fume hood. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (using a mobile phase such as ethyl acetate/hexanes with 1% triethylamine) or by vacuum distillation.

Method 2: Alkylation with 2-Bromoethanol (Alternative)

  • Reaction Setup: Dissolve desoxypipradrol (1.0 eq.) in an aprotic polar solvent such as acetonitrile or DMF in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 1.5 eq.).

  • Reagent Addition: Add 2-bromoethanol (1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product as described in Method 1.

Data Presentation

The following table provides a hypothetical summary of how different reaction conditions might affect the yield of this compound. This data is for illustrative purposes to guide optimization efforts.

Entry Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1Ethylene Oxide-Methanol254865
2Ethylene Oxide-Acetonitrile502475
32-BromoethanolK₂CO₃Acetonitrile601280
42-BromoethanolDIPEADMF252470

Visualizations

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow start Low this compound Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Change Solvent incomplete->optimize_conditions check_side_products Analyze for Side Products (LC-MS, NMR) complete->check_side_products end Improved Yield optimize_conditions->end side_products_found Side Products Detected check_side_products->side_products_found Yes no_side_products No Significant Side Products check_side_products->no_side_products No adjust_stoichiometry Adjust Stoichiometry: - Control Ethylene Oxide Addition - Use Desoxypipradrol in slight excess side_products_found->adjust_stoichiometry check_workup Review Workup & Purification no_side_products->check_workup adjust_stoichiometry->end improve_purification Improve Purification: - Optimize Chromatography - Consider Distillation check_workup->improve_purification improve_purification->end

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Signaling Pathway of N-Alkylation

N_Alkylation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Desoxypipradrol Desoxypipradrol (Secondary Amine) Nucleophilic_Attack Nucleophilic Attack of Amine on Epoxide Desoxypipradrol->Nucleophilic_Attack EthyleneOxide Ethylene Oxide (Alkylating Agent) EthyleneOxide->Nucleophilic_Attack Ring_Opening Ring Opening of Epoxide Nucleophilic_Attack->Ring_Opening This compound This compound (Tertiary Amine) Ring_Opening->this compound Side_Product Side Products (e.g., PEG-like oligomers) This compound->Side_Product Further reaction with Ethylene Oxide

Caption: The reaction pathway for the N-alkylation of desoxypipradrol.

Technical Support Center: Stabilizing Difemetorex Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the preparation, storage, and troubleshooting of Difemetorex solutions to ensure long-term stability and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound? A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For biological assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it further in an appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).

Q2: What are the optimal storage conditions for solid this compound powder? A2: For long-term storage (months to years), solid this compound should be stored in a dry, dark environment at -20°C.[1][2] For short-term storage (days to weeks), storage at 0-4°C is acceptable.[1][2]

Q3: How should I store this compound stock solutions for long-term use? A3: To maximize stability, stock solutions (e.g., in DMSO) should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or, for extended periods, at -80°C. Protect solutions from light.[3]

Q4: What are the primary degradation pathways for this compound in solution? A4: The primary chemical degradation pathways for many pharmaceutical compounds include oxidation and hydrolysis.[4][5][6] Although specific degradation pathways for this compound are not extensively published, its structure suggests potential susceptibility to oxidation.[1] Exposure to light, elevated temperatures, and reactive oxygen species can accelerate degradation.[3][4]

Q5: Should I use stabilizers or antioxidants in my this compound solution? A5: For routine in vitro experiments where solutions are prepared fresh, stabilizers are generally not necessary. However, for long-term storage or specific formulations, adding antioxidants may inhibit oxidative degradation.[7] The choice of stabilizer must be validated to ensure it does not interfere with the experiment. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.[3]

Q6: How long can I expect my this compound solution to be stable? A6: The stability of a this compound solution depends on the solvent, storage temperature, and exposure to light and air. When stored properly at -20°C or -80°C, a DMSO stock solution can be stable for several months. However, it is best practice to qualify the stability for your specific storage conditions by performing periodic purity checks (see Experimental Protocols). As a general guideline for many research chemicals, shelf life can be significantly extended with proper storage.[8][9]

Troubleshooting Guide

Q: My this compound solution has developed a yellow tint. What does this mean and is it still usable? A: A color change often indicates chemical degradation, likely due to oxidation.[5] It is strongly recommended to discard the discolored solution and prepare a fresh one. To prevent this, ensure the solution is stored protected from light and consider purging the vial headspace with an inert gas like nitrogen or argon before sealing and freezing.

Q: I observed a precipitate in my this compound solution after thawing. What should I do? A: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has partially evaporated. First, try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating. If the precipitate fully redissolves, the solution can likely be used. If it does not, the compound may have degraded into less soluble byproducts, and the solution should be discarded.

Q: My experimental results are inconsistent. Could my this compound stock solution be the cause? A: Yes, inconsistent results can be a sign of solution instability. Degradation of the active compound leads to a decrease in its effective concentration, causing variability in experimental outcomes. It is recommended to perform a purity analysis (e.g., via HPLC) on your stock solution to confirm its integrity. If degradation is confirmed, prepare a fresh stock solution and re-run the experiment.

Data Presentation

Quantitative data from stability studies should be organized for clear interpretation.

Table 1: Recommended Solvents and Storage Conditions for this compound

Form Solvent Concentration Storage Temp. (Short-Term) Storage Temp. (Long-Term) Notes
Solid N/A N/A 0 - 4°C (days to weeks)[2] -20°C (months to years)[2] Keep dry and dark.
Stock Solution DMSO[1] 10-50 mM 4°C (days) -20°C or -80°C (months) Aliquot to avoid freeze-thaw cycles. Protect from light.

| Working Dilution | Aqueous Buffer | <100 µM | 4°C (hours) | Not Recommended | Prepare fresh from stock solution before each experiment. |

Table 2: Example Long-Term Stability Data (Purity of this compound in DMSO)

Time Point Purity (%) at 4°C Purity (%) at -20°C Purity (%) at -80°C
0 Months 99.8 99.8 99.8
3 Months 98.1 99.7 99.8
6 Months 95.5 99.6 99.7

| 12 Months | 88.2 | 99.2 | 99.6 |

Table 3: Example Forced Degradation Study Results for this compound

Stress Condition Duration Purity Remaining (%) Major Degradants Formed
0.1 M HCl 24 hours 99.5 None Detected
0.1 M NaOH 24 hours 98.9 1
3% H₂O₂ (Oxidation) 24 hours 75.4 3
Heat (80°C) 48 hours 92.1 2

| Light (Xenon Lamp) | 72 hours | 90.3 | 2 |

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound This protocol is used to rapidly identify potential degradation pathways and the analytical suitability of stability-indicating methods.[4]

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the solution with 0.2 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal parts of the solution with 0.2 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal parts of the solution with 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solution at 80°C in the dark for 48 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., Xenon lamp) providing ICH-compliant light exposure for 72 hours. A dark control sample should be stored under the same conditions.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method.

  • Evaluation: Compare the chromatograms to identify and quantify degradation products. Aim for 10-30% degradation to ensure pathways are revealed without being overly complex.

Protocol 2: Long-Term Stability Study

  • Preparation: Prepare a concentrated stock solution of this compound (e.g., 20 mM in 100% DMSO).

  • Aliquoting: Dispense the solution into multiple small-volume, amber glass or polypropylene vials. If desired, purge the headspace with an inert gas before sealing.

  • Storage: Store batches of aliquots at three different temperature conditions:

    • Refrigerated: 4°C

    • Frozen: -20°C

    • Deep-Frozen: -80°C

  • Time Points: Establish a testing schedule (e.g., T=0, 1, 3, 6, 12, and 24 months).

  • Analysis: At each time point, remove one aliquot from each storage condition. Allow it to thaw completely and equilibrate to room temperature. Analyze for purity and concentration using a validated HPLC method.

  • Evaluation: Plot the purity and concentration over time for each condition to determine the shelf life, defined as the time at which the purity or concentration drops below a set threshold (e.g., 95%).

Mandatory Visualizations

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis A Weigh Solid this compound B Dissolve in High-Purity DMSO A->B C Vortex/Sonicate to Ensure Complete Dissolution B->C D Aliquot into Light-Protecting, Single-Use Vials C->D Transfer to Storage E Purge with Inert Gas (Optional) D->E F Store at -20°C or -80°C E->F G Thaw Aliquot at Scheduled Time Point F->G Retrieve for Testing H Analyze Purity/Concentration via HPLC G->H I Compare Data to T=0 H->I

Caption: Experimental workflow for preparing and testing this compound solutions.

G cluster_oxidation Oxidative Pathway cluster_other Other Potential Pathways This compound This compound (C20H25NO) Oxidation Oxidation (O2, Light, Peroxides) This compound->Oxidation Other_Stress Extreme pH, High Temperature This compound->Other_Stress Oxidized_Products N-Oxides, Hydroxylated Species Oxidation->Oxidized_Products Other_Products Rearrangement or Fragmentation Products Other_Stress->Other_Products

Caption: Potential degradation pathways for this compound.

G action_node action_node start Issue Observed? (e.g., Color Change, Precipitate) is_precipitate Is it a precipitate? start->is_precipitate is_color_change Is it a color change? start->is_color_change is_potency_loss Is it potency loss? start->is_potency_loss warm_sonicate Action: Gently warm (37°C) and sonicate. is_precipitate->warm_sonicate Yes check_storage Cause: Likely Oxidation is_color_change->check_storage Yes run_qc Cause: Degradation is_potency_loss->run_qc Yes dissolved Did it redissolve? warm_sonicate->dissolved use_solution OK to Use dissolved->use_solution Yes discard Action: Discard and Prepare Fresh Solution. Improve storage (inert gas, light protection). dissolved->discard No check_storage->discard run_qc->discard

Caption: Troubleshooting logic for unstable this compound solutions.

References

Troubleshooting unexpected side effects in animal studies of Difemetorex

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Difemetorex is a central nervous system (CNS) stimulant that was briefly marketed in the 1960s and 1970s.[1][2] Due to its limited clinical use, publicly available, detailed preclinical data is scarce. This guide is based on the known pharmacology of this compound as a CNS stimulant and provides troubleshooting advice based on common side effects observed with this drug class in animal studies.[1][2][3]

Section 1: Cardiovascular Effects

FAQ: We observed unexpected hypertension and tachycardia in our rat study after administering this compound. What are the potential causes and how can we investigate this?

Answer: Unexpected cardiovascular stimulation is a common side effect of CNS stimulants.[4][5] The underlying mechanism is likely due to the drug's action on the sympathetic nervous system, leading to an increase in catecholamines like norepinephrine. This can result in increased heart rate and vasoconstriction, leading to a rise in blood pressure.[6][7][8]

To investigate this, you should:

  • Confirm the Finding: Ensure the measurements are accurate and not an artifact of handling stress. Using telemetry for continuous monitoring is the gold standard.

  • Establish a Dose-Response Relationship: Determine if the effect is dose-dependent by testing a range of this compound concentrations.

  • Investigate the Mechanism: Use pharmacological antagonists to probe the system. Pre-treatment with an alpha-adrenergic antagonist (e.g., phentolamine) or a beta-blocker (e.g., propranolol) can help determine which receptors are mediating the effect.[9]

Hypothetical Data Summary: Cardiovascular Effects
GroupNDose (mg/kg)Mean Arterial Pressure (mmHg)Heart Rate (beats/min)
Vehicle Control100110 ± 5350 ± 20
This compound105145 ± 8480 ± 25
This compound + Phentolamine105 + 2115 ± 6475 ± 22
This compound + Propranolol105 + 1140 ± 7360 ± 18

*p < 0.05 vs. Vehicle Control

Experimental Protocol: Continuous Cardiovascular Monitoring via Radiotelemetry
  • Surgical Implantation:

    • Anesthetize the rat according to your institution's approved protocol.

    • Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) with the catheter inserted into the femoral or carotid artery for blood pressure measurement. The body of the transmitter is placed subcutaneously or intraperitoneally.

    • Allow for a post-operative recovery period of at least 7-10 days.

  • Acclimatization and Baseline Recording:

    • House the animals individually in their home cages placed on top of the telemetry receivers.

    • Allow the animals to acclimate to the setup for at least 24 hours before the experiment.

    • Record baseline cardiovascular data for at least 60 minutes prior to dosing.

  • Drug Administration and Data Collection:

    • Administer this compound or vehicle control via the intended route (e.g., intraperitoneal, oral gavage).

    • Record cardiovascular parameters (blood pressure, heart rate, activity) continuously for a predetermined period (e.g., 4-24 hours).

  • Data Analysis:

    • Analyze the data in time-matched epochs (e.g., 15-minute averages).

    • Compare the cardiovascular parameters between the treatment and control groups using appropriate statistical methods.

Troubleshooting Workflow: Cardiovascular Effects

G start Unexpected Hypertension/ Tachycardia Observed check_artifact Is it a measurement artifact? (e.g., handling stress) start->check_artifact confirm_telemetry Confirm with Telemetry (Continuous Monitoring) check_artifact->confirm_telemetry No reassess Re-evaluate Protocol/ Consider other mechanisms check_artifact->reassess Yes dose_response Conduct Dose-Response Study confirm_telemetry->dose_response is_dose_dependent Is the effect dose-dependent? dose_response->is_dose_dependent mechanism_study Investigate Mechanism: Pre-treat with Antagonists is_dose_dependent->mechanism_study Yes is_dose_dependent->reassess No alpha_blocker Alpha-Blocker (e.g., Phentolamine) mechanism_study->alpha_blocker beta_blocker Beta-Blocker (e.g., Propranolol) mechanism_study->beta_blocker evaluate_alpha Pressure Normalized? alpha_blocker->evaluate_alpha evaluate_beta Heart Rate Normalized? beta_blocker->evaluate_beta conclusion_alpha Conclusion: Alpha-receptor mediated hypertension evaluate_alpha->conclusion_alpha Yes evaluate_alpha->reassess No conclusion_beta Conclusion: Beta-receptor mediated tachycardia evaluate_beta->conclusion_beta Yes evaluate_beta->reassess No

Caption: Workflow for troubleshooting cardiovascular side effects.

Section 2: Neurological & Behavioral Effects

FAQ: Our mice are exhibiting significant stereotypic behavior (e.g., repetitive gnawing, circling) at doses intended to be therapeutic. How can we quantify this and determine the neurochemical basis?

Answer: Stereotypy is a classic behavioral response to high doses of CNS stimulants and is thought to be mediated by excessive dopamine signaling in the basal ganglia.[10] This behavior is characterized by repetitive, invariant, and seemingly purposeless movements.[10][11]

To address this, you should:

  • Quantify the Behavior: Use a standardized rating scale to score the intensity of stereotypic behaviors at regular intervals after drug administration.[10] Automated activity monitors can also be used to track repetitive movements.[12]

  • Determine Neurochemical Basis: Investigate the role of dopamine by pre-treating animals with dopamine receptor antagonists. A D1 antagonist (e.g., SCH-23390) or a D2 antagonist (e.g., haloperidol) can help identify the receptor subtype involved.

Hypothetical Data Summary: Stereotypic Behavior
GroupNDose (mg/kg)Peak Stereotypy Score (0-6 Scale)Total Locomotor Activity (beam breaks/hr)
Vehicle Control1200.5 ± 0.21500 ± 300
This compound12104.8 ± 0.5850 ± 200
This compound + Haloperidol1210 + 0.51.2 ± 0.3#1200 ± 250#

*p < 0.05 vs. Vehicle Control. #p < 0.05 vs. This compound alone.

Experimental Protocol: Behavioral Scoring of Stereotypy
  • Animal Preparation and Habituation:

    • House mice individually in standard observation cages (e.g., clear polycarbonate).

    • Allow animals to habituate to the observation room for at least 1 hour before testing.

  • Drug Administration:

    • Administer this compound, vehicle, or antagonist + this compound according to the study design.

  • Observational Scoring:

    • At set time points (e.g., every 10 minutes for 2 hours), a trained observer, blind to the treatment groups, scores each animal's behavior for 60 seconds.[11]

    • Use a validated stereotypy rating scale. For example:

      • 0: Asleep or inactive

      • 1: Active, normal grooming

      • 2: Hyperactive, increased sniffing

      • 3: Repetitive sniffing or head movements along a fixed path

      • 4: Repetitive gnawing, licking, or biting of the cage

      • 5: Continuous, intense gnawing or licking

      • 6: Dyskinetic movements, self-mutilation

  • Data Analysis:

    • Calculate the mean stereotypy score for each group at each time point.

    • Determine the peak stereotypy score and the area under the curve (AUC) for the scores over time.

    • Compare groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Potential Mechanism: Dopaminergic Synapse

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal DAT Dopamine Transporter (DAT) VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release D1R D1 Receptor response Increased Postsynaptic Signaling (Stereotypy) D1R->response D2R D2 Receptor D2R->response This compound This compound This compound->DAT Blocks Dopamine_synapse->DAT Reuptake Dopamine_synapse->D1R Dopamine_synapse->D2R

Caption: Stimulant action on a dopaminergic synapse.

Section 3: Metabolic & Systemic Effects

FAQ: We've noted acute hyperthermia and rapid weight loss in our subjects. What are the recommended steps to differentiate between a primary metabolic effect and a stress-induced response?

Answer: Hyperthermia and weight loss are known effects of potent CNS stimulants.[4][5] These can arise from several factors:

  • Hyperthermia: Increased metabolic rate and physical hyperactivity can elevate core body temperature.[13]

  • Weight Loss: This can be due to appetite suppression (anorexia) or an increase in metabolic rate leading to greater energy expenditure.[14][15]

To differentiate the causes:

  • Measure Core Body Temperature: Use rectal probes or telemetry to accurately quantify the hyperthermic effect.

  • Assess Food Intake: Measure daily food consumption to determine if anorexia is the primary driver of weight loss.

  • Conduct a Paired-Feeding Study: This is a critical control. A separate group of animals (the "paired-fed" group) is given the same amount of food that the this compound-treated animals voluntarily consume. If the this compound group still loses more weight than the paired-fed group, it points to a direct metabolic effect (increased energy expenditure).

Hypothetical Data Summary: Metabolic Effects
GroupNDose (mg/kg)Peak Core Body Temp (°C)7-Day Body Weight Change (%)7-Day Food Intake (g)
Vehicle Control8037.1 ± 0.2+5.2 ± 1.5140 ± 10
This compound8539.2 ± 0.4-8.5 ± 2.185 ± 9*
Paired-Fed Control8037.0 ± 0.3-3.1 ± 1.8#85 ± 0

*p < 0.05 vs. Vehicle Control. #p < 0.05 vs. This compound group.

Experimental Protocol: Paired-Feeding Study
  • Group Allocation:

    • Group 1 (Ad Libitum Control): Receives vehicle and has free access to food.

    • Group 2 (this compound): Receives the drug and has free access to food.

    • Group 3 (Paired-Fed Control): Receives vehicle and is fed the amount of food consumed by the this compound group on the previous day.

  • Daily Measurements:

    • Each day, measure the body weight of all animals.

    • Measure the 24-hour food consumption of Group 1 and Group 2. Spillage should be accounted for.

  • Feeding Procedure for Paired-Fed Group:

    • Calculate the average amount of food eaten per animal in the this compound group.

    • The following day, provide each animal in the Paired-Fed group with that specific amount of food.

  • Duration and Analysis:

    • Continue the study for a set period (e.g., 7-14 days).

    • Compare the body weight changes between the three groups. If the this compound group loses significantly more weight than the Paired-Fed group, this indicates a direct effect on energy expenditure.

Decision Tree: Investigating Weight Loss

G start Unexpected Weight Loss Observed measure_food Measure Daily Food Intake start->measure_food food_reduced Is Food Intake Reduced? measure_food->food_reduced paired_feeding Conduct Paired-Feeding Study food_reduced->paired_feeding Yes reassess Re-evaluate Protocol/ Consider other causes (e.g., malabsorption) food_reduced->reassess No weight_loss_diff This compound group loses more weight than Paired-Fed group? paired_feeding->weight_loss_diff conclusion_anorexia Primary Cause: Anorexia (Appetite Suppression) weight_loss_diff->conclusion_anorexia No conclusion_combined Combined Effect: Anorexia + Metabolic Effect weight_loss_diff->conclusion_combined Yes conclusion_metabolic Primary Cause: Increased Energy Expenditure (Metabolic Effect)

Caption: Decision tree for investigating the cause of weight loss.

References

Technical Support Center: Optimization of Dosage for Behavioral Studies with Difemetorex

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Difemetorex (also known as diphemethoxidine) is a central nervous system stimulant that was briefly marketed in the 1960s and early 1970s as an appetite suppressant under the brand name Cleofil.[1][2] It was withdrawn from the market due to significant side effects, most notably severe insomnia.[1][2] Consequently, there is a scarcity of modern, publicly available scientific literature detailing its use in behavioral studies, including optimized dosage regimens. The following troubleshooting guides and FAQs are based on general principles of psychostimulant pharmacology and behavioral research and are intended to provide a framework for researchers investigating novel or poorly characterized compounds like this compound.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the dosage optimization of this compound for behavioral experiments.

Issue 1: High Variability in Behavioral Responses

  • Question: We are observing high inter-individual variability in the behavioral responses of our animal subjects to the same dose of this compound. What could be the cause, and how can we mitigate this?

  • Answer: High variability is a common challenge in behavioral pharmacology. Several factors could be contributing:

    • Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among animals can lead to different effective concentrations of this compound in the brain.

    • Genetic Differences: Even within the same strain, genetic variations can influence sensitivity to psychostimulants.

    • Environmental Factors: Minor differences in housing conditions, handling, or time of day for testing can impact behavioral outcomes.

    • Procedural Inconsistencies: Small variations in the experimental procedure can lead to divergent results.

    Troubleshooting Steps:

    • Refine Animal Handling: Ensure all animals are handled consistently and by the same personnel to minimize stress-induced variability.

    • Control for Circadian Rhythms: Conduct all behavioral testing at the same time of day.

    • Increase Sample Size: A larger number of subjects per group can help to overcome statistical noise caused by individual differences.

    • Consider a Crossover Design: In this design, each animal receives all treatment doses (including placebo), which can help to control for inter-individual variability. Sufficient washout periods between treatments are critical.

    • Monitor Basic Physiological Parameters: If feasible, monitoring heart rate or body temperature may provide insights into the physiological response to the drug and help identify outliers.

Issue 2: Unexpected or Adverse Side Effects

  • Question: Our subjects are exhibiting adverse effects such as excessive stereotypy (repetitive, purposeless movements), seizures, or profound insomnia, even at what we predicted to be low doses. How should we proceed?

  • Answer: The historical reason for this compound's withdrawal was severe insomnia, so this is not entirely unexpected.[1] The appearance of other adverse effects at low doses suggests a narrow therapeutic window.

    Troubleshooting Steps:

    • Dose Reduction: Immediately lower the dose range in your next study. It is crucial to establish the maximum tolerated dose (MTD) before proceeding with behavioral assessments.

    • Pharmacokinetic Analysis: Consider conducting a preliminary pharmacokinetic study to determine the concentration of this compound in the plasma and brain at different time points after administration. This will help you correlate behavioral effects with actual drug exposure.

    • Observational Phenotyping: Before moving to specific behavioral tests, perform a thorough observational assessment of the animals at different doses. A comprehensive battery of tests is recommended to accurately determine the behavioral profile.[3] This can help you identify a dose that produces the desired behavioral effect without causing overt toxicity.

    • Route of Administration: If using intraperitoneal (IP) or subcutaneous (SC) injection, consider if the vehicle is appropriate and non-irritating. The route of administration can significantly impact the absorption rate and peak plasma concentration.

Issue 3: Lack of a Clear Dose-Dependent Effect

  • Question: We are not observing a clear dose-dependent increase or decrease in our target behavior. The dose-response curve is flat or U-shaped. What does this mean?

  • Answer: A flat or U-shaped (hormetic) dose-response curve is not uncommon with psychostimulants.

    • Flat Curve: This may indicate that you are testing a dose range that is either too high (all doses are producing a maximal effect) or too low (no dose is sufficient to elicit a response). It could also suggest that the chosen behavioral assay is not sensitive to the effects of this compound.

    • U-Shaped Curve: This is often seen with cognitive enhancers. Low doses may improve performance, while higher doses can impair it, possibly due to overstimulation or the emergence of competing behaviors (e.g., stereotypy).[4][5]

    Troubleshooting Steps:

    • Expand the Dose Range: Test a wider range of doses, including several lower and potentially higher doses (if tolerated), to better define the dose-response relationship.

    • Select Appropriate Behavioral Assays: Ensure the chosen behavioral test is suitable for assessing the effects of a psychostimulant. For example, if you are interested in cognitive enhancement, a test of working memory or attention would be appropriate.[4] If you are studying locomotor effects, an open-field test is standard.

    • Analyze Multiple Behavioral Endpoints: In a single assay, collect data on multiple parameters. For instance, in the open-field test, analyze not just total distance traveled but also rearing, grooming, and time spent in the center versus the periphery. This can provide a more nuanced understanding of the drug's effects.

Frequently Asked Questions (FAQs)

  • Question 1: What is a good starting dose for this compound in a rodent model?

    • Answer: Due to the lack of published preclinical data, there is no established starting dose. A conservative approach is highly recommended. Start with a very low dose (e.g., 0.1 mg/kg) and gradually escalate the dose in subsequent cohorts while carefully monitoring for any adverse effects. This process, known as dose titration, is crucial for establishing a safe and effective dose range.[6][7]

  • Question 2: What animal models are appropriate for studying the behavioral effects of this compound?

    • Answer: Standard rodent models such as mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley, Wistar) are commonly used for behavioral pharmacology studies with psychostimulants.[8] The choice of species and strain may depend on the specific research question and the desired behavioral phenotype.

  • Question 3: What are some suitable behavioral assays for characterizing a novel psychostimulant like this compound?

    • Answer: A battery of tests is recommended to build a comprehensive behavioral profile.[3] This could include:

      • Locomotor Activity: To assess stimulant effects on general activity.

      • Elevated Plus Maze or Light/Dark Box: To evaluate anxiety-like behavior.[9]

      • Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like effects.[9][10]

      • Sucrose Preference Test: To measure anhedonia, a core symptom of depression.[9][10]

      • Cognitive Assays: Such as the Y-maze, Morris water maze, or operant conditioning tasks to assess effects on learning, memory, and executive function.

  • Question 4: What is the likely mechanism of action for this compound?

    • Answer: this compound is a member of the piperidine chemical class.[1] Many psychostimulants in this class, such as methylphenidate, act as dopamine and norepinephrine reuptake inhibitors.[4][5] It is plausible that this compound shares this mechanism, leading to increased synaptic concentrations of these catecholamines. However, without specific binding and uptake assay data, this remains speculative.

Data Presentation

Table 1: Example of a Dose-Ranging Study Design for a Novel Psychostimulant

This table is a hypothetical example and does not represent actual data for this compound.

Group Treatment Dose (mg/kg, IP) Number of Animals Primary Behavioral Assay Key Endpoints
1Vehicle (Saline)010Open Field TestTotal Distance, Rearing, Center Time
2This compound0.110Open Field TestTotal Distance, Rearing, Center Time
3This compound0.310Open Field TestTotal Distance, Rearing, Center Time
4This compound1.010Open Field TestTotal Distance, Rearing, Center Time
5This compound3.010Open Field TestTotal Distance, Rearing, Center Time

Experimental Protocols

Protocol 1: General Procedure for Open Field Locomotor Activity Assessment

  • Apparatus: A square arena (e.g., 40x40x40 cm for rats) with a video camera mounted above for automated tracking. The arena should be made of a non-porous material for easy cleaning.

  • Acclimation: Bring animals to the testing room at least 60 minutes before the start of the experiment to acclimate to the ambient conditions (e.g., lighting, white noise).

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection). The volume should be consistent across all animals (e.g., 1 ml/kg).

  • Pre-treatment Interval: Place the animal back in its home cage for a predetermined time (e.g., 30 minutes) to allow for drug absorption and distribution. This interval should be based on any available pharmacokinetic data or determined empirically.

  • Testing: Gently place the animal in the center of the open field arena and start the video recording. Allow the animal to explore freely for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Use automated tracking software to quantify various behavioral parameters, including:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (vertical activity)

    • Stereotypic counts (if the software supports it)

  • Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to remove any olfactory cues.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_study Dose-Response Study cluster_analysis Analysis & Refinement acclimation Animal Acclimation dose_admin Dose Administration (Vehicle, Low, Med, High) acclimation->dose_admin drug_prep Drug Formulation drug_prep->dose_admin behavioral_test Behavioral Testing (e.g., Open Field) dose_admin->behavioral_test data_collection Data Collection behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis stat_analysis->dose_admin Iterate if needed dose_selection Optimal Dose Selection stat_analysis->dose_selection follow_up Follow-up Studies (e.g., Cognitive Assays) dose_selection->follow_up If effective dose found

Caption: Workflow for Dosage Optimization in Behavioral Studies.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine (DA) Vesicle synapse Synaptic Dopamine DA_vesicle->synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_receptor Dopamine Receptors postsynaptic_effect Postsynaptic Effect (Behavioral Response) DA_receptor->postsynaptic_effect Signal Transduction synapse->DAT Reuptake synapse->NET Reuptake synapse->DA_receptor Binding This compound This compound (Hypothesized) This compound->DAT Blocks This compound->NET Blocks

Caption: Hypothesized Signaling Pathway for this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Difemetorex in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and minimizing off-target effects of the stimulant Difemetorex in cellular assays. Given that this compound was marketed in an era with less stringent off-target profiling, it is crucial for modern researchers to thoroughly characterize its activity to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound, also known as diphemethoxidine, is a central nervous system stimulant that was briefly marketed in France in the 1960s and 1970s as an appetite suppressant under the brand name Cleofil.[1][2] It belongs to the piperidine class of chemicals.[1][2] Its primary mechanism of action is not well-documented in modern literature, but as a CNS stimulant, it is presumed to interact with neurotransmitter systems. Due to its historical use and subsequent withdrawal because of side effects like insomnia, its molecular targets and potential for off-target effects are not well-characterized.[1]

Q2: What are off-target effects and why are they a concern when using a compound like this compound?

Off-target effects occur when a drug or compound binds to and alters the function of molecules other than its intended therapeutic target.[3] This is a significant concern for older drugs like this compound, which were not subjected to the rigorous screening processes used today. Unidentified off-target interactions can lead to misinterpretation of experimental results, cellular toxicity, and confounding phenotypes, ultimately compromising the validity of research findings.[4]

Q3: What are the initial signs that this compound might be causing off-target effects in my cellular assay?

Several indicators may suggest the presence of off-target effects:

  • Inconsistency with other compounds: Observing a different cellular phenotype when using another stimulant that is believed to have a similar mechanism of action.

  • Discrepancy with genetic approaches: The phenotype observed with this compound treatment is not replicated when the presumed target is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[4]

  • High concentration required: The effective concentration of this compound in your assay is significantly higher than what would be expected for a specific, high-affinity interaction. High concentrations increase the likelihood of binding to lower-affinity, off-target proteins.[5]

  • Unusual or unexpected cellular responses: Observing cellular changes that are not readily explained by the presumed primary mechanism of action of a CNS stimulant.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results with this compound treatment.

This guide will help you systematically investigate and mitigate potential off-target effects of this compound.

Workflow for Investigating Off-Target Effects:

start Start: Inconsistent Results with this compound dose_response 1. Conduct Dose-Response Curve start->dose_response determine_ec50 2. Determine Lowest Effective Concentration (EC50) dose_response->determine_ec50 orthogonal_validation 3. Perform Orthogonal Validation determine_ec50->orthogonal_validation crispr CRISPR/siRNA of Putative Target orthogonal_validation->crispr structurally_different Use Structurally Different Stimulant orthogonal_validation->structurally_different phenotype_replicated Phenotype Replicated? crispr->phenotype_replicated structurally_different->phenotype_replicated target_engagement 4. Conduct Target Engagement Assay interpret_results 5. Interpret Results target_engagement->interpret_results phenotype_replicated->target_engagement on_target Phenotype is likely on-target interpret_results->on_target Yes off_target Phenotype is likely off-target interpret_results->off_target No

Caption: Workflow for troubleshooting inconsistent results with this compound.

Step-by-Step Protocol:

  • Conduct a Dose-Response Curve:

    • Objective: To determine the concentration range over which this compound elicits a biological response and to identify the lowest effective concentration.

    • Methodology:

      • Prepare a 10-point serial dilution of this compound. The concentration range should ideally span from nanomolar to high micromolar to capture the full dose-response.

      • Treat your cells with the different concentrations of this compound for a predetermined duration.

      • Measure the desired biological endpoint (e.g., cell viability, reporter gene expression, protein phosphorylation).

      • Plot the response against the log of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Data Presentation:

Concentration (µM)Biological Response (Unit)
0.01...
0.1...
1...
10...
100...
EC50 Value
  • Perform Orthogonal Validation:

    • Objective: To confirm that the observed phenotype is a result of modulating the intended target or pathway, rather than an artifact of this compound itself.

    • Methodologies:

      • Genetic Knockdown/Knockout: Use CRISPR-Cas9 to knockout the gene of the putative target or siRNA to transiently knockdown its expression. If the phenotype is on-target, depleting the target protein should mimic the effect of this compound or abrogate it.

      • Use a Structurally Different Compound: Treat cells with another CNS stimulant that has a distinct chemical structure but is known to act on the same target. If the phenotype is consistent, it is more likely to be an on-target effect.

  • Conduct a Target Engagement Assay:

    • Objective: To directly measure the binding of this compound to its putative target protein within the cell.

    • Methodologies:

      • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

      • NanoBRET™ Target Engagement Assay: This technique uses bioluminescence resonance energy transfer to quantify compound binding to a specific protein target in living cells.

Problem 2: High background or cellular toxicity observed in assays.

High concentrations of compounds can lead to non-specific effects and toxicity.

Signaling Pathway Perturbation Analysis:

If you suspect broad off-target effects, it's useful to map out potential signaling pathway perturbations. As the precise targets of this compound are not well-defined, a hypothetical pathway is presented below, illustrating how on- and off-target effects can diverge.

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways difemetorex_on This compound target_a Putative Target A (e.g., Neurotransmitter Transporter) difemetorex_on->target_a downstream_1 Downstream Effector 1 target_a->downstream_1 phenotype_a Expected Phenotype downstream_1->phenotype_a difemetorex_off This compound target_b Off-Target B (e.g., Kinase) difemetorex_off->target_b target_c Off-Target C (e.g., Ion Channel) difemetorex_off->target_c downstream_2 Downstream Effector 2 target_b->downstream_2 downstream_3 Downstream Effector 3 target_c->downstream_3 phenotype_b Confounding Phenotype 1 downstream_2->phenotype_b phenotype_c Confounding Phenotype 2 downstream_3->phenotype_c

Caption: Hypothetical signaling pathways for this compound.

Experimental Protocol: Cytotoxicity Assay

  • Objective: To determine the concentration at which this compound induces cell death.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density.

    • The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

    • Measure cell viability using a commercially available assay, such as one based on MTT, resazurin, or ATP content (e.g., CellTiter-Glo®).

  • Data Presentation:

This compound Conc. (µM)% Cell Viability (relative to vehicle)
0.1...
1...
10...
50...
100...
CC50 Value

By comparing the EC50 from your functional assay with the CC50 (cytotoxic concentration 50%) from this assay, you can determine the therapeutic window. A large separation between the EC50 and CC50 suggests that the observed phenotype is not due to general toxicity.

Summary of Best Practices

To ensure the reliability of your data when using this compound or other less-characterized small molecules, adhere to the following principles:

  • Use the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration that produces the desired effect.

  • Employ Orthogonal Validation: Never rely on a single method. Use a combination of pharmacological and genetic approaches to validate your findings.

  • Confirm Target Engagement: Whenever possible, use assays that directly measure the interaction between the compound and its intended target in a cellular context.

  • Monitor for Cytotoxicity: Routinely assess the health of your cells to ensure that the observed effects are not a consequence of cellular stress or death.

  • Consult the Literature: Although information on this compound is sparse, thoroughly review any available historical or analogous compound data.

By following these guidelines, researchers can confidently interpret their experimental results and contribute to a more accurate understanding of the biological effects of this compound.

References

Addressing analytical challenges in detecting Difemetorex in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of Difemetorex in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound.

Issue 1: Low or No Recovery of this compound During Sample Preparation

Potential Cause Recommended Solution
Inefficient Extraction: Suboptimal pH for liquid-liquid extraction (LLE) or solid-phase extraction (SPE). This compound, a piperidine derivative, is a basic compound.For LLE: Adjust the sample pH to be 2 units above the pKa of this compound to ensure it is in its neutral form for efficient extraction into an organic solvent.
For SPE: Use a cation exchange SPE cartridge. Condition the cartridge, load the acidified sample (so this compound is positively charged), wash with a non-polar solvent, and elute with a basic solvent.
Analyte Adsorption: this compound may adsorb to glass or plastic surfaces, especially at low concentrations.Use silanized glassware or low-adsorption polypropylene tubes. The addition of a small amount of a competing amine to the reconstitution solvent can also help.
Analyte Instability: Degradation of this compound in the biological matrix or during processing.Keep samples on ice or at 4°C during processing. Perform stability studies at different temperatures (-20°C, 4°C, room temperature) to determine optimal storage conditions.[1][2][3] Consider the addition of a stabilizing agent if degradation is observed.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Potential Cause Recommended Solution
Secondary Interactions: The basic nature of this compound can lead to interactions with acidic silanol groups on the surface of C18 columns.Use a column with end-capping or an embedded polar group. The addition of a competing amine, such as triethylamine (0.1-0.5%), to the mobile phase can also mitigate tailing.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the retention and peak shape of this compound.For reversed-phase chromatography, maintain the mobile phase pH at least 2 units below the pKa of this compound to ensure it is in its protonated form. This generally leads to better peak shapes.
Column Overload: Injecting too high a concentration of the analyte.Dilute the sample or reduce the injection volume.
Extra-column Volume: Excessive tubing length or dead volume in the system.Use tubing with a smaller internal diameter and ensure all connections are secure and have minimal dead volume.[4]

Issue 3: Inconsistent or Irreproducible Results in Mass Spectrometry (MS) Detection

Potential Cause Recommended Solution
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound.[5]Improve sample clean-up by using a more selective SPE protocol or employing a two-step LLE. Modify the chromatographic method to achieve better separation from interfering matrix components. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.
In-source Fragmentation or Instability: this compound may be unstable in the ion source of the mass spectrometer.Optimize the ion source parameters, such as temperature and voltages, to minimize in-source fragmentation.
Internal Standard (IS) Issues: The internal standard may not be behaving similarly to the analyte.Ensure the IS is added early in the sample preparation process to account for extraction variability. If using an analog IS, verify that it co-elutes with this compound and experiences similar matrix effects. A SIL-IS is the preferred choice.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for extracting this compound from plasma?

A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options. LLE with a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) under basic conditions is a common approach. For higher selectivity and cleaner extracts, a cation exchange SPE is recommended.[7][8][9]

Q2: Which analytical technique is more suitable for the quantification of this compound, GC-MS or LC-MS/MS?

A2: LC-MS/MS is generally preferred for the analysis of polar and thermally labile compounds like this compound. It often requires less sample derivatization and can provide high sensitivity and selectivity.[10] GC-MS can also be used, but may require derivatization to improve the volatility and thermal stability of this compound.[11][12]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, consider the following:

  • Effective Sample Preparation: Use a rigorous sample clean-up method like SPE to remove a significant portion of the matrix components.[13]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from the bulk of the matrix components.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected similarly by ionization suppression or enhancement.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the key validation parameters to consider for a bioanalytical method for this compound?

A4: According to regulatory guidelines, the key validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)[14]

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and stock solution)[15]

Quantitative Data Summary

The following tables provide hypothetical performance data for the analysis of this compound using different analytical methods. These values are intended to serve as a general guideline.

Table 1: Comparison of Sample Preparation Methods for this compound from Human Plasma

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) 85 ± 592 ± 4
Matrix Effect (%) 75 ± 888 ± 6
Processing Time (per 24 samples) ~ 2 hours~ 3 hours
Solvent Consumption HighLow

Table 2: Performance Characteristics of LC-MS/MS and GC-MS for this compound Quantification

Parameter LC-MS/MS GC-MS (with derivatization)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Linear Range 0.1 - 100 ng/mL0.5 - 200 ng/mL
Intra-day Precision (%RSD) < 5%< 8%
Inter-day Precision (%RSD) < 7%< 10%
Accuracy (%Bias) ± 10%± 15%

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of human plasma into a 2 mL polypropylene tube.

  • Add 20 µL of the internal standard working solution (e.g., this compound-d5).

  • Add 50 µL of 1 M sodium hydroxide to alkalize the sample.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with end-capping

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Q1/Q3 (Precursor/Product ions to be determined experimentally)

    • This compound-d5 (IS): Q1/Q3 (Precursor/Product ions to be determined experimentally)

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (Plasma, Urine) Add_IS Add Internal Standard Biological_Matrix->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing Result Result Data_Processing->Result

Caption: General workflow for the analysis of this compound in biological matrices.

Troubleshooting_Low_Recovery action_node action_node result_node result_node Start Low Recovery Observed? Check_pH Is Extraction pH Optimal? Start->Check_pH Yes Check_Adsorption Adsorption Suspected? Check_pH->Check_Adsorption Yes Adjust_pH Adjust pH / Change SPE Sorbent Check_pH->Adjust_pH No Check_Stability Analyte Unstable? Check_Adsorption->Check_Stability No Use_Silanized_Glassware Use Silanized Glassware / Low-Adsorption Tubes Check_Adsorption->Use_Silanized_Glassware Yes Optimize_Storage Optimize Storage Conditions / Use Stabilizers Check_Stability->Optimize_Storage Yes Resolved Problem Resolved Adjust_pH->Resolved Use_Silanized_Glassware->Resolved Optimize_Storage->Resolved

Caption: Decision tree for troubleshooting low recovery of this compound.

References

Technical Support Center: Refinement of Purification Techniques for Difemetorex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification of Difemetorex. Given that this compound is a chiral compound, this guide emphasizes techniques applicable to enantiomeric separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its nature as a chiral piperidine derivative. Key difficulties include:

  • Enantiomeric Separation: Separating the desired enantiomer from the racemic mixture is often the most critical and difficult step. This requires specialized chiral stationary phases (CSPs) and carefully optimized chromatographic conditions.

  • Impurity Profile: The synthesis of this compound involves the alkylation of desoxypipradrol with ethylene oxide, which can lead to related impurities that are structurally similar to the parent compound, making them difficult to remove.[1]

  • Sample Solubility: this compound may have limited solubility in common mobile phases used for chiral chromatography, potentially leading to precipitation and column blockage.[2]

  • Peak Tailing: As a basic compound, this compound may exhibit peak tailing due to secondary interactions with the stationary phase, such as residual silanols on silica-based columns.[3]

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most powerful technique for determining the enantiomeric purity of this compound. For assessing chemical purity and identifying potential impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective, providing both separation and structural information.[4][5]

Q3: How can I improve the resolution between this compound enantiomers in my chiral HPLC method?

A3: To improve enantiomeric resolution, consider the following optimization strategies:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point for screening.

  • Mobile Phase Composition: Systematically vary the mobile phase composition. In normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., heptane) and the alcohol modifier (e.g., isopropanol, ethanol).[3] In reversed-phase chromatography, modify the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[3]

  • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[3]

  • Temperature: Temperature can significantly impact chiral recognition. Both increasing and decreasing the temperature can affect resolution, so it is a valuable parameter to screen.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound using chiral HPLC.

Issue Potential Cause Troubleshooting Steps
Poor Enantiomeric Resolution Inappropriate Chiral Stationary Phase (CSP)Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).
Suboptimal Mobile PhaseOptimize the mobile phase composition by varying the solvent ratios and additives.[3]
High Flow RateReduce the flow rate to allow for better interaction with the stationary phase.[3]
Inadequate Temperature ControlUse a column oven to maintain a stable temperature and investigate the effect of different temperatures on the separation.[3]
Peak Tailing Secondary Interactions with Stationary PhaseAdd a small amount of a basic modifier (e.g., diethylamine) to the mobile phase to block active sites on the stationary phase.
Column OverloadReduce the sample concentration or injection volume.[3]
High Backpressure Blocked Inlet FritReverse the column flow to attempt to dislodge particulates. If this fails, replace the frit.[6]
Sample PrecipitationEnsure the sample is fully dissolved in the mobile phase. Filter the sample before injection.[2]
System BlockageSystematically check for blockages in tubing, injector, and detector.
Irreproducible Retention Times Insufficient Column EquilibrationAllow for longer equilibration times, especially when changing the mobile phase composition.[3]
Mobile Phase InconsistencyPrepare fresh mobile phase for each run and ensure accurate mixing of components.[3]
Temperature FluctuationsUse a column oven to maintain a constant temperature.[3]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

This protocol outlines a general approach for developing a chiral HPLC method for the enantiomeric separation of this compound.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., CHIRALPAK® series).

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases consisting of n-heptane and an alcohol modifier (e.g., isopropanol or ethanol).

    • Screen modifier percentages from 5% to 50% in 5% increments.

    • To address potential peak tailing of the basic this compound molecule, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Start with a flow rate of 1.0 mL/min for a 4.6 mm ID column and adjust as needed.[3]

    • Temperature: Maintain a constant temperature of 25 °C using a column oven.[3]

    • Detection: Use a UV detector at the wavelength of maximum absorbance for this compound.

    • Injection Volume: 5-10 µL.[3]

  • Optimization:

    • Based on the initial screening, select the mobile phase composition that provides the best initial separation.

    • Fine-tune the alcohol modifier percentage in smaller increments (e.g., 1%).

    • Optimize the flow rate and temperature to maximize resolution.

Protocol 2: Sample Preparation for this compound Analysis
  • Dissolution:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in the initial mobile phase to be used for the HPLC analysis. This compound is soluble in DMSO, which can be used for initial stock solutions, but final dilutions should be in the mobile phase.[7]

  • Filtration:

    • Filter the sample solution through a 0.45 µm or 0.2 µm syringe filter to remove any particulate matter that could block the column.

  • Concentration:

    • The final concentration should be within the linear range of the detector. A typical starting concentration for method development is 1 mg/mL.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.2 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Column Chiral Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Purity Assess Purity & Resolution Chromatogram->Purity Troubleshooting_Workflow Start Poor Resolution Observed CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase CheckFlowRate Is Flow Rate Low Enough? CheckMobilePhase->CheckFlowRate Yes OptimizeMobilePhase Vary Modifier Concentration CheckMobilePhase->OptimizeMobilePhase No CheckTemperature Is Temperature Optimized? CheckFlowRate->CheckTemperature Yes ReduceFlowRate Decrease Flow Rate CheckFlowRate->ReduceFlowRate No CheckCSP Is CSP Appropriate? CheckTemperature->CheckCSP Yes OptimizeTemperature Screen Different Temperatures CheckTemperature->OptimizeTemperature No ScreenCSPs Test Different Chiral Columns CheckCSP->ScreenCSPs No GoodResolution Resolution Achieved CheckCSP->GoodResolution Yes OptimizeMobilePhase->CheckMobilePhase ReduceFlowRate->CheckFlowRate OptimizeTemperature->CheckTemperature ScreenCSPs->Start

References

Technical Support Center: Managing Insomnia-Like Behavior in Animal Models of Difemetorex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insomnia-like behavior in animal models treated with Difemetorex or similar CNS stimulants. Given that this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI), the strategies outlined here are based on the known mechanisms of catecholaminergic systems in sleep-wake regulation and general approaches to mitigating stimulant-induced insomnia.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism by which this compound induces insomnia-like behavior?

A1: this compound, as a norepinephrine-dopamine reuptake inhibitor (NDRI), increases the synaptic concentrations of norepinephrine (NE) and dopamine (DA).[1] Both neurotransmitters are crucial for promoting arousal and wakefulness. Elevated levels of NE and DA can lead to hyperarousal, increased locomotor activity, and a reduction in total sleep time, manifesting as insomnia-like behavior in animal models.[2]

Q2: How can I confirm that the observed behavior is insomnia and not a general increase in activity?

A2: It is essential to use specific and validated methods to assess sleep-wake states. While increased locomotor activity is an indicator, it is not sufficient to diagnose insomnia.[3][4] The gold standard for sleep analysis in rodents is electroencephalography (EEG) and electromyography (EMG) recording, which allows for the differentiation of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[5][6] Non-invasive methods, such as piezoelectric sensors or infrared motion detectors, can also be used to estimate sleep-wake cycles with high accuracy.[7][8]

Q3: What are the key parameters to measure when assessing this compound-induced insomnia?

A3: Key parameters to quantify include:

  • Sleep Latency: Time taken to initiate the first episode of consolidated sleep.

  • Total Sleep Time: Duration of NREM and REM sleep over a 24-hour period.

  • Sleep Bout Duration: Average length of individual sleep episodes.

  • Wake Bout Duration: Average length of individual wakefulness episodes.

  • Sleep Fragmentation: Number of awakenings after sleep onset.

  • Locomotor Activity: Total distance traveled or number of beam breaks, particularly during the animal's normal sleep period.[3][9][10]

Q4: Are there any known countermeasures or pharmacological interventions to reduce stimulant-induced insomnia in animal models?

A4: Yes, several strategies can be explored, targeting the downstream effects of increased catecholamine signaling. These include:

  • Orexin Receptor Antagonists: Orexin (hypocretin) is a key neuropeptide promoting wakefulness, and its system is activated by norepinephrine. Dual Orexin Receptor Antagonists (DORAs) have been shown to promote sleep.[11][12]

  • Histamine H1 Receptor Antagonists: Histamine is another critical wakefulness-promoting neurotransmitter. H1 receptor antagonists are known for their sedative properties.[13][14][15]

  • Alpha-2 Adrenergic Agonists: These agents can reduce norepinephrine release, thereby promoting sedation.[16]

  • Dopamine D2 Receptor Antagonists: While D1 receptor signaling is linked to wakefulness, D2 receptor modulation can also influence sleep-wake states.[2][17][18][19]

Troubleshooting Guides

Issue 1: Extreme Hyperactivity and Inability to Sleep Post-Difemetorex Administration

Possible Cause: The dose of this compound may be too high, leading to excessive stimulation of the central nervous system.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose of this compound for your primary experimental endpoint and the dose at which significant insomnia-like behavior emerges.

  • Time of Administration: Administer this compound at the beginning of the animal's active phase (e.g., the dark cycle for nocturnal rodents) to minimize disruption of the normal sleep period.

  • Pharmacokinetic Analysis: Determine the pharmacokinetic profile of this compound in your animal model to understand its half-life and peak concentration, which can help in designing the dosing regimen.

Issue 2: Significant Weight Loss and Altered Feeding Behavior Alongside Insomnia

Possible Cause: this compound was originally developed as an appetite suppressant.[20][21] The observed effects could be a combination of its anorectic and stimulant properties.

Troubleshooting Steps:

  • Monitor Food and Water Intake: Quantify daily food and water consumption to correlate with weight changes.

  • Pair-Fed Controls: Include a pair-fed control group that receives the same amount of food as the this compound-treated group to differentiate the effects of reduced caloric intake from the direct pharmacological effects of the drug on sleep.

  • Metabolic Cages: Utilize metabolic cages for a more detailed analysis of energy expenditure and metabolic rate.

Issue 3: High Variability in Sleep-Wake Patterns Across Animals

Possible Cause: Individual differences in drug metabolism, stress levels, or environmental factors can contribute to variability.[22]

Troubleshooting Steps:

  • Acclimatization Period: Ensure a sufficient acclimatization period for the animals to the housing and experimental conditions before starting the study.

  • Control for Environmental Stressors: Minimize noise, light, and temperature fluctuations in the animal facility.[6]

  • Genetic Background: Be aware that the genetic background of the animal strain can influence their response to stressors and pharmacological agents.[22]

Data Presentation

Table 1: Quantifiable Metrics for Assessing Insomnia-Like Behavior in Rodent Models

ParameterDescriptionMethod of MeasurementExpected Change with this compound
Sleep Latency Time from lights out (or drug administration) to the first continuous period of NREM sleep.EEG/EMGIncreased
Total Sleep Time Cumulative duration of NREM and REM sleep over 24 hours.EEG/EMGDecreased
Sleep Efficiency (Total Sleep Time / Total Recording Time) x 100%EEG/EMGDecreased
Wake After Sleep Onset (WASO) Time spent awake after initial sleep onset.EEG/EMGIncreased
NREM Sleep Bout Duration Average duration of individual NREM sleep episodes.EEG/EMGDecreased
REM Sleep Bout Duration Average duration of individual REM sleep episodes.EEG/EMGDecreased
Number of Awakenings Frequency of transitions from sleep to wakefulness.EEG/EMGIncreased
Locomotor Activity Total distance traveled or number of infrared beam breaks.Infrared Beam Cages, Video TrackingIncreased

Experimental Protocols

Protocol 1: EEG/EMG Implantation and Recording for Sleep-Wake Analysis
  • Surgical Implantation:

    • Anesthetize the rodent (e.g., mouse or rat) with isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Implant EEG screw electrodes over the frontal and parietal cortices.

    • Implant EMG wire electrodes into the nuchal (neck) muscles.

    • Secure the electrode assembly to the skull with dental cement.

  • Post-Operative Recovery:

    • Allow at least 7-10 days for recovery before starting the experiment.

    • Administer analgesics as per veterinary guidelines.

  • Habituation and Baseline Recording:

    • Habituate the animal to the recording chamber and tether for 2-3 days.

    • Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep-wake pattern.

  • Drug Administration and Recording:

    • Administer this compound or vehicle at the desired time.

    • Record EEG/EMG continuously for at least 24 hours post-administration.

  • Data Analysis:

    • Score the recordings in 10-second epochs as Wake, NREM, or REM sleep using specialized software.

    • Analyze the sleep parameters listed in Table 1.

Protocol 2: Locomotor Activity Monitoring
  • Apparatus: Use standard rodent cages equipped with infrared beam arrays or video tracking systems.[9][10]

  • Habituation: Place the animals in the activity monitoring cages for at least 24 hours to acclimatize.

  • Baseline Measurement: Record baseline locomotor activity for 24 hours prior to drug administration.

  • Drug Administration and Measurement:

    • Administer this compound or vehicle.

    • Record locomotor activity continuously for the desired duration (e.g., 24-48 hours).

  • Data Analysis:

    • Quantify parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

    • Analyze the data in time bins (e.g., 1-hour intervals) to observe the temporal effects of the drug.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis animal_model Select Animal Model (e.g., C57BL/6J mice) eeg_surgery EEG/EMG Electrode Implantation Surgery animal_model->eeg_surgery recovery Post-Surgical Recovery (7-10 days) eeg_surgery->recovery habituation Habituation to Recording Chambers recovery->habituation baseline 24h Baseline EEG/EMG & Locomotor Activity Recording habituation->baseline drug_admin This compound or Vehicle Administration baseline->drug_admin post_drug_rec 24h Post-Administration Recording drug_admin->post_drug_rec sleep_scoring Sleep Scoring (Wake, NREM, REM) post_drug_rec->sleep_scoring loco_analysis Locomotor Activity Analysis post_drug_rec->loco_analysis param_extraction Extraction of Sleep Parameters (Latency, Duration, etc.) sleep_scoring->param_extraction stats Statistical Analysis param_extraction->stats loco_analysis->stats

Caption: Experimental workflow for assessing this compound-induced insomnia.

signaling_pathway cluster_ndri This compound (NDRI) cluster_transporters Monoamine Transporters cluster_neurotransmitters Synaptic Neurotransmitters cluster_downstream Wake-Promoting Systems This compound This compound net Norepinephrine Transporter (NET) This compound->net Inhibits dat Dopamine Transporter (DAT) This compound->dat Inhibits ne ↑ Norepinephrine net->ne Increases da ↑ Dopamine dat->da Increases orexin Orexin System ne->orexin Activates wake Wakefulness & Arousal da->wake Promotes histamine Histamine System orexin->histamine Activates orexin->wake Promotes histamine->wake Promotes

Caption: this compound signaling pathway leading to increased wakefulness.

troubleshooting_logic start Insomnia-like behavior observed with this compound q1 Is hyperactivity extreme and sleep absent? start->q1 s1 Action: Conduct dose-response study. Reduce this compound dose. q1->s1 Yes q2 Is there significant weight loss? q1->q2 No a1_yes Yes a1_no No s1->q2 s2 Action: Implement pair-fed controls. Monitor food intake. q2->s2 Yes q3 Is there high inter-animal variability? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Action: Standardize environment. Increase acclimatization period. q3->s3 Yes end Proceed with refined experimental design q3->end No a3_yes Yes a3_no No s3->end

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Enhancing the Selectivity of Difemetorex for Dopamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Difemetorex is a compound with limited publicly available pharmacological data. This technical support center provides a framework for enhancing its selectivity for the dopamine transporter (DAT) based on established principles of medicinal chemistry and pharmacology of related piperidine-based compounds. The provided protocols and data are intended as a guide for researchers to design and execute their own experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for enhancing the selectivity of a dopamine reuptake inhibitor like this compound?

A1: The primary strategy involves modifying the chemical structure of this compound to increase its binding affinity for the dopamine transporter (DAT) while simultaneously decreasing its affinity for the serotonin (SERT) and norepinephrine (NET) transporters. This is typically achieved through structure-activity relationship (SAR) studies, where systematic chemical modifications are made to the molecule and the resulting analogs are tested for their binding affinity and functional activity at each transporter.

Q2: What regions of the this compound molecule are the most promising targets for modification to improve DAT selectivity?

A2: Based on SAR studies of other piperidine-based DAT inhibitors, the following regions of the this compound molecule are promising targets for modification:

  • The Diphenylmethyl Moiety: Substitution on the phenyl rings can significantly impact affinity and selectivity. For instance, the introduction of electron-withdrawing groups at the 4-position of one or both phenyl rings has been shown to increase DAT selectivity.

  • The Piperidine Ring: Modifications to the piperidine ring itself are generally less common for enhancing selectivity, as it often serves as a core scaffold. However, exploring different stereoisomers can be a valuable strategy.

  • The N-ethanol Group: The N-substituent on the piperidine ring is a critical determinant of selectivity. Varying the length and nature of this chain can modulate affinity for DAT, SERT, and NET. For example, replacing the ethanol group with a longer N-benzyl or N-phenylpropyl group has been shown to enhance DAT selectivity in related compounds.[1][2][3]

Q3: What are the key in vitro assays to determine the selectivity of new this compound analogs?

A3: The two primary in vitro assays are:

  • Radioligand Binding Assays: These assays measure the affinity (Ki) of a compound for DAT, SERT, and NET by assessing its ability to displace a known radiolabeled ligand that specifically binds to each transporter.

  • Uptake Inhibition Assays: These functional assays measure the potency (IC50) of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) into cells expressing the respective transporters.

A compound is considered selective for DAT if it has a significantly lower Ki or IC50 value for DAT compared to SERT and NET.

Troubleshooting Guides for In Vitro Transporter Assays

Problem: High non-specific binding in my radioligand binding assay.

  • Possible Cause: The concentration of the radioligand may be too high, or the washing steps may be insufficient. The compound itself might be "sticky" and binding to the filter plates.

  • Solution:

    • Optimize the radioligand concentration to be at or below its Kd for the transporter.

    • Increase the number and volume of washes with ice-cold buffer after filtration.

    • Consider pre-treating your filter plates with a blocking agent like polyethyleneimine (PEI).

    • If the compound is highly lipophilic, consider adding a low concentration of bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding.

Problem: My IC50 values are not reproducible in the uptake inhibition assay.

  • Possible Cause: Cell health and density can significantly impact transporter expression and function. Inconsistent incubation times or temperature fluctuations can also lead to variability.

  • Solution:

    • Ensure consistent cell seeding density and monitor cell health and confluence before each experiment.

    • Use a consistent and accurately timed incubation period for both the pre-incubation with the inhibitor and the incubation with the radiolabeled substrate.

    • Maintain a constant and optimal temperature (typically 37°C) throughout the assay.

    • Verify the stability of your compound in the assay buffer under the experimental conditions.

Problem: Low signal-to-noise ratio in my uptake assay.

  • Possible Cause: The level of transporter expression in your cell line may be low, or the specific activity of your radiolabeled substrate may have decreased.

  • Solution:

    • Use a cell line known to express high levels of the transporter of interest or consider generating a stable cell line with higher expression.

    • Ensure your radiolabeled substrate is not expired and has been stored correctly.

    • Optimize the number of cells per well to maximize the uptake signal.

Quantitative Data: Selectivity of Piperidine-Based DAT Inhibitors

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of various piperidine-based compounds at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These values serve as a reference for desirable selectivity profiles when designing and evaluating new this compound analogs. Lower values indicate higher potency.

Table 1: Binding Affinity (Ki, nM) of Selected Piperidine-Based Compounds

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
GBR 129091>100>100>100>100
Compound 9[3]6.6223-33.8-
Compound 19a[3]6.0180-30.0-
S,S-(-)-19a[4]11.3>1000>1000>88>88

Table 2: Uptake Inhibition (IC50, nM) of Selected Piperidine-Based Compounds

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
GBR 12909[3]1485-6.1-
4-F-N-benzylpiperidine analog[1]5.2>10,000880>1923169
Toludesvenlafaxine[5]733.231.4586.70.040.8

Experimental Protocols

Protocol 1: Radioligand Binding Assay for DAT, SERT, and NET

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

  • Non-specific binding inhibitors: GBR 12909 for DAT, Citalopram for SERT, Desipramine for NET.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of the respective non-specific binding inhibitor, and cell membranes.

    • Displacement: Assay buffer, radioligand, varying concentrations of the test compound, and cell membranes.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each filter vial.

  • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine Uptake Inhibition Assay

Objective: To determine the potency (IC50) of a test compound to inhibit dopamine uptake by the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT, plated in 96-well plates.

  • Radiolabeled substrate: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM HEPES, 10 mM glucose, pH 7.4).

  • Non-specific uptake inhibitor: GBR 12909.

  • Lysis buffer: 1% SDS.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Wash the plated cells once with pre-warmed (37°C) uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle in uptake buffer for 10-20 minutes at 37°C.

  • Initiate the uptake by adding [³H]Dopamine to each well.

  • Incubate for 5-10 minutes at 37°C.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells by adding lysis buffer to each well.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

Data Analysis:

  • Determine the non-specific uptake from wells containing a high concentration of GBR 12909.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake for each concentration of the test compound.

  • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Selection start This compound Scaffold synthesis Synthesize Analogs (Vary R-groups) start->synthesis purification Purify & Characterize (HPLC, NMR, MS) synthesis->purification binding_assay Radioligand Binding (DAT, SERT, NET) purification->binding_assay uptake_assay Uptake Inhibition (DAT, SERT, NET) sar_analysis SAR Analysis (Identify key modifications) uptake_assay->sar_analysis selectivity Calculate Selectivity Ratios sar_analysis->selectivity lead_selection Select Lead Candidates (High DAT affinity & selectivity) selectivity->lead_selection lead_selection->synthesis Iterative Optimization

Caption: Workflow for enhancing the DAT selectivity of this compound.

dat_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dat Dopamine Transporter (DAT) dopamine Dopamine dat->dopamine Reuptake dopamine_vesicle Dopamine Vesicle dopamine_vesicle->dat Release d2r Dopamine D2 Receptor dopamine->d2r Binding g_protein G-protein Signaling d2r->g_protein Activation

Caption: Simplified dopamine transporter signaling pathway.

logical_relationship start Start: this compound Analog dat_affinity High DAT Affinity? start->dat_affinity sert_net_affinity Low SERT/NET Affinity? dat_affinity->sert_net_affinity Yes non_selective Non-selective or Low Potency dat_affinity->non_selective No selective_compound Selective DAT Inhibitor sert_net_affinity->selective_compound Yes sert_net_affinity->non_selective No redesign Redesign Analog non_selective->redesign redesign->start

Caption: Logical workflow for identifying selective DAT inhibitors.

References

Validation & Comparative

A Comparative Analysis of Difemetorex and Methylphenidate on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the central nervous system stimulants Difemetorex and methylphenidate, with a specific focus on their effects on locomotor activity. While both compounds are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs), a significant disparity exists in the available research, with a wealth of data for methylphenidate and a notable scarcity of information for this compound. This analysis synthesizes the existing experimental data for methylphenidate and provides a theoretical comparison for this compound based on its pharmacological classification.

Overview and a Note on Data Availability

Methylphenidate is a widely studied and prescribed medication, primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Its effects on locomotor activity have been extensively documented in various animal models. In contrast, this compound, also known as diphemethoxidine, was briefly marketed as an appetite suppressant in France in the 1960s and early 1970s under the brand name Cleofil.[1] Due to its limited clinical use and subsequent withdrawal from the market, there is a profound lack of published experimental data on its specific effects on locomotor activity. Therefore, a direct quantitative comparison based on experimental evidence is not feasible at this time. The information presented for this compound is based on its known classification as a CNS stimulant and an NDRI.[2][3]

Pharmacological Mechanisms of Action

Both methylphenidate and this compound exert their stimulant effects by modulating the levels of the neurotransmitters norepinephrine and dopamine in the brain. They act as reuptake inhibitors at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][3] This action blocks the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, leading to increased extracellular concentrations and enhanced noradrenergic and dopaminergic neurotransmission.

The primary mechanism of action for methylphenidate involves blocking the reuptake of dopamine and norepinephrine, which is thought to be the basis for its therapeutic effects in ADHD.[4][5][6][7] Psychostimulants like methylphenidate are known to increase locomotor activity, and this effect is largely attributed to their ability to enhance dopamine signaling in the brain's reward and motor pathways.[7][8]

Given that this compound is also classified as an NDRI, it is presumed to share a similar mechanism of action, leading to an increase in synaptic norepinephrine and dopamine. This would theoretically result in central nervous system stimulation and an increase in locomotor activity. However, without specific binding affinity data or functional assays for this compound, the precise details of its interaction with DAT and NET remain uncharacterized in the public domain.

Signaling Pathway of Norepinephrine-Dopamine Reuptake Inhibitors

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine (DA) DOPA->Dopamine Norepinephrine Norepinephrine (NE) Dopamine->Norepinephrine Dopamine β-hydroxylase VMAT2 VMAT2 Dopamine->VMAT2 Norepinephrine->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_cleft DA Vesicle->DA_cleft Exocytosis NE_cleft NE Vesicle->NE_cleft Exocytosis D1R D1 Receptor DA_cleft->D1R Binds DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake AR Adrenergic Receptor NE_cleft->AR Binds NET Norepinephrine Transporter (NET) NE_cleft->NET Reuptake Signal Signal Transduction (Increased Locomotor Activity) D1R->Signal AR->Signal DAT->Dopamine NET->Norepinephrine NDRI This compound / Methylphenidate (NDRI) NDRI->DAT Inhibits NDRI->NET Inhibits

Caption: General signaling pathway for NDRIs like this compound and methylphenidate.

Comparative Effects on Locomotor Activity: Experimental Data

As previously stated, direct comparative experimental data for this compound is unavailable. The following table summarizes representative data for methylphenidate's effect on locomotor activity in rodents.

Compound Animal Model Dosage Route of Administration Effect on Locomotor Activity Citation
MethylphenidateRats0.6, 2.5, 10.0 mg/kgIntraperitoneal (i.p.)Dose-dependent increase
MethylphenidateMice2.5, 5, 10, 20 mg/kgIntraperitoneal (i.p.)Increased distance traveled and velocity
MethylphenidateSpontaneously Hypertensive Rats (SHR)2 mg/kgIntraperitoneal (i.p.)Significant increase in horizontal activity

Experimental Protocols

The assessment of locomotor activity in animal models is a standard procedure in pharmacology to evaluate the stimulant or sedative properties of a compound. A typical experimental protocol is outlined below.

Open Field Test

The open field test is a common method used to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.

Apparatus:

  • A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of equal squares.

  • Automated systems with infrared beams or video tracking software are often used to record the animal's movements.

Procedure:

  • Habituation: Animals are often habituated to the testing room for a period (e.g., 30-60 minutes) before the experiment begins to reduce stress from the novel environment.

  • Administration of Compound: The test compound (e.g., methylphenidate) or a vehicle control (e.g., saline) is administered to the animal via a specific route (e.g., intraperitoneal injection, oral gavage).

  • Testing: Following a predetermined pretreatment time, the animal is placed in the center of the open field arena.

  • Data Collection: Locomotor activity is recorded for a set duration (e.g., 30-60 minutes). Key parameters measured include:

    • Horizontal Activity: The number of grid lines crossed or the total distance traveled.

    • Vertical Activity (Rearing): The number of times the animal rears up on its hind legs.

    • Time spent in the center vs. periphery: An indicator of anxiety-like behavior.

    • Stereotyped Behaviors: Repetitive, invariant behaviors such as sniffing, gnawing, or head weaving, which can occur at higher doses of stimulants.

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis A1 Animal Acclimation A2 Random Assignment to Treatment Groups A1->A2 B1 Vehicle Control Administration A2->B1 B2 Methylphenidate Administration A2->B2 B3 This compound Administration (Hypothetical) A2->B3 C1 Open Field Test B1->C1 B2->C1 B3->C1 D1 Measurement of Locomotor Parameters C1->D1 D2 Statistical Comparison between Groups D1->D2 D3 Dose-Response Curve Generation D2->D3

Caption: A generalized workflow for a comparative locomotor activity study.

Conclusion

Methylphenidate is a well-characterized CNS stimulant that reliably produces a dose-dependent increase in locomotor activity in animal models. This effect is primarily mediated through its action as a dopamine and norepinephrine reuptake inhibitor.

This compound, also classified as an NDRI, is expected to have a similar stimulant effect on locomotor activity. However, due to the absence of publicly available preclinical data, the potency, efficacy, and dose-response relationship of this compound on locomotor activity remain unknown. A direct comparison with methylphenidate is therefore speculative.

For researchers and drug development professionals, this analysis highlights a significant gap in the pharmacological understanding of this compound. Further preclinical studies are necessary to elucidate its behavioral and neurochemical profile and to validate any potential therapeutic applications. The provided experimental protocols and workflows can serve as a foundation for such future investigations.

References

Unveiling the Efficacy of Difemetorex: A Comparative Analysis of Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Difemetorex's efficacy as a dopamine reuptake inhibitor (DRI), placed in context with established DRIs such as Methylphenidate, Bupropion, and Modafinil. While quantitative efficacy data for this compound is scarce due to its withdrawal from the market in the early 1970s, this guide offers a framework for its potential evaluation by detailing established experimental protocols and presenting comparative data for well-characterized alternatives.

This compound, a central nervous system stimulant previously marketed as Cleofil, is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] It was primarily used as an appetite suppressant but was discontinued due to significant side effects, most notably insomnia.[3][4] Understanding its function as a DRI is crucial for comprehending its pharmacological profile and for the broader study of dopaminergic pathways in drug development.

Comparative Efficacy of Dopamine Reuptake Inhibitors

The efficacy of a dopamine reuptake inhibitor is primarily determined by its binding affinity (Ki) and its functional inhibition (IC50) of the dopamine transporter (DAT). Lower Ki and IC50 values indicate higher potency. The following table summarizes the available in vitro data for selected comparator DRIs, offering a benchmark against which the potential efficacy of this compound can be considered.

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound Data not availableData not availableData not available
Methylphenidate Ki: 193 nM, IC50 (d-MPH): 33 nMKi: 38 nM, IC50 (d-MPH): 244 nMIC50 (d-MPH): >50,000 nM
Bupropion Ki: 2.8 µM, IC50: 305 nMKi: 1.4 µM, IC50: 3,715 nMKi: 45 µM, IC50: >10,000 nM
Modafinil Ki: 4.8 µM, IC50: 4.0 µMIC50: 182 µMIC50: 1547 µM

Note: Data is compiled from various sources and methodologies, which may lead to variations in reported values. The provided figures are for comparative purposes.

Experimental Protocols for Assessing Dopamine Reuptake Inhibitor Efficacy

Validating the efficacy of a compound like this compound as a dopamine reuptake inhibitor involves a series of well-defined experimental protocols, both in vitro and in vivo.

In Vitro Assays

1. Radioligand Binding Assays: These assays determine the binding affinity (Ki) of a drug to the dopamine transporter. The protocol involves incubating membranes from cells expressing DAT with a radiolabeled ligand that is known to bind to the transporter. The test compound (e.g., this compound) is then added at various concentrations to compete with the radioligand. The concentration of the test compound that displaces 50% of the radioligand is its IC50 value, which can then be used to calculate the Ki value.

2. Synaptosomal Uptake Assays: This functional assay measures the ability of a drug to inhibit the uptake of dopamine into synaptosomes (isolated nerve terminals). Synaptosomes are incubated with radiolabeled dopamine in the presence of varying concentrations of the test drug. A potent DRI will prevent the uptake of radiolabeled dopamine, and the concentration that inhibits uptake by 50% is the IC50 value.

cluster_0 In Vitro Efficacy Validation prep Prepare cell membranes or synaptosomes expressing DAT radioligand Add radiolabeled dopamine or DAT ligand prep->radioligand Step 1 drug Add test compound (e.g., this compound) at varying concentrations radioligand->drug Step 2 incubation Incubate drug->incubation Step 3 measurement Measure radioactivity incubation->measurement Step 4 analysis Calculate IC50 and Ki values measurement->analysis Step 5

Experimental workflow for in vitro validation of a dopamine reuptake inhibitor.
In Vivo Studies

Microdialysis: This technique allows for the measurement of extracellular dopamine levels in specific brain regions of living animals. A microdialysis probe is implanted into a brain area rich in dopaminergic neurons, such as the striatum or nucleus accumbens. After administration of the test drug, samples of the extracellular fluid are collected and analyzed for dopamine concentration using techniques like high-performance liquid chromatography (HPLC). A successful DRI will lead to a measurable increase in extracellular dopamine levels.

Signaling Pathway of Dopamine Reuptake Inhibition

Dopamine reuptake inhibitors act at the presynaptic terminal of dopaminergic neurons. By blocking the dopamine transporter (DAT), they prevent the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of dopamine in the synapse, enhancing and prolonging dopaminergic signaling to the postsynaptic neuron.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action presynaptic Dopamine Synthesis vesicle Vesicular Storage presynaptic->vesicle release Dopamine Release vesicle->release dopamine Dopamine release->dopamine dat Dopamine Transporter (DAT) dat->presynaptic dopamine->dat Reuptake receptor Dopamine Receptors dopamine->receptor signal Postsynaptic Signaling receptor->signal dri This compound (DRI) dri->dat Inhibition

Mechanism of action of a dopamine reuptake inhibitor like this compound.

Logical Comparison Framework

To validate the efficacy of this compound, a logical comparison with established DRIs is essential. This involves assessing its performance across key parameters.

cluster_comparison Comparative Analysis cluster_parameters Key Parameters efficacy Efficacy Validation of this compound as a DRI This compound This compound efficacy->this compound methylphenidate Methylphenidate efficacy->methylphenidate bupropion Bupropion efficacy->bupropion modafinil Modafinil efficacy->modafinil binding_affinity Binding Affinity (Ki) for DAT This compound->binding_affinity Data Needed functional_inhibition Functional Inhibition (IC50) of Dopamine Uptake This compound->functional_inhibition Data Needed selectivity Selectivity for DAT vs. NET/SERT This compound->selectivity Data Needed invivo_effects In Vivo Effects on Extracellular Dopamine This compound->invivo_effects Data Needed methylphenidate->binding_affinity methylphenidate->functional_inhibition methylphenidate->selectivity methylphenidate->invivo_effects bupropion->binding_affinity bupropion->functional_inhibition bupropion->selectivity bupropion->invivo_effects modafinil->binding_affinity modafinil->functional_inhibition modafinil->selectivity modafinil->invivo_effects

Logical framework for comparing the efficacy of this compound with other DRIs.

Conclusion

While direct quantitative data on the efficacy of this compound as a dopamine reuptake inhibitor remains elusive, its classification as an NDRI provides a strong theoretical basis for its mechanism of action. By understanding the experimental protocols used to characterize such compounds and by comparing the available data for established DRIs like Methylphenidate, Bupropion, and Modafinil, researchers can frame the necessary investigations to fully elucidate the pharmacological profile of this compound. The provided data tables and diagrams serve as a foundational guide for these future research endeavors, highlighting the critical parameters for a comprehensive evaluation of any novel or historical dopamine reuptake inhibitor.

References

Difemetorex and Monoamine Transporter Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of Difemetorex with monoamine transporters. This compound, a central nervous system stimulant formerly marketed as Cleofil, is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). This classification suggests a primary interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT), with likely significantly lower affinity for the serotonin transporter (SERT).

Comparative Analysis of Monoamine Transporter Affinity

While specific experimental data for this compound is unavailable, the table below provides a template for comparing the binding affinities of monoamine reuptake inhibitors. For context, representative data for a well-characterized NDRI, Bupropion, and a serotonin-norepinephrine reuptake inhibitor (SNRI), Venlafaxine, are included.

CompoundTransporterBinding Affinity (Ki, nM)
This compound DAT Data not available
NET Data not available
SERT Data not available
Bupropion DAT 526
NET 1960
SERT >10000
Venlafaxine DAT 2480
NET 40
SERT 26

Note: The binding affinity values for Bupropion and Venlafaxine are illustrative and can vary depending on the experimental conditions.

Experimental Protocols

The determination of a compound's binding affinity for monoamine transporters is typically conducted through in vitro radioligand binding assays. These assays are crucial for characterizing the pharmacological profile of a drug and its potential for cross-reactivity.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

  • Radioligands specific for each transporter:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram or [¹²⁵I]RTI-55

  • Test compound (this compound) at various concentrations.

  • Reference compounds with known affinities for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET, and Fluoxetine for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 25°C) for a sufficient time to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship of NDRI Action

The following diagram illustrates the expected mechanism of action for a norepinephrine-dopamine reuptake inhibitor like this compound.

NDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Dopamine Dopamine Dopamine->DAT Reuptake DA_receptor Dopamine Receptor Dopamine->DA_receptor Binds Norepinephrine Norepinephrine Norepinephrine->NET Reuptake NE_receptor Norepinephrine Receptor Norepinephrine->NE_receptor Binds

Caption: Mechanism of a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).

Comparative Metabolic Stability of Difemetorex and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the metabolic stability of the stimulant Difemetorex and its analogs remains challenging due to a notable lack of publicly available experimental data for this compound. This guide synthesizes the available information on the metabolic pathways of its key analogs, phendimetrazine and phenmetrazine, to provide a framework for understanding their likely metabolic fate. The content herein is intended for researchers, scientists, and drug development professionals to inform future studies and drug design efforts.

Introduction to this compound and Its Analogs

This compound, also known as diphemethoxidine, is a central nervous system stimulant of the piperidine class. It was formerly marketed as an appetite suppressant under the brand name Cleofil but was withdrawn from the market due to adverse side effects, including insomnia. Structurally, it is related to other phenethylamine and piperidine-based stimulants. Its analogs, phendimetrazine and phenmetrazine, have been more extensively studied, with phendimetrazine serving as a prodrug for the active metabolite, phenmetrazine. Understanding the metabolic stability of these compounds is crucial for predicting their pharmacokinetic profiles, duration of action, and potential for drug-drug interactions.

Comparative Analysis of Metabolic Data

Direct comparative in vitro metabolic stability data for this compound is not available in the current scientific literature. However, data on its analogs, phendimetrazine and phenmetrazine, provide insights into the metabolic pathways that may also be relevant for this compound.

Table 1: Physicochemical and Metabolic Properties of this compound and Its Analogs

CompoundChemical StructureMolecular FormulaKey Metabolic InformationIn Vitro Data (Human Liver Microsomes)
This compound C20H25NONo experimental data available. Predicted to undergo N-dealkylation and hydroxylation based on its structure.No data available.
Phendimetrazine C12H17NOProdrug that is metabolized to the active compound, phenmetrazine, via N-demethylation. Primarily metabolized in the liver.No specific quantitative data (t½, CLint) found in the literature for a direct comparison.
Phenmetrazine C11H15NOActive metabolite of phendimetrazine. Undergoes metabolic transformations including N-oxidation and hydroxylation.No specific quantitative data (t½, CLint) found in the literature for a direct comparison.

Predicted Metabolic Pathways

Based on the known metabolism of phenmetrazine and other phenethylamine-like compounds, the following diagram illustrates the likely metabolic pathways. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.

MetabolicPathways Predicted Metabolic Pathways of Phenmetrazine Analogs cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Phendimetrazine Phendimetrazine Phenmetrazine Phenmetrazine Phendimetrazine->Phenmetrazine N-demethylation (CYP-mediated) N_Oxide N-Oxide Metabolite Phenmetrazine->N_Oxide N-oxidation Hydroxylated Hydroxylated Metabolite Phenmetrazine->Hydroxylated Aromatic or Alkyl Hydroxylation Conjugated Glucuronide or Sulfate Conjugates Hydroxylated->Conjugated Conjugation This compound This compound (Predicted Metabolism) Dealkylated N-dealkylated Metabolite This compound->Dealkylated N-dealkylation Hydroxylated_Dif Hydroxylated Metabolite This compound->Hydroxylated_Dif Hydroxylation

Caption: Predicted metabolic pathways for phenmetrazine and its analogs.

Experimental Protocols

The following is a generalized protocol for an in vitro metabolic stability assay using human liver microsomes (HLM), a standard method for evaluating the susceptibility of a compound to metabolism by Phase I enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive control compounds (e.g., a rapidly and a slowly metabolized compound)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound, positive controls, and internal standard in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Prepare the incubation mixture by diluting the HLM in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the HLM incubation mixture and the NADPH regenerating system to 37°C.

    • Add the test compound to the HLM mixture and pre-incubate for a short period (e.g., 5 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

ExperimentalWorkflow In Vitro Metabolic Stability Assay Workflow A Reagent Preparation (Test Compound, HLM, NADPH System) B Pre-incubation (HLM + Test Compound at 37°C) A->B C Reaction Initiation (Add NADPH System) B->C D Time-point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E Reaction Termination (Add Cold Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G Supernatant Analysis (LC-MS/MS) F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: A typical workflow for an in vitro metabolic stability assay.

Discussion and Future Directions

The lack of metabolic data for this compound presents a significant gap in the understanding of its pharmacological profile. Based on its structure, which features a diphenylmethylpiperidine moiety, it is plausible that its metabolism would involve N-dealkylation and hydroxylation of the aromatic rings or the piperidine ring.

Future research should focus on:

  • Conducting in vitro metabolic stability assays for this compound using human liver microsomes and hepatocytes to determine its intrinsic clearance and half-life.

  • Performing a head-to-head comparative study of the metabolic stability of this compound, phendimetrazine, and phenmetrazine under identical experimental conditions.

  • Identifying the specific CYP450 isoenzymes responsible for the metabolism of these compounds.

This information will be critical for a more complete understanding of the pharmacokinetics of this class of stimulants and for the design of new analogs with improved metabolic properties and potentially safer profiles.

Head-to-Head Analysis: Difemetorex Versus Bupropion on Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Neuropharmacology Researchers

Disclosures: No conflicts of interest to declare.

Abstract

This guide provides a comparative analysis of Difemetorex and bupropion, two norepinephrine-dopamine reuptake inhibitors (NDRIs), with a specific focus on their impact on dopamine neurotransmission. While direct head-to-head experimental data is unavailable due to the withdrawal of this compound from the market, this document synthesizes existing preclinical and clinical data for each compound to offer a comparative perspective on their mechanisms of action, effects on extracellular dopamine levels, and the experimental methodologies used to characterize these properties. The guide is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.

Introduction

Both this compound and bupropion are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs)[1][2][3]. Their primary mechanism of action involves blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased concentrations of these neurotransmitters in the synaptic cleft[4]. Bupropion is a widely prescribed antidepressant and smoking cessation aid[5]. In contrast, this compound, formerly marketed as Cleofil, was a central nervous system stimulant used as an appetite suppressant but was withdrawn from the market and is no longer in clinical use[6]. This guide aims to provide a detailed comparison of their effects on dopamine release based on available scientific literature.

It is critical to note that no direct head-to-head studies comparing the effects of this compound and bupropion on dopamine release have been identified in the scientific literature. Therefore, this comparison is based on individual studies of each compound.

Mechanism of Action on Dopamine Signaling

The primary mechanism through which both this compound and bupropion are understood to increase extracellular dopamine is by inhibiting its reuptake via the dopamine transporter (DAT). By binding to DAT, these drugs prevent the presynaptic neuron from reabsorbing dopamine from the synaptic cleft, thereby prolonging its availability to bind to postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine Receptor Dopamine Receptor Dopamine->Dopamine Receptor Binding NDRI This compound or Bupropion NDRI->DAT Inhibition

Figure 1: Mechanism of Action of NDRIs on Dopamine Reuptake.

Quantitative Data on Dopamine Transporter Interaction

Quantitative data on the affinity of a compound for the dopamine transporter (DAT) is crucial for understanding its potency. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

This compound: No publicly available quantitative data (e.g., Ki or IC50 values) for this compound's affinity for the dopamine transporter (DAT) could be identified in the searched scientific literature. Its classification as an NDRI is based on its structural similarity to other compounds in this class and its known stimulant properties[1][2].

Bupropion: For bupropion, several studies have quantified its interaction with DAT.

ParameterValue (μM)SpeciesMethodReference
Ki (DAT) 1.4Not SpecifiedRadioligand Binding[4]
DAT Occupancy (in vivo) 14-26%HumanPET[5][7][8]

Note: The in vivo DAT occupancy of bupropion in the human brain at clinical doses is considered relatively low compared to other dopaminergic stimulants like methylphenidate[5].

Effects on Extracellular Dopamine Levels: In Vivo Studies

In vivo microdialysis is a key technique used to measure changes in extracellular neurotransmitter levels in the brain of living animals.

This compound: No in vivo microdialysis data on the effects of this compound on extracellular dopamine levels were found in the available literature.

Bupropion: Several studies have investigated the effects of bupropion on extracellular dopamine concentrations in rodents.

Dose (mg/kg, i.p.)Brain RegionMaximal Dopamine Increase (%)SpeciesReference
10Striatum+76Rat[9]
25Striatum+164Rat[9]
100Striatum+443Rat[9]

These findings demonstrate a dose-dependent increase in extracellular dopamine in the striatum of rats following acute administration of bupropion. The increase in dopamine levels is action-potential-dependent, as it was blocked by tetrodotoxin[9]. However, studies in humans using PET with [11C]raclopride did not detect a significant increase in extracellular dopamine at clinical doses, suggesting that the effects may be more modest in humans or that the technique was not sensitive enough to detect subtle changes[10].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of assessing the dopaminergic activity of compounds like this compound and bupropion.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.

cluster_procedure In Vivo Microdialysis Workflow Surgery Stereotaxic Surgery: Guide cannula implantation Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Perfusion with aCSF Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Drug Administration (e.g., Bupropion i.p.) Baseline->Drug_Admin Sample_Collection Post-drug Sample Collection Drug_Admin->Sample_Collection Analysis HPLC-ECD Analysis of Dopamine Sample_Collection->Analysis

Figure 2: Experimental Workflow for In Vivo Microdialysis.

Protocol Details:

  • Animals: Typically, adult male rats (e.g., Sprague-Dawley or Wistar) are used.

  • Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or nucleus accumbens).

  • Recovery: Animals are allowed to recover for a specified period (e.g., 24-48 hours) post-surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

  • Analysis: The concentration of dopamine in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Radioligand Binding Assay (for DAT Affinity)

This in vitro technique is used to determine the affinity of a drug for a specific receptor or transporter.

cluster_assay Radioligand Binding Assay Workflow Tissue_Prep Preparation of brain tissue homogenates (e.g., striatum) Incubation Incubation of homogenates with a radiolabeled DAT ligand (e.g., [3H]WIN 35,428) and varying concentrations of the test compound Tissue_Prep->Incubation Separation Separation of bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of radioactivity Separation->Quantification Analysis Calculation of Ki or IC50 values Quantification->Analysis

Figure 3: Workflow for Radioligand Binding Assay.

Protocol Details:

  • Tissue Preparation: Brain regions rich in DAT (e.g., striatum) are dissected and homogenized.

  • Incubation: The tissue homogenate is incubated with a radiolabeled ligand that specifically binds to DAT (e.g., [3H]WIN 35,428) in the presence of varying concentrations of the unlabeled test drug (e.g., bupropion).

  • Separation: The mixture is filtered to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Summary and Conclusion

Both this compound and bupropion are classified as norepinephrine-dopamine reuptake inhibitors. While this shared classification suggests a similar mechanism of action on the dopamine system, a direct comparison of their potency and efficacy is hampered by the lack of quantitative data for this compound.

Bupropion has been shown to be a relatively weak inhibitor of the dopamine transporter, with in vivo studies in humans indicating low DAT occupancy at therapeutic doses. Nevertheless, preclinical studies in rodents have demonstrated a clear, dose-dependent increase in extracellular dopamine levels following bupropion administration.

Future research, should it become possible to study this compound, would require in vitro binding assays to determine its affinity for DAT and in vivo microdialysis studies to quantify its effects on extracellular dopamine. Such studies would be essential for a definitive head-to-head comparison with bupropion.

References

Validating a Behavioral Sensitization Model with Difemetorex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating a behavioral sensitization model using the central nervous system stimulant Difemetorex. Due to the limited availability of specific experimental data on this compound in this context, this document presents a hypothetical validation study, comparing its expected effects with the well-established psychostimulant, Amphetamine. The protocols and data herein are based on standard methodologies in the field of behavioral neuroscience and are intended to serve as a template for researchers, scientists, and drug development professionals.

Experimental Rationale

Behavioral sensitization is a phenomenon characterized by an augmented behavioral response to a repeated, intermittent drug administration. It is a widely used animal model to study the neurobiological underpinnings of drug addiction and psychosis. This compound, a piperidine derivative formerly marketed as an appetite suppressant under the name Cleofil, is a central nervous system stimulant. Validating its potential to induce behavioral sensitization is a critical step in understanding its neuropharmacological profile and abuse liability. This guide outlines a comparative study against Amphetamine, a potent psychostimulant known to reliably induce behavioral sensitization.

Experimental Protocols

A detailed methodology for a comparative behavioral sensitization study is presented below.

1. Subjects:

  • Male Sprague-Dawley rats (250-300g) will be used. Animals will be housed individually in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water will be available ad libitum.

2. Drugs:

  • This compound: To be dissolved in a 0.9% saline solution. Due to the lack of established dosage for sensitization, a dose-response study is recommended (e.g., 1, 3, and 10 mg/kg, intraperitoneally - i.p.).

  • d-Amphetamine sulfate: To be dissolved in a 0.9% saline solution. A standard dose of 2 mg/kg (i.p.) will be used as a positive control.

  • Vehicle Control: 0.9% saline solution.

3. Experimental Procedure: The experiment will consist of three phases: habituation, induction, and expression.

  • Habituation (3 days): Rats will be handled for 15 minutes daily and habituated to the open-field arenas for 30 minutes each day.

  • Induction Phase (10 days): Animals will be divided into the following groups:

    • Vehicle (Saline)

    • This compound (1, 3, or 10 mg/kg)

    • Amphetamine (2 mg/kg) On alternating days (days 1, 3, 5, 7, 9), rats will receive an i.p. injection of their assigned treatment and will be immediately placed in the open-field arenas for 60 minutes to record locomotor activity. On the intervening days (days 2, 4, 6, 8, 10), no injections will be given.

  • Withdrawal Period (7 days): Animals will remain in their home cages with no handling or injections.

  • Expression Phase (Day 18): All groups will receive a challenge dose of their respective drug (or vehicle) at the same dose used during the induction phase. Locomotor activity will be recorded for 60 minutes.

4. Behavioral Assessment: Locomotor activity will be measured in automated open-field arenas. The primary dependent variable will be the total distance traveled (in cm).

Data Presentation: A Hypothetical Comparison

The following table summarizes the expected quantitative data from this comparative study. The values for this compound are hypothetical and serve as an example of what might be observed if it induces behavioral sensitization.

Treatment GroupInduction Day 1 (Mean Distance ± SEM)Induction Day 9 (Mean Distance ± SEM)Expression Day 18 (Mean Distance ± SEM)
Vehicle (Saline)1500 ± 1501450 ± 1601550 ± 140
Amphetamine (2 mg/kg)4500 ± 3508500 ± 5009500 ± 600
This compound (1 mg/kg)2500 ± 2003500 ± 2504000 ± 300
This compound (3 mg/kg)3500 ± 3006500 ± 4007500 ± 450
This compound (10 mg/kg)5000 ± 4509000 ± 55010000 ± 650

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Habituation cluster_1 Phase 2: Induction cluster_2 Phase 3: Withdrawal cluster_3 Phase 4: Expression Habituation Habituation to Open-Field Arenas (3 days) Induction Intermittent Drug Administration (10 days) (Vehicle, Amphetamine, or this compound) Habituation->Induction Measurement1 Measure Locomotor Activity Induction->Measurement1 Withdrawal Drug-Free Period (7 days) Induction->Withdrawal Expression Drug Challenge Withdrawal->Expression Measurement2 Measure Locomotor Activity Expression->Measurement2

Caption: Experimental workflow for the behavioral sensitization study.

Hypothesized Signaling Pathway for Psychostimulant-Induced Sensitization

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (e.g., in Nucleus Accumbens) Psychostimulant This compound / Amphetamine DAT Dopamine Transporter (DAT) Psychostimulant->DAT Blockade VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Psychostimulant->VMAT2 Inhibition DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle DA_synapse Increased Synaptic Dopamine DA_vesicle->DA_synapse Dopamine Release D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 CREB CREB DARPP32->CREB Gene_Expression Altered Gene Expression (e.g., ΔFosB) CREB->Gene_Expression

Caption: Hypothesized signaling cascade in psychostimulant sensitization.

Comparative Potency of Difemetorex and Other Piperidine-Based Stimulants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of Difemetorex and other notable piperidine-based central nervous system (CNS) stimulants. While quantitative pharmacological data for this compound is scarce in publicly available literature, this document synthesizes the available information and draws comparisons with structurally and functionally related compounds, including Desoxypipradrol, Methylphenidate, and Pipradrol. The information is intended to support research and drug development efforts in the field of psychostimulants.

Introduction to Piperidine-Based Stimulants

Piperidine and its derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of numerous psychoactive substances. These agents typically exert their stimulant effects by modulating the activity of monoamine neurotransmitter systems in the brain, primarily by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT). This action increases the synaptic availability of these neurotransmitters, leading to enhanced alertness, focus, and energy.

This compound (also known as diphemethoxidine) was introduced in France in 1966 under the brand name Cleofil as an appetite suppressant.[1] However, it was withdrawn from the market due to a high incidence of intolerable side effects, most notably severe insomnia.[1][2] Chemically, this compound is an N-alkylated derivative of Desoxypipradrol, synthesized by the alkylation of Desoxypipradrol with ethylene oxide.[1] This structural relationship suggests that this compound likely shares a similar mechanism of action with Desoxypipradrol, acting as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).

Comparative Potency at Monoamine Transporters

The primary mechanism of action for most piperidine-based stimulants is the inhibition of monoamine transporters. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Ki) at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower IC50 or Ki values indicate greater potency.

The following table summarizes the available in vitro data for other key piperidine-based stimulants.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
Desoxypipradrol 70140>10,000[3]
Methylphenidate 13183>10,000[4]
Pipradrol 4060-[5]

Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The lack of available data for this compound is a significant gap in the pharmacological literature.

Experimental Protocols

The determination of the potency of these compounds relies on standardized in vitro assays. The two primary methods used are radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for monoamine transporters (DAT, NET, SERT).

Materials:

  • Cell membranes prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

  • Test compounds (e.g., this compound, Desoxypipradrol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Synaptosomal Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the inhibitory potency (IC50) of a test compound on the uptake of dopamine, norepinephrine, or serotonin into synaptosomes.

Materials:

  • Freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, frontal cortex for NET).

  • Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Test compounds.

  • Krebs-Ringer buffer (or similar physiological buffer).

  • Inhibitors to block uptake by non-target transporters (e.g., desipramine to block NET and SERT when measuring DAT activity).

  • Cell harvester and filters.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare synaptosomes from the appropriate brain tissue by homogenization and differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short period (typically a few minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of radioactivity accumulated within the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Dopamine_Vesicle Dopamine Vesicle Dopamine->Dopamine_Vesicle VMAT2 VMAT2 VMAT2 Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Stimulant Piperidine Stimulant Stimulant->DAT Inhibition

Caption: Dopamine signaling pathway and the inhibitory action of piperidine-based stimulants on the dopamine transporter (DAT).

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Brain_Tissue Brain Tissue (e.g., Striatum) Homogenization Homogenization Brain_Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosome Preparation Centrifugation->Synaptosomes Pre_incubation Pre-incubation with Test Compound Synaptosomes->Pre_incubation Uptake_Initiation Add [3H]Dopamine Pre_incubation->Uptake_Initiation Incubation Incubate at 37°C Uptake_Initiation->Incubation Termination Rapid Filtration & Washing Incubation->Termination Scintillation_Counting Scintillation Counting Termination->Scintillation_Counting Data_Analysis IC50 Determination Scintillation_Counting->Data_Analysis

Caption: A generalized workflow for a synaptosomal dopamine uptake inhibition assay.

Conclusion

This compound, a piperidine-based stimulant withdrawn from the market, likely possesses potent norepinephrine-dopamine reuptake inhibiting properties, similar to its parent compound, Desoxypipradrol. This is inferred from its pronounced stimulant effects and the high incidence of insomnia reported during its clinical use.[1] However, a significant gap exists in the scientific literature regarding specific quantitative in vitro pharmacological data for this compound. In contrast, compounds such as Desoxypipradrol, Methylphenidate, and Pipradrol have been characterized, with Desoxypipradrol and Pipradrol demonstrating high potency at both DAT and NET.[3][5] Further research, potentially involving the re-synthesis and in vitro characterization of this compound, is necessary to definitively establish its potency and selectivity profile at monoamine transporters. Such data would be invaluable for a comprehensive understanding of the structure-activity relationships within this class of stimulants and for the development of novel therapeutics with improved safety and efficacy profiles.

References

In Vivo Validation of Anorectic Effects: A Comparative Analysis of Difemetorex and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anorectic effects of Difemetorex, a historical central nervous system (CNS) stimulant, with currently relevant anti-obesity medications. Due to the limited availability of in vivo experimental data for this compound, which was withdrawn from the market in the early 1970s, this guide establishes a comparative framework based on its presumed mechanism of action as a CNS stimulant.[1] We will compare its theoretical profile to well-documented anorectic agents from different pharmacological classes: the sympathomimetic amine Phentermine, the serotonin-norepinephrine reuptake inhibitor Sibutramine, and the glucagon-like peptide-1 (GLP-1) receptor agonists Liraglutide and Semaglutide.

Comparative Efficacy of Anorectic Agents

The following tables summarize the in vivo effects of the selected compounds on food intake and body weight in rodent models. It is important to note that direct comparative studies involving this compound are not available in recent scientific literature.

Drug ClassCompoundAnimal ModelDosageRoute of AdministrationDurationKey Findings on Food IntakeKey Findings on Body Weight
CNS Stimulant (Piperidine derivative) This compound ----Presumed to decrease food intake via CNS stimulation.Historically used as a weight loss aid.
Sympathomimetic Amine Phentermine Diet-Induced Obese (DIO) Rats10 mg/kg/dayOral2 weeksSignificant reduction in food intake.Significant reduction in body weight gain.[2]
Serotonin-Norepinephrine Reuptake Inhibitor Sibutramine Diet-Induced Obese (DIO) Rats3 mg/kg/dayOral21 daysSignificant and sustained reduction in food intake.Final body weight was 10% lower than controls.[3]
GLP-1 Receptor Agonist Liraglutide Diet-Induced Obese (DIO) Rats200 µg/kgSubcutaneous (twice daily)23 daysSignificantly reduced intake, particularly of palatable high-fat diet.Effective reduction in body weight and total fat mass.[4]
GLP-1 Receptor Agonist Semaglutide Diet-Induced Obese (DIO) Mice1-100 nmol/kg-3 weeksDose-dependent suppression of food intake.22% reduction in body weight from baseline at the maximum dose.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for evaluating the anorectic effects of pharmacological agents in rodent models.

Protocol 1: Evaluation of Anorectic Effects in Diet-Induced Obese (DIO) Rats

This protocol is a generalized representation based on common practices in the field.

  • Animal Model: Male Sprague-Dawley or Wistar rats are rendered obese by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks. Control animals are maintained on a standard chow diet.

  • Housing: Animals are individually housed in metabolic cages to allow for precise measurement of food and water intake. The light-dark cycle is maintained at 12:12 hours.

  • Drug Administration: The test compound (e.g., Phentermine, Sibutramine) or vehicle is administered daily at a consistent time, typically before the dark cycle when rodents are most active and feed. The route of administration (oral gavage, subcutaneous, or intraperitoneal injection) is determined by the compound's properties.

  • Data Collection:

    • Food and Water Intake: Measured daily by weighing the remaining food and water. Spillage is accounted for by placing collection trays under the cages.

    • Body Weight: Recorded daily at the time of drug administration.

    • Body Composition: Assessed at the beginning and end of the study using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR) to determine fat mass and lean mass.

  • Statistical Analysis: Data are typically analyzed using repeated measures ANOVA to assess the effect of the treatment over time, followed by post-hoc tests to compare specific groups.

Protocol 2: Assessment of GLP-1 Receptor Agonist Effects on Food Preference

This protocol is adapted from studies investigating the effects of GLP-1 receptor agonists on feeding behavior.[4]

  • Animal Model: Diet-induced obese rats are used, having been habituated to a choice between standard chow and a highly palatable, high-fat/high-sugar diet.

  • Housing and Acclimation: Animals are individually housed and given ad libitum access to both diet options for an acclimation period to establish baseline preference.

  • Drug Administration: The GLP-1 receptor agonist (e.g., Liraglutide, Semaglutide) or vehicle is administered as per the specific study design (e.g., subcutaneous injection).

  • Data Collection:

    • Differential Food Intake: The intake of both the standard chow and the palatable diet is measured separately and daily.

    • Total Caloric Intake: Calculated based on the consumption of each diet type.

    • Body Weight: Monitored daily.

  • Statistical Analysis: Statistical tests are used to compare the intake of each diet type and the total caloric intake between the treatment and control groups.

Mechanisms of Action and Signaling Pathways

The anorectic effects of these compounds are mediated by distinct signaling pathways in the central nervous system.

This compound and Phentermine: As CNS stimulants, their primary mechanism is believed to involve the enhancement of catecholaminergic neurotransmission.[6][7] They are thought to increase the synaptic levels of norepinephrine and, to a lesser extent, dopamine in the hypothalamus, a key brain region for appetite regulation. This leads to the activation of pro-melanocortin (POMC) neurons and inhibition of Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons, ultimately resulting in a sensation of satiety and reduced food intake.

G cluster_0 Presumed Mechanism of this compound & Phentermine This compound/Phentermine This compound/Phentermine Norepinephrine/Dopamine Release Norepinephrine/Dopamine Release This compound/Phentermine->Norepinephrine/Dopamine Release Hypothalamic POMC Neuron Activation Hypothalamic POMC Neuron Activation Norepinephrine/Dopamine Release->Hypothalamic POMC Neuron Activation Hypothalamic NPY/AgRP Neuron Inhibition Hypothalamic NPY/AgRP Neuron Inhibition Norepinephrine/Dopamine Release->Hypothalamic NPY/AgRP Neuron Inhibition Decreased Appetite Decreased Appetite Hypothalamic POMC Neuron Activation->Decreased Appetite Hypothalamic NPY/AgRP Neuron Inhibition->Decreased Appetite

Presumed anorectic signaling pathway of CNS stimulants.

Sibutramine: This drug acts as a reuptake inhibitor of both serotonin and norepinephrine.[3] By increasing the synaptic concentrations of these neurotransmitters, it enhances satiety signals and reduces appetite.

Liraglutide and Semaglutide: These are agonists of the GLP-1 receptor.[4] GLP-1 is an incretin hormone that, in addition to its effects on glucose metabolism, acts on GLP-1 receptors in the brain, including the hypothalamus and hindbrain, to promote satiety and reduce food intake.[8]

G cluster_1 Comparative Anorectic Mechanisms This compound/Phentermine This compound/Phentermine Catecholamine Release Catecholamine Release This compound/Phentermine->Catecholamine Release Sibutramine Sibutramine Serotonin/Norepinephrine Reuptake Inhibition Serotonin/Norepinephrine Reuptake Inhibition Sibutramine->Serotonin/Norepinephrine Reuptake Inhibition Liraglutide/Semaglutide Liraglutide/Semaglutide GLP-1 Receptor Agonism GLP-1 Receptor Agonism Liraglutide/Semaglutide->GLP-1 Receptor Agonism CNS Satiety Pathways CNS Satiety Pathways Catecholamine Release->CNS Satiety Pathways Serotonin/Norepinephrine Reuptake Inhibition->CNS Satiety Pathways GLP-1 Receptor Agonism->CNS Satiety Pathways Reduced Food Intake Reduced Food Intake CNS Satiety Pathways->Reduced Food Intake

Comparative mechanisms of action of different anorectic drug classes.

Experimental Workflow for In Vivo Anorectic Drug Validation

The following diagram illustrates a typical workflow for the preclinical in vivo validation of a novel anorectic compound.

G cluster_2 Experimental Workflow Animal Model Selection (e.g., DIO Rodents) Animal Model Selection (e.g., DIO Rodents) Acclimation and Baseline Measurements Acclimation and Baseline Measurements Animal Model Selection (e.g., DIO Rodents)->Acclimation and Baseline Measurements Randomization and Group Assignment Randomization and Group Assignment Acclimation and Baseline Measurements->Randomization and Group Assignment Chronic Drug Administration Chronic Drug Administration Randomization and Group Assignment->Chronic Drug Administration Daily Monitoring (Food Intake, Body Weight) Daily Monitoring (Food Intake, Body Weight) Chronic Drug Administration->Daily Monitoring (Food Intake, Body Weight) Terminal Procedures and Tissue Collection Terminal Procedures and Tissue Collection Daily Monitoring (Food Intake, Body Weight)->Terminal Procedures and Tissue Collection Data Analysis and Interpretation Data Analysis and Interpretation Terminal Procedures and Tissue Collection->Data Analysis and Interpretation

References

Assessing the Abuse Potential of Difemetorex: A Comparative Analysis with Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

A critical gap in the scientific literature precludes a direct experimental comparison of the abuse potential of Difemetorex and cocaine. This compound, a central nervous system stimulant briefly marketed in the 1960s as an appetite suppressant under the brand name Cleofil, was withdrawn from the market due to intolerable side effects, primarily severe insomnia.[1] Consequently, there is a significant lack of published preclinical and clinical data evaluating its pharmacological and behavioral profile in relation to its abuse liability.

This guide, therefore, will provide a comprehensive overview of the established experimental methodologies used to assess the abuse potential of psychostimulants, using cocaine as a well-documented reference. The data and protocols presented for cocaine will serve as a benchmark for the types of studies required to evaluate the abuse potential of a compound like this compound, should such research be undertaken in the future.

Understanding Abuse Potential: Key Experimental Paradigms

The abuse potential of a substance is a complex construct evaluated through a combination of in vitro, in vivo, and behavioral studies. These experiments aim to elucidate a drug's interaction with neural reward pathways, its reinforcing properties, and its subjective effects.

Receptor Binding Affinity

The primary mechanism of action for many psychostimulant drugs of abuse, including cocaine, is the blockade of monoamine transporters, particularly the dopamine transporter (DAT). A high affinity for DAT is often correlated with abuse potential.

Experimental Protocol: Receptor Binding Assays

Receptor binding assays are conducted to determine the affinity of a compound for specific receptors or transporters. This is typically achieved by using radiolabeled ligands that are known to bind to the target of interest.

  • Tissue Preparation: Brain tissue, often from the striatum which is rich in DAT, is homogenized.

  • Incubation: The tissue homogenate is incubated with a radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (e.g., cocaine or this compound).

  • Separation and Detection: The bound and free radioligand are separated, and the amount of radioactivity bound to the tissue is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
Cocaine 99 - 250118 - 320230 - 650
This compound Data Not AvailableData Not AvailableData Not Available

Table 1: Comparative in vitro binding affinities of Cocaine and this compound for monoamine transporters. Data for cocaine is compiled from various sources. No published data is available for this compound.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. For stimulants, an increase in extracellular dopamine in reward-related areas like the nucleus accumbens is a key indicator of abuse potential.

Experimental Protocol: In Vivo Microdialysis

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region, such as the nucleus accumbens, of an anesthetized animal (e.g., a rat).

  • Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals before and after drug administration.

  • Analysis: The concentration of dopamine and other neurotransmitters in the dialysate is quantified using techniques like high-performance liquid chromatography (HPLC).

CompoundPeak Increase in Nucleus Accumbens Dopamine (%)
Cocaine (10 mg/kg, i.p.) ~300-400% above baseline
This compound Data Not Available

Table 2: Effects of Cocaine and this compound on extracellular dopamine levels in the nucleus accumbens as measured by in vivo microdialysis. Data for cocaine is representative of typical findings. No published data is available for this compound.

Behavioral Pharmacology Assays

Behavioral assays in animal models are crucial for assessing the reinforcing and rewarding effects of a drug, which are strong predictors of abuse potential in humans.

The intravenous self-administration paradigm is considered the gold standard for assessing the reinforcing efficacy of a drug.

Experimental Protocol: Intravenous Self-Administration

  • Catheter Implantation: Animals (e.g., rats or non-human primates) are surgically fitted with an intravenous catheter.

  • Operant Conditioning: The animals are placed in an operant chamber equipped with levers or nose-poke holes. A response on the "active" lever results in an intravenous infusion of the drug, while a response on the "inactive" lever has no consequence.

  • Data Acquisition: The number of responses on each lever is recorded. A significantly higher number of responses on the active lever indicates that the drug is acting as a reinforcer.

  • Dose-Response and Progressive-Ratio Schedules: Further studies can determine the dose-dependent effects of the drug and the "breakpoint" on a progressive-ratio schedule of reinforcement, which measures the motivation to obtain the drug.

CPP is a Pavlovian conditioning paradigm used to measure the rewarding effects of a drug.

Experimental Protocol: Conditioned Place Preference

  • Apparatus: A two- or three-compartment chamber is used, with each compartment having distinct visual and tactile cues.

  • Pre-Conditioning (Habituation): The animal is allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.

  • Conditioning: Over several sessions, the animal is confined to one compartment after receiving an injection of the drug and to the other compartment after a vehicle injection.

  • Test: On the test day, the animal is placed in a neutral area of the apparatus (drug-free) and allowed to freely access all compartments. The time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment is interpreted as a conditioned place preference, indicating the drug has rewarding properties.

Behavioral AssayCocaineThis compound
Intravenous Self-Administration Readily self-administeredData Not Available
Conditioned Place Preference Induces robust CPPData Not Available

Table 3: Summary of behavioral effects of Cocaine and this compound in preclinical models of abuse potential. No published data is available for this compound.

Signaling Pathways and Experimental Workflows

The reinforcing effects of cocaine are primarily mediated by its action on the mesolimbic dopamine system. The following diagrams illustrate the signaling pathway involved and a typical experimental workflow for assessing abuse potential.

cluster_0 Cocaine's Mechanism of Action Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine Synaptic Dopamine DAT->Dopamine Inhibits Reuptake D1_D2_Receptors D1/D2 Receptors Dopamine->D1_D2_Receptors Binds to Postsynaptic_Neuron Postsynaptic Neuron Reward_Signal Downstream Signaling & Reward D1_D2_Receptors->Reward_Signal Activates

Caption: Cocaine's primary mechanism of action in the reward pathway.

cluster_1 Workflow for Assessing Abuse Potential Step1 In Vitro Receptor Binding Assays Step2 In Vivo Microdialysis Step1->Step2 Proceed if high affinity Step3 Behavioral Assays (Self-Administration & CPP) Step2->Step3 Proceed if DA increase Step4 Data Analysis & Comparison Step3->Step4 Outcome Assessment of Abuse Liability Step4->Outcome

Caption: A generalized experimental workflow for preclinical assessment of abuse potential.

Conclusion

While a direct comparison of the abuse potential of this compound and cocaine is not currently possible due to a lack of experimental data on this compound, the established pharmacological and behavioral profile of cocaine serves as a crucial benchmark. The historical accounts of this compound's stimulant effects and its withdrawal from the market due to severe side effects suggest that it may possess a significant abuse liability. However, without rigorous scientific investigation using the methodologies outlined in this guide, any assessment of its abuse potential remains speculative. Future research, should it be deemed necessary and ethical, would need to systematically evaluate this compound's effects on monoamine transporters, its impact on in vivo dopamine dynamics, and its reinforcing and rewarding properties in established animal models. Such data would be essential for providing a scientifically sound comparison to well-characterized psychostimulants like cocaine and for informing public health and regulatory decisions.

References

Scant Data on Difemetorex Necessitates a Comparative Look at Its Analogs for In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis correlating the in vitro binding affinity with the in vivo efficacy of the withdrawn appetite suppressant Difemetorex is not feasible due to a significant lack of publicly available scientific data. Research into this compound, which was briefly marketed in the 1960s and 70s, has been sparse since its discontinuation. To provide a relevant comparative guide for researchers, this report focuses on two of its structurally related piperidine derivatives: Desoxypipradrol (2-DPMP) and Pipradrol. Both are central nervous system (CNS) stimulants and, like this compound, are known to act as norepinephrine-dopamine reuptake inhibitors (NDRIs).

This guide presents available in vitro binding data and in vivo efficacy studies for Desoxypipradrol and Pipradrol to offer insights into the pharmacological profiles of this class of compounds. The presented data is intended to serve as a proxy for understanding the potential mechanisms and effects of this compound, with the strong caveat that these are distinct molecules and direct extrapolation of their properties to this compound is not possible.

In Vitro Binding Affinities: A Look at Dopamine and Norepinephrine Transporter Inhibition

The primary mechanism of action for Desoxypipradrol and Pipradrol is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, which leads to increased levels of these neurotransmitters in the synaptic cleft. The in vitro binding affinities of these compounds to their targets are typically measured by Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, with lower values indicating higher affinity.

Table 1: In Vitro Binding Affinities of Desoxypipradrol for Monoamine Transporters

CompoundTransporterK_i_ (nM)IC_50_ (µM)
Desoxypipradrol (2-DPMP)DAT<1000.07, 0.565 (NAc), 0.621 (DS)
NET-0.14

NAc: Nucleus Accumbens shell; DS: Dorsal Striatum. Note: Discrepancies in reported values may be due to different experimental conditions.

In Vivo Efficacy: From Locomotor Activity to Reinforcing Effects

The in vivo effects of these compounds are a direct consequence of their in vitro actions on monoamine transporters. These effects are often evaluated through animal models that measure changes in locomotor activity, appetite, and reinforcing (addictive) potential.

Table 2: In Vivo Efficacy of Desoxypipradrol and Pipradrol

CompoundAnimal ModelDosingKey Findings
Desoxypipradrol (2-DPMP)Mice0.1, 0.5, 1 mg/kgSignificant increase in climbing behavior.
Rats0.3, 1 mg/kgDose-dependent increase in extracellular dopamine in the nucleus accumbens and caudate-putamen.
Rat Brain Slices1, 3, 10 µMSevenfold increase in peak dopamine levels.
PipradrolRats5, 10 mg/kgEnhanced preference for a conditioned stimulus, suggesting reinforcing properties.

Experimental Methodologies

In Vitro Radioligand Binding Assays

In vitro binding affinity is typically determined using radioligand binding assays. In this method, cell membranes expressing the target transporter (e.g., DAT or NET) are incubated with a radiolabeled ligand that is known to bind to the transporter. The test compound (e.g., Desoxypipradrol) is then added at various concentrations to compete with the radioligand for binding. The amount of radioactivity is measured to determine the concentration of the test compound that inhibits 50% of the radioligand binding (the IC50 value). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis

To measure the in vivo effects on neurotransmitter levels, a technique called microdialysis is often employed. A small microdialysis probe is surgically implanted into a specific brain region of a freely moving animal (e.g., a rat). The probe is continuously perfused with a physiological solution, and neurotransmitters from the extracellular fluid diffuse across a semi-permeable membrane into the probe. The collected samples are then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the levels of dopamine and norepinephrine.

Behavioral Assays
  • Locomotor Activity: Animals are placed in an open field arena equipped with infrared beams. The number of beam breaks is recorded over time to quantify horizontal and vertical movement. An increase in locomotor activity is a characteristic effect of CNS stimulants.

  • Conditioned Place Preference (CPP): This is a paradigm used to measure the rewarding effects of a drug. Animals are repeatedly administered the drug in one distinct environment and a placebo in another. After this conditioning phase, the animal is allowed to freely choose between the two environments. A preference for the drug-paired environment indicates that the drug has rewarding properties.

Visualizing the Workflow and Signaling Pathway

To better understand the process of correlating in vitro data with in vivo outcomes and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow: From In Vitro Binding to In Vivo Efficacy cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation Data Correlation Radioligand Binding Assays Radioligand Binding Assays Determine Ki / IC50 at DAT & NET Determine Ki / IC50 at DAT & NET Radioligand Binding Assays->Determine Ki / IC50 at DAT & NET Correlate Binding Affinity with Behavioral & Neurochemical Outcomes Correlate Binding Affinity with Behavioral & Neurochemical Outcomes Determine Ki / IC50 at DAT & NET->Correlate Binding Affinity with Behavioral & Neurochemical Outcomes Animal Models (Rats/Mice) Animal Models (Rats/Mice) Behavioral Assays (Locomotor, CPP) Behavioral Assays (Locomotor, CPP) Animal Models (Rats/Mice)->Behavioral Assays (Locomotor, CPP) Neurochemical Analysis (Microdialysis) Neurochemical Analysis (Microdialysis) Animal Models (Rats/Mice)->Neurochemical Analysis (Microdialysis) Behavioral Assays (Locomotor, CPP)->Correlate Binding Affinity with Behavioral & Neurochemical Outcomes Neurochemical Analysis (Microdialysis)->Correlate Binding Affinity with Behavioral & Neurochemical Outcomes

Caption: A generalized workflow for CNS stimulant drug discovery.

signaling_pathway Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA/NE Synthesis DA/NE Synthesis Vesicular Storage Vesicular Storage DA/NE Synthesis->Vesicular Storage Synaptic Cleft Vesicular Storage->Synaptic Cleft Release DAT/NET Dopamine/Norepinephrine Transporters (DAT/NET) Synaptic Cleft->DAT/NET Reuptake Dopamine (DA)\nNorepinephrine (NE) Dopamine (DA) Norepinephrine (NE) DA/NE Receptors DA/NE Receptors Dopamine (DA)\nNorepinephrine (NE)->DA/NE Receptors Downstream Signaling\n(e.g., Locomotor Activity, Reward) Downstream Signaling (e.g., Locomotor Activity, Reward) DA/NE Receptors->Downstream Signaling\n(e.g., Locomotor Activity, Reward) DAT/NET->Vesicular Storage Desoxypipradrol / Pipradrol Desoxypipradrol / Pipradrol Desoxypipradrol / Pipradrol->DAT/NET Inhibition

Caption: The signaling pathway of NDRI CNS stimulants.

Conclusion: A Picture of Potency Despite Data Gaps

While a direct and detailed comparison of this compound's in vitro binding and in vivo efficacy remains elusive, the examination of its analogs, Desoxypipradrol and Pipradrol, provides valuable insights. The available data for Desoxypipradrol suggests a potent inhibition of both dopamine and norepinephrine transporters, which translates to significant in vivo effects on locomotor activity and dopamine neurotransmission at relatively low doses. The data for Pipradrol, although less complete, points towards a similar mechanism of action with clear reinforcing effects in vivo.

The correlation between potent in vitro binding to monoamine transporters and pronounced in vivo stimulant and reinforcing effects is a well-established principle in pharmacology. The data presented for these analogs of this compound aligns with this principle. For researchers and drug development professionals, this comparative guide underscores the importance of a comprehensive dataset for understanding the full pharmacological profile of a compound. It also highlights the challenges in evaluating older, discontinued drugs where the publicly available data may be limited. Future research to fill the data gaps for compounds like Pipradrol would be beneficial for a more complete understanding of this class of piperidine-based CNS stimulants.

Safety Operating Guide

Navigating the Safe Disposal of Difemetorex: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Recommended Disposal Procedures for Pharmaceutical Waste

When a dedicated take-back program for chemical waste is not available, the following steps, adapted from general FDA and DEA guidelines, should be implemented for the disposal of research compounds like Difemetorex.[1][2][3]

Step 1: Deactivation and Neutralization

Given that specific chemical deactivation methods for this compound are not documented in publicly available literature, a risk assessment should be conducted by qualified personnel to determine an appropriate method. This may involve chemical degradation, but care must be taken to not create more hazardous byproducts.

Step 2: Admixture with an Inert Substance

To prevent accidental ingestion or environmental exposure, the compound should be rendered non-palatable and difficult to extract.

  • Remove from Original Container: Carefully transfer the this compound from its original packaging.

  • Mix with Undesirable Material: Combine the chemical with an inert and unappealing substance. Examples include:

    • Used coffee grounds

    • Cat litter

    • Dirt or soil

  • Contain the Mixture: Place the resulting mixture into a sealable container, such as a plastic bag or an empty, non-descript container with a secure lid, to prevent leakage.[2]

Step 3: Final Disposal in Municipal Solid Waste

Once contained, the sealed mixture can be disposed of in a standard municipal solid waste receptacle. It is crucial to first remove or obscure all personal or laboratory-specific information from the original packaging to protect privacy and prevent misuse.[1][2]

Summary of Pharmaceutical Disposal Options

For a clear comparison of disposal methods, the following table summarizes the recommended options for unused medicines.

Disposal OptionDescriptionBest ForKey Considerations
Drug Take-Back Programs Authorized sites that collect and safely dispose of unused or expired medicines.[1][3]All unused pharmaceuticals, including research compounds where available.This is the preferred and most environmentally sound method. Check with local authorities or the DEA for authorized collectors.[1]
Mail-Back Programs Pre-paid envelopes for mailing unused medicines to a designated disposal facility.[1][3]Secure and convenient disposal of small quantities.Envelopes may be available through pharmacies or local health programs.
Household Trash Disposal Mixing the substance with an undesirable material and placing it in the trash.[1][2]When take-back or mail-back options are not available.Follow the detailed steps for admixture to minimize risks of diversion and environmental contamination.

Decision Workflow for Pharmaceutical Disposal

The following diagram illustrates the recommended decision-making process for the proper disposal of pharmaceutical compounds like this compound.

start Start: Unused this compound take_back Is a drug take-back program available? start->take_back mail_back Is a mail-back program an option? take_back->mail_back No dispose_take_back Dispose at authorized take-back location take_back->dispose_take_back Yes dispose_mail_back Use mail-back envelope mail_back->dispose_mail_back Yes trash_disposal Follow household trash disposal procedure mail_back->trash_disposal No end End of Process dispose_take_back->end dispose_mail_back->end mix Mix with undesirable substance (e.g., coffee grounds) trash_disposal->mix seal Place in a sealed container mix->seal discard Discard in trash seal->discard discard->end

Figure 1. Decision workflow for the disposal of unused pharmaceuticals.

It is imperative for all laboratory personnel to adhere to institutional and local regulations regarding chemical waste disposal. The information provided here serves as a general guideline in the absence of specific protocols for this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on specific disposal procedures.

References

Essential Safety and Operational Guide for Handling Difemetorex

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Difemetorex was publicly available at the time of this writing. The following guidance is based on best practices for handling potent psychostimulant compounds and hazardous chemicals in a laboratory setting. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

This compound is a psychostimulant compound. As with any potent psychoactive substance, it should be handled with extreme care to avoid accidental exposure. The following information provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize the risk of exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloving recommended) - Disposable Gown - Safety Goggles or Face Shield - N95 or higher Respirator
Solution Preparation - Nitrile or Neoprene Gloves (double-gloving recommended) - Disposable Gown - Safety Goggles or Face Shield
In-vitro/In-vivo Experiments - Nitrile or Neoprene Gloves - Lab Coat or Disposable Gown - Safety Glasses
Waste Disposal - Nitrile or Neoprene Gloves (double-gloving recommended) - Disposable Gown - Safety Goggles

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Assemble Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Designated Work Area Gather_PPE->Prepare_Work_Area Weighing Weigh Solid Compound Prepare_Work_Area->Weighing Dissolving Prepare Stock Solution Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste per Institutional Guidelines Segregate_Waste->Dispose

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, gowns, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedures:

  • Consult Institutional Guidelines: Always follow your institution's specific procedures for the disposal of hazardous chemical waste.

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including the name "this compound" and appropriate hazard symbols.

  • Storage: Store waste containers in a secure, designated area away from general laboratory traffic until they are collected by the EHS department.

  • Documentation: Maintain a log of all this compound waste generated and disposed of.

Safety Precautions and Logical Relationships

The following diagram illustrates the logical relationships between the potential hazards of handling this compound and the corresponding safety precautions.

cluster_hazards Potential Hazards cluster_precautions Safety Precautions Inhalation Inhalation of Powder Fume_Hood Use a Fume Hood or Ventilated Enclosure Inhalation->Fume_Hood Dermal_Contact Dermal Contact Gloves_Gown Wear Gloves and a Gown Dermal_Contact->Gloves_Gown Ingestion Accidental Ingestion No_Food_Drink No Food or Drink in Lab Ingestion->No_Food_Drink Eye_Exposure Eye Exposure Safety_Goggles Wear Safety Goggles Eye_Exposure->Safety_Goggles

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difemetorex
Reactant of Route 2
Reactant of Route 2
Difemetorex

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。